Product packaging for Formamide-d1(Cat. No.:CAS No. 35692-88-7)

Formamide-d1

Cat. No.: B1338169
CAS No.: 35692-88-7
M. Wt: 46.047 g/mol
InChI Key: ZHNUHDYFZUAESO-MICDWDOJSA-N
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Description

Deuterioformamide, more precisely known as N,N-Dimethylformamide-d7 (DMF-d7), is a deuterated isotopologue of dimethylformamide where all seven hydrogen atoms are replaced with the stable deuterium isotope. This compound is a colorless liquid with a density of approximately 1.03 g/mL and a boiling point of 153 °C . Its primary application is as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, where its deuterium atoms provide a field-frequency lock and a low-interference background signal for analyzing solute molecules . Beyond its role as an NMR solvent, DMF-d7 and related deuterated formamide derivatives hold significant value in specialized research areas. In prebiotic chemistry, deuterated formamide has been used in photochemical studies to investigate the synthesis of modified RNA nucleosides, such as dihydrouridine, helping to elucidate potential pathways at the dawn of life . In modern drug discovery and development, the strategic incorporation of deuterium into drug candidates is a established strategy to improve pharmacokinetic properties. The stronger carbon-deuterium (C–D) bond, compared to a carbon-hydrogen (C–H) bond, can lead to a reduced rate of metabolism via the Kinetic Isotope Effect (KIE), potentially increasing a compound's half-life, lowering the required dosage, and reducing the production of toxic metabolites . Deuterated reagents derived from formamide, such as Me2NCD(OMe)2, are specifically used in synthetic chemistry to construct deuterated heterocycles, a common scaffold in pharmaceuticals, to mitigate metabolism by enzymes like aldehyde oxidase . This product, Deuterioformamide (DMF-d7), is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3NO B1338169 Formamide-d1 CAS No. 35692-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuterioformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUHDYFZUAESO-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514751
Record name (~2~H)Formamide
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Molecular Weight

46.047 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35692-88-7
Record name (~2~H)Formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35692-88-7
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Foundational & Exploratory

What are the chemical properties of Formamide-d1?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of Formamide-d1, a deuterated analog of formamide. This document is intended for use by researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. The guide summarizes key chemical and physical data, outlines a typical experimental protocol for its use as a nuclear magnetic resonance (NMR) solvent, and provides an overview of its expected spectroscopic characteristics.

Core Chemical and Physical Properties

This compound, also known as deuterated formamide, is a valuable solvent and reagent in various chemical and analytical applications. Its deuteration at the formyl position makes it particularly useful in NMR spectroscopy, where it can serve as a solvent without introducing interfering proton signals in the region of interest. The following tables summarize the key physical and chemical properties of this compound.

Identifier Value
Chemical Name This compound
Synonyms Deuterated formamide, Methanamide-d1
Molecular Formula CH₂DNO
Molecular Weight 46.05 g/mol [1]
CAS Number 35692-88-7[1]
Isotopic Purity Typically ≥98 atom % D
Physical Property Value
Appearance Colorless liquid
Melting Point 2-3 °C
Boiling Point 210 °C (decomposes)[2]
Density 1.133 g/cm³[3]
Solubility Miscible with water and ethanol. Slightly soluble in benzene, chloroform, and ether.[2]
Stability Stable under recommended storage conditions. Decomposes upon heating above 100°C into carbon monoxide and ammonia.[3]

Spectroscopic Properties

Detailed spectroscopic data for this compound is crucial for its application in analytical chemistry. Below is a summary of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the deuterium substitution at the formyl position, the 1H NMR spectrum of this compound is simplified compared to its non-deuterated counterpart.

  • 1H NMR: The spectrum will primarily show signals corresponding to the two amine protons (-NH₂). These protons are diastereotopic due to the planar nature of the amide bond and will appear as two distinct broad singlets. The chemical shifts are influenced by the solvent and temperature but are typically found in the region of 6.5-8.0 ppm. Any residual, non-deuterated formamide would show a singlet for the formyl proton around 8.0 ppm.

  • 13C NMR: The 13C NMR spectrum will show a single resonance for the carbonyl carbon. The chemical shift of this carbon is expected to be in the range of 160-165 ppm. Due to the coupling with deuterium (spin I=1), the signal may appear as a triplet with a 1:1:1 intensity ratio.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The substitution of hydrogen with deuterium at the formyl position will cause a shift in the C-D stretching and bending vibrations compared to the C-H vibrations in non-deuterated formamide.

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
N-H Stretch3400-3100Two bands, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.
C=O Stretch (Amide I)1700-1650Strong absorption, characteristic of the carbonyl group in an amide.
N-H Bend (Amide II)1650-1580Bending vibration of the -NH₂ group.
C-N Stretch1400-1300Stretching vibration of the carbon-nitrogen bond.
C-D Stretch~2200Stretching vibration of the carbon-deuterium bond. This is shifted to a lower frequency compared to the C-H stretch (~2850 cm⁻¹).
C-D Bend~950Bending vibration of the carbon-deuterium bond.

Experimental Protocol: Use as an NMR Solvent

This compound is frequently used as a polar aprotic solvent in NMR spectroscopy for samples that are soluble in it and where the presence of exchangeable protons from the solvent is not a concern.

Materials
  • This compound

  • NMR tube (5 mm) and cap

  • Analyte

  • Pipette

  • Vortex mixer (optional)

  • Filter (optional)

Procedure
  • Sample Preparation:

    • Weigh an appropriate amount of the analyte (typically 5-20 mg for ¹H NMR, 20-100 mg for ¹³C NMR) and place it in a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of this compound to the vial.[4]

    • Gently swirl or vortex the vial to dissolve the analyte completely.[4]

  • Transfer to NMR Tube:

    • Using a clean pipette, transfer the solution into a clean and dry 5 mm NMR tube.

    • If the solution contains any particulate matter, it is advisable to filter it through a small plug of glass wool or a syringe filter directly into the NMR tube to prevent shimming issues.

  • Shimming and Referencing:

    • Place the NMR tube in the spectrometer.

    • The spectrometer's field is locked onto the deuterium signal of this compound.

    • The magnetic field is then shimmed to achieve optimal homogeneity and resolution.

    • The residual proton signal of the solvent or an internal standard (like tetramethylsilane, TMS) can be used to reference the chemical shift scale.

Workflow for Using this compound in NMR Spectroscopy

The following diagram illustrates the typical workflow for utilizing this compound as a solvent in an NMR experiment.

experimental_workflow Workflow for NMR Sample Preparation with this compound cluster_prep Sample Preparation cluster_transfer Transfer to NMR Tube cluster_analysis NMR Analysis weigh_sample 1. Weigh Analyte add_solvent 2. Add this compound weigh_sample->add_solvent dissolve 3. Dissolve Analyte add_solvent->dissolve transfer 4. Transfer Solution dissolve->transfer filter 5. Filter (Optional) transfer->filter If particulates are present load_sample 6. Load into Spectrometer transfer->load_sample filter->load_sample lock_shim 7. Lock and Shim load_sample->lock_shim acquire 8. Acquire Spectrum lock_shim->acquire process 9. Process Data acquire->process

Caption: A flowchart outlining the key steps for preparing and analyzing an NMR sample using this compound as the solvent.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.[5] It is classified as a substance that may damage fertility or the unborn child and is toxic if inhaled.[1] It can also cause serious eye damage.[1] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.[5] Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

Conclusion

This compound is a versatile deuterated solvent with well-defined chemical and physical properties. Its primary application lies in NMR spectroscopy, where it serves as a polar medium for a variety of analytes. A thorough understanding of its spectroscopic characteristics, proper sample handling, and safety precautions is essential for its effective and safe use in a research and development setting.

References

Formamide-d1: A Technical Guide to Isotopic Enrichment and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Formamide-d1 (DCONH₂), a deuterated isotopologue of formamide, widely utilized in advanced scientific research and drug development. This document details its isotopic enrichment, purity levels, analytical methodologies for its characterization, and key applications, with a focus on providing practical information for laboratory use.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for this compound, including typical isotopic enrichment, purity levels, and physical properties.

Table 1: Isotopic Enrichment and Purity of Commercial this compound

ParameterTypical SpecificationNotes
Isotopic Enrichment (D atom %) ≥ 99%[1]Indicates the percentage of deuterium atoms at the formyl position.
Chemical Purity ≥ 98%Determined by methods such as GC-MS or NMR.
Water Content VariableWater is a common impurity and can affect certain applications.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula DCONH₂
Molecular Weight 46.05 g/mol [1]
CAS Number 35692-88-7[1]
Appearance Colorless liquid
Boiling Point ~210 °C (decomposes)
Melting Point ~2-4 °C
Density ~1.13 g/mL at 25 °C

Table 3: Common Impurities in Deuterated Solvents and their ¹H NMR Chemical Shifts

This table provides a reference for identifying potential impurities in this compound via ¹H NMR spectroscopy. Chemical shifts can vary slightly based on the solvent matrix and temperature.

Impurity¹H Chemical Shift (ppm) in DMSO-d₆
Water (H₂O)~3.33
Formamide (undeuterated)~7.9 (CHO), ~7.1 & 6.8 (NH₂)
Formic Acid~8.0 (CHO), ~12.0 (COOH)
Ammonium Formate~8.2 (CHO), ~7.0 (NH₄⁺)
Methanol~3.17 (CH₃), ~4.09 (OH)
Acetone~2.09
Acetonitrile~2.07
Source: Adapted from common laboratory solvent impurity tables.[2][3]

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a deuterated formic acid equivalent with ammonia. One established method is the ammonolysis of methyl formate-d1.

Protocol: Synthesis of this compound from Methyl Formate-d1

  • Reaction Setup: A pressure-resistant reaction vessel is charged with methyl formate-d1. The vessel is cooled in an ice bath.

  • Ammonolysis: Anhydrous ammonia gas is slowly bubbled through the cooled methyl formate-d1 with constant stirring. The reaction is typically carried out in a closed system to maintain a positive pressure of ammonia. The molar ratio of ammonia to methyl formate-d1 should be in excess to drive the reaction to completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them using Gas Chromatography (GC) to observe the disappearance of the methyl formate-d1 peak and the appearance of the this compound peak.

  • Work-up: Once the reaction is complete, the excess ammonia is carefully vented. The resulting mixture contains this compound and methanol as a byproduct.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to separate the higher-boiling this compound from the more volatile methanol.

Purification of this compound

High purity this compound is crucial for many applications. The following protocols can be used to remove common impurities.

Protocol: Purification by Fractional Distillation

  • Apparatus: A fractional distillation apparatus with a vacuum jacketed column packed with a suitable material (e.g., Raschig rings) is assembled.

  • Distillation: The crude this compound is placed in the distillation flask. The system is evacuated to a low pressure (e.g., <1 mmHg).

  • Fraction Collection: The temperature is slowly increased. The first fraction, containing volatile impurities and any remaining methanol, is discarded. The main fraction of pure this compound is collected at its boiling point at the given pressure. The distillation should be stopped before all the material is distilled to avoid the concentration of non-volatile impurities.

Protocol: Purification by Crystallization

  • Cooling: The this compound is cooled to just below its freezing point (around 2 °C).

  • Initiation of Crystallization: Crystallization can be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure formamide.

  • Fractional Freezing: The flask is allowed to slowly warm up. The initial melt, which will contain a higher concentration of impurities, is discarded. The remaining solid is then melted to yield purified this compound. This process can be repeated for higher purity.

Analytical Methods for Isotopic Enrichment and Purity Determination

Protocol: Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the this compound sample is dissolved in a suitable NMR solvent (e.g., DMSO-d₆). An internal standard with a known concentration can be added for quantitative analysis.

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired. The isotopic enrichment is determined by comparing the integral of the residual proton signal of the formyl group (HCO) to the integral of a proton signal from a known internal standard or to the integral of the -NH₂ protons.

  • ²H NMR Analysis: The ²H (Deuterium) NMR spectrum is acquired. The presence of a strong signal corresponding to the formyl deuterium confirms the isotopic labeling. The relative integrals of different deuterium signals can provide information on the distribution of the isotope.

Protocol: Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The this compound sample is diluted with a suitable solvent (e.g., methanol or acetone). An internal standard can be added for quantitative analysis.

  • GC Separation: The sample is injected into a GC equipped with a polar capillary column (e.g., a wax-type column). The oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into the mass spectrometer. The mass spectrum of each component is recorded. The chemical purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. The identity of impurities can be confirmed by comparing their mass spectra to a library database.

Applications and Workflows

This compound is a valuable tool in several advanced research areas due to the unique properties of deuterium.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to study protein conformation, dynamics, and interactions. In this method, the exchange of labile amide protons on the protein backbone with deuterium from a deuterated solvent like D₂O is monitored over time. While D₂O is the primary source of deuterium, this compound can be used in specific applications, for example, as a component of the solvent system to maintain protein solubility or to study exchange in non-aqueous environments.

HDX_MS_Workflow cluster_sample_prep Sample Preparation cluster_exchange H/D Exchange cluster_analysis Analysis Protein Protein Solution (in H₂O buffer) Mixing Mixing & Incubation (Time course) Protein->Mixing D2O_Buffer Deuterated Buffer (e.g., D₂O with this compound) D2O_Buffer->Mixing Quenching Quenching (Low pH and Temperature) Mixing->Quenching Labeling Digestion Proteolytic Digestion (e.g., Pepsin) Quenching->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS_Analysis Mass Spectrometry (Mass Shift Measurement) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Deuterium Uptake Plots) MS_Analysis->Data_Analysis

Caption: Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

NMR Spectroscopy of Biomolecules

In nuclear magnetic resonance (NMR) spectroscopy of biomolecules like proteins and RNA, spectral overlap can be a significant challenge, especially for larger molecules. Deuteration of the solvent or the molecule itself can simplify complex spectra. This compound is used as a denaturant in studies of nucleic acid stability and can also be employed as a component of the solvent system in specific NMR experiments.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Calculation Biomolecule Biomolecule (e.g., RNA, Protein) NMR_Sample NMR Sample Preparation Biomolecule->NMR_Sample NMR_Solvent NMR Solvent (e.g., D₂O with this compound) NMR_Solvent->NMR_Sample NMR_Spectrometer NMR Spectrometer NMR_Sample->NMR_Spectrometer Data_Acquisition Data Acquisition (1D, 2D, 3D NMR) NMR_Spectrometer->Data_Acquisition Processing Spectral Processing Data_Acquisition->Processing Assignment Resonance Assignment Processing->Assignment Restraints Structural Restraints (NOEs, RDCs) Assignment->Restraints Structure 3D Structure Calculation & Refinement Restraints->Structure

Caption: General workflow for biomolecular structure determination by NMR.

Drug Metabolism Studies

Deuterated compounds are frequently used in drug metabolism and pharmacokinetic (DMPK) studies. While this compound itself is not a drug, it can be used as a deuterated building block in the synthesis of more complex deuterated molecules. The incorporation of deuterium can alter the metabolic profile of a drug candidate, often leading to a slower rate of metabolism (the "deuterium kinetic isotope effect"). This can be a strategic approach in drug design to improve pharmacokinetic properties. Mass spectrometry is the primary analytical technique in these studies.[4][5][6]

Drug_Metabolism_Workflow cluster_synthesis Synthesis cluster_in_vitro In Vitro Metabolism cluster_analysis Analysis Formamide_d1 This compound (Deuterated Building Block) Synthesis Synthesis of Deuterated Drug Candidate Formamide_d1->Synthesis Incubation Incubation of Drug with Microsomes Synthesis->Incubation Microsomes Liver Microsomes or Hepatocytes Microsomes->Incubation Extraction Metabolite Extraction Incubation->Extraction LC_MS LC-MS/MS Analysis (Metabolite Identification & Quantification) Extraction->LC_MS PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis

Caption: Workflow for drug metabolism studies using deuterated compounds.

References

Synthesis and Commercial Availability of Formamide-d1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of Formamide-d1 (DCONH₂), a deuterated isotopologue of formamide. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work, such as in mechanistic studies, as internal standards for mass spectrometry, or to investigate kinetic isotope effects.

Introduction

This compound is a valuable tool in various scientific disciplines. The substitution of a protium atom with a deuterium atom on the carbonyl carbon provides a handle for isotopic labeling studies without significantly altering the chemical properties of the molecule. Its applications range from serving as a tracer in metabolic studies to its use as a solvent in specific NMR experiments. This guide details the common synthetic routes to this compound, provides information on its commercial availability, and presents its key physicochemical properties.

Synthesis of this compound

The synthesis of this compound typically mirrors the established methods for the production of unlabeled formamide, with the key difference being the use of a deuterated starting material. The most common and direct laboratory-scale synthesis involves the reaction of deuterated formic acid (Formic acid-d2, DCOOD) with ammonia.

Synthesis from Formic Acid-d2 and Ammonia

This method involves a two-step process: the formation of ammonium formate-d1 followed by its thermal decomposition to this compound and water.

Reaction Scheme:

DCOOD + NH₃ → DCOONH₄ DCOONH₄ → DCONH₂ + H₂O

The primary challenge in this synthesis is to drive the dehydration of the ammonium formate-d1 salt to completion while minimizing the reverse reaction and any potential side reactions.

Experimental Protocol

The following is a generalized experimental protocol for the laboratory-scale synthesis of this compound, based on established methods for formamide synthesis.

Materials:

  • Formic acid-d2 (DCOOD, ≥98 atom % D)

  • Anhydrous ammonia (gas)

  • Ice-water bath

  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Gas inlet tube

  • Heating mantle with a temperature controller

  • Distillation apparatus (including a condenser and receiving flask)

  • Vacuum pump and manometer for vacuum distillation

Procedure:

  • Formation of Ammonium Formate-d1:

    • Place a known quantity of Formic acid-d2 into a round-bottom flask equipped with a gas inlet tube that extends below the surface of the acid.

    • Cool the flask in an ice-water bath to manage the exothermic reaction.

    • Slowly bubble anhydrous ammonia gas through the cooled Formic acid-d2. The reaction is typically complete when the solution becomes neutral.

  • Dehydration to this compound:

    • Remove the gas inlet tube and equip the flask for distillation.

    • Gently heat the reaction mixture using a heating mantle. The temperature should be gradually increased to around 130-150 °C.

    • Water will begin to distill off. Continue heating until the distillation of water ceases.

  • Purification by Vacuum Distillation:

    • Allow the crude this compound to cool.

    • Set up the apparatus for vacuum distillation. It is crucial to use a vacuum trap to protect the pump.

    • Apply a vacuum and gently heat the flask. Collect the fraction that distills at the appropriate boiling point for this compound under the recorded pressure. The boiling point of unlabeled formamide is 210 °C at atmospheric pressure; under vacuum, this will be significantly lower.

    • The purified this compound should be stored in a tightly sealed container to prevent moisture absorption.

Yield:

The reported yields for the synthesis of unlabeled formamide from formic acid and ammonia are typically in the range of 70-85%. Similar yields can be expected for the synthesis of this compound, though this may vary depending on the specific reaction conditions and the efficiency of the purification process.

Commercial Availability

This compound is commercially available from several suppliers of stable isotope-labeled compounds. The isotopic purity is a critical parameter and is typically high, often exceeding 98 atom % D.

Supplier Product Name CAS Number Isotopic Enrichment Molecular Weight
CDN IsotopesFormamide-1-d135692-88-799 atom % D[1]46.05[1]
MedchemExpressThis compound35692-88-7Not specifiedNot specified
Sigma-AldrichThis compound35692-88-7≥98 atom % D46.05
Toronto Research ChemicalsFormamide-1-d135692-88-7Not specified46.05

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

The physical and chemical properties of this compound are very similar to those of unlabeled formamide.

Property Value Reference
Molecular Formula DCONH₂
Molecular Weight 46.05 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point ~210 °C (decomposes)[2]
Melting Point 2-3 °C[3]
Density ~1.133 g/cm³ at 20 °C

Visualization of Synthesis and Workflow

Synthesis Pathway of this compound

Synthesis_Pathway Synthesis Pathway of this compound Formic acid-d2 (DCOOD) Formic acid-d2 (DCOOD) Ammonium formate-d1 (DCOONH4) Ammonium formate-d1 (DCOONH4) Formic acid-d2 (DCOOD)->Ammonium formate-d1 (DCOONH4) + NH3 Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Ammonium formate-d1 (DCOONH4) This compound (DCONH2) This compound (DCONH2) Ammonium formate-d1 (DCOONH4)->this compound (DCONH2) Heat (-H2O)

Caption: Synthesis of this compound from Formic acid-d2.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_purification Purification Mix DCOOD and NH3 Mix DCOOD and NH3 Heat to Dehydrate Heat to Dehydrate Mix DCOOD and NH3->Heat to Dehydrate Crude this compound Crude this compound Heat to Dehydrate->Crude this compound Vacuum Distillation Vacuum Distillation Crude this compound->Vacuum Distillation Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

Formamide is classified as a substance that is toxic to reproduction and may cause harm to the unborn child. It is also harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling formamide and its deuterated analogue. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The synthesis of this compound is a relatively straightforward process for a moderately skilled synthetic chemist, primarily involving the reaction of commercially available deuterated formic acid with ammonia, followed by purification. For researchers who require this compound, it is also readily available from several commercial suppliers, ensuring high isotopic purity for demanding applications. This guide provides the essential technical information for both the synthesis and procurement of this compound, facilitating its use in a wide range of scientific research and development activities.

References

Formamide-d1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Formamide-d1, including its chemical properties, and detailed experimental applications. This document focuses on the practical application of formamide in molecular biology, particularly in nucleic acid denaturation for techniques such as fluorescence in situ hybridization (FISH), and its role as an internal standard in analytical chemistry.

Core Properties of this compound

This compound is the deuterated analog of formamide. The substitution of a hydrogen atom with a deuterium atom makes it a valuable tool in a variety of analytical and research applications, particularly where isotopic labeling is required for tracing or as an internal standard.

PropertyValueCitations
CAS Number35692-88-7[1][2][3][4]
Molecular Weight46.05 g/mol [1][3][4]
Molecular FormulaCH₂DNO[1]
Isotopic Enrichment99 atom % D[3]

Applications in Experimental Research

Formamide is a widely used denaturing agent for nucleic acids.[1] Its ability to disrupt the hydrogen bonds between base pairs in DNA and RNA at lower temperatures than heat-based denaturation helps to preserve the morphology of cells and tissues in techniques like in situ hybridization.[5] this compound, in particular, serves as an excellent internal standard for quantitative analyses using nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[6]

Experimental Protocol: Fluorescence in situ Hybridization (FISH)

The following is a generalized protocol for performing FISH on cultured cells, highlighting the critical role of formamide in the denaturation steps.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • 0.2 N HCl

  • Proteinase K solution (0.6 µg/mL)

  • 0.2% Glycine in PBS

  • Acetylation solution (1.5% Triethanolamine, 0.03 N HCl, 0.25% Acetic anhydride)

  • Prehybridization solution (50% formamide, 1× Denhardt's solution, 2×SSC, 10 mM EDTA pH 8.0, 100 µg/mL yeast tRNA, 0.01% Tween-20)

  • Probe solution (e.g., 1 µg/mL FITC-labeled RNA probe, 400 µg/mL yeast tRNA diluted with formamide)

  • Hybridization Solution (2× Denhardt's solution, 4×SSC, 20 mM EDTA pH 8.0, 0.02% Tween-20, 10% Dextran sulfate)

  • Wash Buffer A (50% formamide, 2×SSC, 0.2% Tween-20)

  • Mounting medium with DAPI

Procedure:

  • Cell Preparation and Fixation:

    • Wash cultured cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde at room temperature for 20 minutes.[7]

    • Wash twice with PBS.

  • Pretreatment:

    • Incubate cells in 0.2 N HCl for 20 minutes at room temperature.

    • Wash with nuclease-free water.

    • Treat with Proteinase K solution for 7 minutes at 37°C. The concentration and time may need optimization.

    • Stop the reaction by incubating with 0.2% Glycine/PBS for 10 minutes at room temperature.

    • Wash twice with PBS and then with nuclease-free water.

    • Fix again with 4% paraformaldehyde for 20 minutes.

    • Wash with PBS and then with nuclease-free water.

    • Incubate in Acetylation solution for 15 minutes at room temperature.

    • Wash with PBS.

  • Prehybridization and Hybridization:

    • Incubate the cells in prewarmed (55°C) Prehybridization solution for 2 hours at 55°C.[7]

    • Denature the probe solution by heating to 80°C for 10 minutes, followed by quenching on ice for 5 minutes.[7]

    • Mix the denatured probe solution with prewarmed (55°C) Hybridization Solution.

    • Add the hybridization mixture to the cells and incubate in a humidified chamber at 55°C for at least 16 hours.[7]

  • Post-Hybridization Washes and Detection:

    • Wash the cells twice with prewarmed (55°C) Wash Buffer A for 30 minutes each.

    • Wash with PBS.

    • Proceed with any necessary antibody incubations for signal amplification if using hapten-labeled probes.

    • Wash three times with 0.2% Tween-20 in PBS for 5 minutes each.

    • Wash with PBS.

    • Mount the slide with a mounting medium containing DAPI for nuclear counterstaining.

Logical Workflow and Visualization

The following diagram illustrates the key stages of a typical Fluorescence in situ Hybridization (FISH) experiment, emphasizing the critical denaturation step where formamide is utilized.

FISH_Workflow cluster_prep Sample Preparation cluster_hybridization Hybridization cluster_detection Detection & Imaging CellCulture Cell Culture Fixation Fixation (e.g., 4% PFA) CellCulture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Denaturation Denaturation (Formamide & Heat) Permeabilization->Denaturation ProbeHybridization Probe Hybridization Denaturation->ProbeHybridization Washing Post-Hybridization Washes ProbeHybridization->Washing SignalDetection Signal Detection Washing->SignalDetection Imaging Microscopy & Imaging SignalDetection->Imaging

Caption: A simplified workflow of a Fluorescence in situ Hybridization (FISH) experiment.

References

Formamide-d1: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formamide-d1 (DCONH₂), a deuterated analog of formamide, is a crucial solvent and reagent in various scientific applications, including NMR spectroscopy, organic synthesis, and as a stabilizer for nucleic acids. Its stability is paramount to ensure the integrity and reproducibility of experimental results. This technical guide provides an in-depth analysis of the stability of this compound, offering comprehensive storage recommendations and detailed experimental protocols for its handling and stability assessment.

Chemical Stability Profile

This compound is a stable compound under recommended storage conditions.[1] However, its stability can be compromised by exposure to elevated temperatures, moisture, and acidic or basic environments. The primary degradation pathways for formamide, which are expected to be analogous for this compound, are thermal decomposition and hydrolysis.

Thermal Decomposition

At elevated temperatures, this compound undergoes decomposition through several pathways, primarily yielding carbon monoxide and ammonia.[2][3] This process is reported to begin at approximately 180°C at atmospheric pressure.[2][3] Theoretical studies have elucidated three main thermal decomposition channels for formamide:

  • Decarbonylation: Produces ammonia (NH₃) and carbon monoxide (CO).

  • Dehydration: Yields hydrogen cyanide (HCN) or its isomer hydrogen isocyanide (HNC), and water (H₂O).

  • Dehydrogenation: Results in the formation of hydrogen gas (H₂) and isocyanic acid (HNCO) or its isomers.

Hydrolysis

In the presence of water, particularly under acidic or basic conditions, this compound can undergo hydrolysis to form formic acid and ammonia. The rate of hydrolysis is slow at neutral pH and room temperature but is significantly accelerated by acids, bases, and elevated temperatures.[4]

Kinetic Isotope Effect

The substitution of protium with deuterium in this compound can influence the rate of its chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). For the acid-catalyzed hydrolysis of formamide, a formyl-hydrogen kinetic isotope effect (Dkobs) of 0.79 has been measured.[5][6] This inverse kinetic isotope effect indicates that this compound hydrolyzes more slowly than its non-deuterated counterpart under these conditions. This enhanced stability against acid-catalyzed hydrolysis is a significant advantage in certain applications. The kinetic isotope effect on thermal decomposition has not been extensively reported, but it is plausible that the C-D bond, being stronger than the C-H bond, could lead to a higher activation energy and thus slower decomposition rates.

Quantitative Stability Data

While specific long-term stability studies on this compound are not widely published, the available data on formamide and the known kinetic isotope effect allow for informed recommendations. The following table summarizes the key stability parameters.

ParameterConditionObservationReference
Thermal Decomposition > 180°C (at 1 atm)Begins to decompose into CO and NH₃.[2][3]
Hydrolysis Neutral pH, 25°CVery slow, with a half-life of approximately 199 years for formamide.[7]
Acid-CatalyzedRate is significantly increased.[4]
Base-CatalyzedRate is significantly increased.[4]
Kinetic Isotope Effect Acid-Catalyzed HydrolysisDkobs = 0.79, indicating slower hydrolysis for this compound.[5][6]

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the purity and stability of this compound.

Storage Conditions
ConditionRecommendationRationaleReference
Temperature Store in a cool place. For long-term stability, especially for high-purity grades, storage at -15 to -25°C is recommended. Room temperature storage is acceptable for shorter periods.Minimizes thermal decomposition and slows down potential hydrolysis.[1][8]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects from atmospheric moisture and oxygen, which can participate in degradation reactions.
Container Keep container tightly closed in a dry and well-ventilated place. Use amber glass bottles for light-sensitive applications.Prevents contamination and ingress of moisture. Protects from light-induced degradation.[1]
Moisture Protect from exposure to moisture.Formamide is hygroscopic and water is a reactant in the hydrolysis pathway.[2][3]
Handling Precautions
  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapors.

  • For high-purity applications, it is recommended to aliquot the this compound into smaller, single-use vials to minimize contamination and exposure to the atmosphere upon repeated opening of the main container.[8]

Experimental Protocols

The following section outlines a detailed methodology for a comprehensive stability study of this compound, adapted from ICH guidelines for stability testing.

Stability Study Protocol

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

  • This compound (minimum of two different batches)

  • ICH-compliant stability chambers

  • Appropriate analytical instrumentation (e.g., HPLC, GC-MS, NMR)

  • Inert gas (argon or nitrogen)

  • Sealed, amber glass vials

Procedure:

  • Sample Preparation: Aliquot this compound from two different batches into pre-cleaned, dry, amber glass vials under an inert atmosphere. Tightly seal the vials.

  • Initial Analysis (Time Zero): Analyze samples from each batch at the beginning of the study to establish baseline values for purity, appearance, and degradation products.

  • Storage Conditions: Place the vials in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

  • Testing Frequency: Withdraw and analyze samples at the following time points:

    • Accelerated: 0, 3, and 6 months

    • Intermediate: 0, 6, 9, and 12 months

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

  • Analytical Methods: At each time point, perform the following analyses:

    • Appearance: Visual inspection for color and clarity.

    • Purity Assay: A stability-indicating HPLC or GC method to quantify the amount of this compound.

    • Degradation Products: An appropriate method (e.g., GC-MS or LC-MS) to identify and quantify known and unknown degradation products.

    • Water Content: Karl Fischer titration to determine the moisture content.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Products:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and a nitrile-based solvent like acetonitrile is recommended, as formamide has shown instability in methanol solutions.[9]

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products:

  • Column: A polar capillary column suitable for the analysis of small, polar molecules.

  • Injection: Headspace or direct liquid injection.

  • Detection: Mass spectrometry for the identification and quantification of volatile degradation products such as ammonia, carbon monoxide, and hydrogen cyanide.

Visualization of Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound.

Formamide_Decomposition cluster_thermal Thermal Decomposition Formamide_d1 This compound (DCONH2) Decarbonylation Decarbonylation Formamide_d1->Decarbonylation Heat (>180°C) Dehydration Dehydration Formamide_d1->Dehydration Heat Dehydrogenation Dehydrogenation Formamide_d1->Dehydrogenation Heat Ammonia NH3 Decarbonylation->Ammonia Carbon Monoxide CO Decarbonylation->Carbon Monoxide Hydrogen Cyanide HCN/HNC Dehydration->Hydrogen Cyanide Water H2O Dehydration->Water Hydrogen Gas H2 Dehydrogenation->Hydrogen Gas Isocyanic Acid HNCO/HOCN Dehydrogenation->Isocyanic Acid

Caption: Thermal decomposition pathways of this compound.

Formamide_Hydrolysis cluster_hydrolysis Hydrolysis Formamide_d1 This compound (DCONH2) Hydrolysis_Reaction Hydrolysis Formamide_d1->Hydrolysis_Reaction Water Water (H2O) Water->Hydrolysis_Reaction Formic Acid Formic Acid (DCOOH) Hydrolysis_Reaction->Formic Acid Acid or Base Catalyst, Heat Ammonia Ammonia (NH3) Hydrolysis_Reaction->Ammonia Acid or Base Catalyst, Heat

Caption: Hydrolysis pathway of this compound.

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary degradation pathways are thermal decomposition at high temperatures and hydrolysis, which is accelerated by the presence of acids, bases, and moisture. The deuterium substitution in this compound imparts a modest increase in stability against acid-catalyzed hydrolysis due to an inverse kinetic isotope effect. For optimal stability, this compound should be stored in a cool, dry place, under an inert atmosphere, and in a tightly sealed container. For critical applications requiring high purity, storage at sub-zero temperatures and the use of single-use aliquots are recommended. Adherence to the provided stability testing protocols will ensure the quality and reliability of this compound in research and development settings.

References

Formamide-d1: A Comprehensive Safety and Handling Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the safety, handling, and toxicological properties of Formamide-d1. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, ensuring safe laboratory practices and a thorough understanding of the compound's characteristics.

Chemical Identification and Physical Properties

This compound, also known as deuterioformamide, is the deuterated analog of formamide. It is a colorless liquid with a faint ammonia-like odor. Below is a summary of its key physical and chemical properties.

PropertyValueReference
CAS Number 35692-88-7[1][2][3]
Molecular Formula DCONH₂[3]
Molecular Weight 46.05 g/mol [3]
Melting Point 2-3 °C[1][2]
Boiling Point 210 °C[1][2]
Flash Point 154.44 °C[2]
Solubility Miscible with water[4][5]
Appearance Colorless liquid[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to ensure safe handling.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Inhalation3H331: Toxic if inhaled[1][2]
Serious Eye Damage1H318: Causes serious eye damage[1][2]
Germ Cell Mutagenicity1BH340: May cause genetic defects[1][2]
Reproductive Toxicity1BH360: May damage fertility or the unborn child[1][2]
Carcinogenicity2H351: Suspected of causing cancer[6][7]
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure[6]

Signal Word: Danger[1][2]

Hazard Pictograms:

  • Skull and crossbones (Acute Toxicity)

  • Corrosion (Serious Eye Damage)

  • Health hazard (Mutagenicity, Reproductive Toxicity, Carcinogenicity, STOT RE)

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is mandatory when working with this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following diagram outlines the required PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Eye_Protection Eye Protection (Tightly fitting safety goggles or face shield) Hand_Protection Hand Protection (Chemical-impermeable gloves, e.g., Butyl rubber, Nitrile rubber) Body_Protection Body Protection (Fire/flame resistant and impervious clothing, Lab coat) Respiratory_Protection Respiratory Protection (Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, use a suitable respirator.) First_Aid_Flowchart cluster_first_aid First Aid Procedures for this compound Exposure Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to fresh air. If breathing is difficult, give oxygen. Inhalation->Move_to_Fresh_Air Wash_Skin Take off contaminated clothing. Wash off with soap and plenty of water. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical attention. Move_to_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention Health_Effects_Logic cluster_health_effects Potential Health Effects of this compound Exposure Exposure Exposure to this compound Acute_Effects Acute Effects Exposure->Acute_Effects Chronic_Effects Chronic Effects Exposure->Chronic_Effects Eye_Damage Serious Eye Damage Acute_Effects->Eye_Damage Inhalation_Toxicity Toxic if Inhaled Acute_Effects->Inhalation_Toxicity Genetic_Defects Genetic Defects Chronic_Effects->Genetic_Defects Reproductive_Harm Damage to Fertility or Unborn Child Chronic_Effects->Reproductive_Harm Cancer Suspected Carcinogen Chronic_Effects->Cancer Organ_Damage Organ Damage (Blood, CNS, Liver, Kidneys) Chronic_Effects->Organ_Damage

References

A Technical Guide to Formamide-d1 and Non-Deuterated Formamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Isotopic Effects on Physicochemical and Spectroscopic Properties

This technical guide provides a comprehensive comparison of the core properties of formamide-d1 (DCONH₂) and its non-deuterated counterpart, formamide (HCONH₂). This document is intended for researchers, scientists, and professionals in the field of drug development who utilize these compounds in their work. The guide details the key physical, chemical, and spectroscopic differences, provides experimental protocols for their characterization, and illustrates the application of isotopic labeling in the drug discovery workflow.

Core Properties: A Comparative Analysis

The substitution of a protium (¹H) atom with a deuterium (²H) atom in the formyl group of formamide results in subtle but significant changes in its physical and spectroscopic properties. These differences are primarily due to the greater mass of deuterium, which affects bond vibrational frequencies and intermolecular interactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and non-deuterated formamide is presented in Table 1 for easy comparison. The primary difference lies in their molecular weights, which directly influences properties such as density. Other physical properties like melting and boiling points show minimal, often negligible, differences.

PropertyThis compound (DCONH₂)Non-deuterated Formamide (HCONH₂)
Molecular Formula DCONH₂HCONH₂
CAS Number 35692-88-7[1]75-12-7[2][3][4]
Molecular Weight 46.05 g/mol [1][5]45.04 g/mol [3][6]
Appearance Liquid[1][5]Colorless, oily liquid[7][8]
Melting Point 2-3 °C[1][5][9][10]2-3 °C[2][4]
Boiling Point 210 °C[1][5][9][10]210 °C[2][4]
Density 1.159 g/mL at 25 °C[1][9][10]1.1334 g/cm³ at 20 °C[5][6][8]
Refractive Index n20/D 1.447 (lit.)[1]nD20 1.44754[3][6]

Table 1. Comparison of Physical and Chemical Properties of this compound and Non-deuterated Formamide.

Spectroscopic Properties

The most significant differences between this compound and non-deuterated formamide are observed in their spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These differences are fundamental to their application in mechanistic studies and as isotopic tracers.

SpectrumThis compound (DCONH₂)Non-deuterated Formamide (HCONH₂)
¹H NMR The signal corresponding to the formyl proton is absent due to the presence of deuterium. The spectrum will primarily show signals for the amide protons (-NH₂).The spectrum displays a characteristic signal for the formyl proton (-CHO) and signals for the amide protons (-NH₂). The chemical shifts are δ(CHO) ≈ 8.2 ppm and δ(NH₂) ≈ 7.5 and 7.2 ppm.[11]
²H NMR A prominent signal will be observed in the deuterium NMR spectrum at a chemical shift corresponding to the formyl position.No significant signal is observed in the deuterium NMR spectrum under standard conditions due to the low natural abundance of deuterium.
¹³C NMR The carbon signal of the formyl group will show a coupling to deuterium (C-D coupling), resulting in a multiplet. The chemical shift will be very similar to the non-deuterated form.The carbon signal of the formyl group will show a coupling to the formyl proton (C-H coupling), resulting in a doublet.
IR The C-D stretching vibration will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretch due to the increased reduced mass of the C-D bond.The C-H stretching vibration of the formyl group is typically observed in the region of 2850-2950 cm⁻¹.[12]

Table 2. Comparison of Spectroscopic Properties of this compound and Non-deuterated Formamide.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for obtaining high-quality data. This section provides methodologies for the synthesis of this compound and for the spectroscopic characterization of both this compound and non-deuterated formamide.

Synthesis of this compound

This compound can be synthesized through the formylation of an amine using a deuterated formic acid source or by isotopic exchange. A common laboratory-scale synthesis involves the reaction of an amine with a deuterated formylating agent.

Objective: To synthesize this compound from a suitable starting material.

Materials:

  • Deuterated formic acid (DCOOH) or a deuterated formic acid equivalent

  • Ammonia or an appropriate amine source

  • Dehydrating agent (e.g., dicyclohexylcarbodiimide - DCC)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine source in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the deuterated formylating agent to the cooled amine solution with continuous stirring.

  • If using a dehydrating agent like DCC, add it portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, NMR).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude this compound by distillation or column chromatography to obtain the final product.

  • Confirm the identity and purity of the synthesized this compound using NMR and IR spectroscopy.

NMR Spectroscopy Analysis

Objective: To acquire and interpret ¹H, ²H, and ¹³C NMR spectra of this compound and non-deuterated formamide.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the formamide or this compound sample.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the analyte and the desired spectral window.

  • Transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

¹H NMR Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-5 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): Appropriate for the expected chemical shift range (e.g., 12-16 ppm).

²H NMR Parameters (Typical for this compound):

  • Pulse Program: A standard single-pulse experiment for deuterium.

  • Number of Scans: 64-256 scans, as deuterium is less sensitive than proton.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): Appropriate for the deuterium chemical shift range.

¹³C NMR Parameters (Typical):

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance and sensitivity of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): Appropriate for the carbon chemical shift range (e.g., 0-220 ppm).

FTIR Spectroscopy Analysis

Objective: To obtain and compare the infrared spectra of this compound and non-deuterated formamide.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer.

  • Attenuated Total Reflectance (ATR) accessory or liquid sample cell (e.g., KBr or NaCl plates).

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the liquid formamide or this compound sample directly onto the center of the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

Sample Preparation (Liquid Cell):

  • Place a drop of the liquid sample onto one of the salt plates.

  • Carefully place the second salt plate on top, ensuring no air bubbles are trapped.

  • Mount the plates in the spectrometer's sample holder.

Data Acquisition Parameters (Typical):

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the empty ATR crystal or clean salt plates should be collected before running the sample spectrum.

Application in Drug Discovery and Development

Isotopically labeled compounds, such as this compound, are invaluable tools in the drug discovery and development process. They are primarily used as internal standards in quantitative analysis and as tracers to elucidate metabolic pathways and reaction mechanisms.

The following diagram illustrates a generalized workflow where an isotopically labeled compound like this compound can be utilized.

DrugDiscoveryWorkflow cluster_Discovery Drug Discovery & Preclinical cluster_Development Clinical Development cluster_Application Isotopic Labeling Application TargetID Target Identification & Validation LeadGen Lead Generation & Optimization TargetID->LeadGen Preclinical Preclinical Studies (In Vitro & In Vivo) LeadGen->Preclinical ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) Preclinical->ADME PhaseI Phase I (Safety) PhaseII Phase II (Efficacy) PhaseI->PhaseII PhaseIII Phase III (Confirmation) PhaseII->PhaseIII ADME->PhaseI PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Modeling ADME->PKPD PKPD->PhaseII

Caption: Workflow of Isotopic Labeling in Drug Development.

This diagram illustrates how isotopically labeled compounds are primarily employed during preclinical and early clinical phases to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to develop robust Pharmacokinetic (PK) and Pharmacodynamic (PD) models of a drug candidate. The use of a deuterated standard, such as a deuterated version of the drug molecule itself or a related internal standard, allows for precise quantification in complex biological matrices via techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

The substitution of protium with deuterium in formamide leads to distinct and measurable differences in its physical and spectroscopic properties. While the macroscopic physical properties are only slightly altered, the changes in NMR and IR spectra are significant and form the basis of many of its applications. For researchers and professionals in drug development, understanding these differences is crucial for the effective use of this compound as an isotopic tracer, an internal standard for quantitative analysis, and a tool for elucidating reaction mechanisms. The provided experimental protocols offer a starting point for the reliable synthesis and characterization of these fundamental molecules.

References

The Untapped Potential of Formamide-d1 in Prebiotic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

VITH, France – November 20, 2025 – While formamide (HCONH₂) has long been a cornerstone of prebiotic chemistry research, its deuterated counterpart, formamide-d1 (DCONH₂), represents a largely unexplored yet powerful tool for unraveling the intricate mechanisms of abiogenesis. This technical guide provides a comprehensive overview of the known applications of formamide in prebiotic synthesis and highlights the significant, albeit currently underutilized, potential of this compound in elucidating the origins of life's building blocks. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of prebiotic reaction pathways.

Introduction: Formamide as a Prebiotic Precursor

Formamide is a simple organic molecule containing the four essential elements of life—carbon, hydrogen, oxygen, and nitrogen[1]. Its plausibility as a key player in prebiotic chemistry stems from its ability to act as both a solvent and a reactant in the synthesis of a wide array of biomolecules, including nucleobases, amino acids, and carboxylic acids[1][2]. Furthermore, formamide facilitates phosphorylation reactions, a crucial step in the formation of nucleotides[2][3].

Theoretical and experimental studies have demonstrated the formation of purines and pyrimidines from formamide under various conditions, often with the aid of catalysts and different energy sources such as heat and UV radiation[4][5]. Computational models have been instrumental in proposing mechanistic pathways for these transformations[6].

The Role of Isotopic Labeling in Mechanistic Studies

Isotopic labeling, particularly with deuterium, is a powerful technique for tracing reaction pathways and determining kinetic isotope effects (KIEs)[7]. By substituting hydrogen with deuterium, researchers can infer the involvement of specific C-H bonds in the rate-determining steps of a reaction[7]. In the context of prebiotic chemistry, the use of this compound could provide invaluable insights into the mechanisms of nucleobase and amino acid formation.

Despite the clear potential, a comprehensive review of the current literature reveals a significant gap in experimental studies utilizing this compound for prebiotic synthesis. While theoretical studies on the deuteration of formamide in interstellar environments exist, there is a scarcity of published laboratory experiments that employ this compound to probe reaction mechanisms on a simulated early Earth.

Synthesis of Prebiotic Molecules from Formamide: A Quantitative Overview

Numerous studies have reported the successful synthesis of various prebiotic molecules from formamide. The following tables summarize the quantitative data available from key experiments. It is important to note that these yields are from reactions using non-deuterated formamide, as equivalent data for this compound are not currently available in the literature.

Table 1: Synthesis of Nucleobases and Related Compounds from Formamide

ProductCatalyst/ConditionsYieldReference
Purine, Adenine, Cytosine, 4(3H)pyrimidinoneCaCO₃, SiO₂, or Al₂O₃ / HeatGood yields[2]
ThymineTiO₂ / UV radiation---[4]
DihydrouridineUridine / UV radiation in formamideUp to 72%[8]
Nucleosides (Uridine, Cytidine, Adenosine, Thymidine)Meteorites / Proton irradiation---[2]

Table 2: Phosphorylation of Nucleosides in Formamide

SubstratePhosphorylating AgentConditionsProductsConversionReference
Nucleosides/DeoxynucleosidesAmmonium or alkali dihydrogen phosphatesElevated temperaturesCyclic nucleotides, monophosphates, diphosphates>50% under favorable conditions[3][9]

Table 3: Synthesis of Amino Acid Derivatives in Formamide

ReactantsConditionsProductsYieldReference
Aldehydes and CyanideFormamideN-formylaminonitrilesReadily formed[10][11]

Experimental Protocols for Prebiotic Synthesis with Formamide

The following are generalized experimental protocols based on published studies for the synthesis of key prebiotic molecules using formamide. These protocols serve as a foundational template and would require adaptation for studies incorporating this compound.

General Protocol for Nucleobase Synthesis
  • Reactant Preparation: A sample of neat formamide is placed in a reaction vessel.

  • Catalyst Addition: A chosen catalyst (e.g., CaCO₃, SiO₂, Al₂O₃, or meteorite powder) is added to the formamide.

  • Reaction Conditions: The mixture is subjected to a specific energy source, such as heating at a controlled temperature (e.g., 160°C) or irradiation with a UV lamp for a defined period.

  • Product Analysis: After the reaction, the resulting mixture is cooled and analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify the synthesized nucleobases.

General Protocol for Nucleoside Phosphorylation
  • Reactant Preparation: A solution of a specific nucleoside (e.g., adenosine) is prepared in formamide.

  • Phosphate Source Addition: A phosphorylating agent, such as an ammonium or alkali dihydrogen phosphate salt, is added to the solution.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 15 days).

  • Product Analysis: The reaction products are separated and identified using techniques like thin-layer chromatography (TLC) or HPLC, and quantified to determine the extent of phosphorylation.

Proposed Reaction Pathways and the Potential of this compound

Mechanistic studies, largely based on computational chemistry, have proposed several pathways for the formation of prebiotic molecules from formamide. The use of this compound in experimental settings would be crucial for validating these proposed mechanisms.

Nucleobase Synthesis Pathway

The formation of purines and pyrimidines from formamide is thought to proceed through a series of condensation and cyclization reactions. A key aspect to investigate with this compound would be the origin of the hydrogen atoms in the final heterocycles. By tracking the incorporation of deuterium, researchers could distinguish between hydrogen atoms originating from the formyl group versus the amino group of formamide.

Nucleobase_Synthesis_Pathway Formamide Formamide Intermediates Reactive Intermediates (e.g., HCN, Formamidine) Formamide->Intermediates Dehydration/ Condensation Cyclization Cyclization Reactions Intermediates->Cyclization Nucleobases Purines & Pyrimidines Cyclization->Nucleobases

Caption: Proposed pathway for nucleobase synthesis from formamide.

Experimental Workflow for this compound Studies

A typical experimental workflow to investigate the role of this compound would involve parallel reactions with both deuterated and non-deuterated formamide, followed by comparative analysis of the products.

Experimental_Workflow cluster_0 Parallel Reactions Formamide Formamide (HCONH₂) Reaction Prebiotic Synthesis (e.g., Nucleobase formation) Formamide->Reaction Formamide_d1 This compound (DCONH₂) Formamide_d1->Reaction Analysis Product Analysis (LC-MS, NMR) Reaction->Analysis Data Data Interpretation Analysis->Data KIE Kinetic Isotope Effect (kH/kD) Data->KIE Mechanism Mechanistic Insights Data->Mechanism

Caption: Workflow for mechanistic studies using this compound.

Future Directions and Conclusion

The field of prebiotic chemistry stands to gain significantly from the systematic application of this compound in experimental studies. Key areas for future research include:

  • Kinetic Isotope Effect Measurements: Determining the KIE for various prebiotic reactions using this compound will provide direct evidence for the involvement of C-H bond cleavage in rate-limiting steps.

  • Deuterium Tracing: Analyzing the distribution of deuterium in the products of prebiotic synthesis will offer unambiguous insights into reaction pathways and the origins of specific atoms in biomolecules.

  • Comparative Yield Analysis: Quantitatively comparing the yields of prebiotic molecules synthesized from formamide and this compound can reveal subtle but important mechanistic details.

References

The Pivotal Role of Formamide-d1 as a Solvent for Ionic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of formamide-d1 as a specialized solvent for ionic compounds. This compound, the deuterated isotopologue of formamide, offers unique advantages in various scientific applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and electrochemistry. Its high dielectric constant and ability to form strong hydrogen bonds make it an excellent medium for dissolving a wide range of ionic species, including those with limited solubility in other common solvents.[1][2] This guide will delve into the physicochemical properties of this compound, present available quantitative data on the solubility and conductivity of ionic compounds, provide detailed experimental protocols for its use, and illustrate key experimental workflows.

Physicochemical Properties of this compound

This compound shares most of its physical and chemical properties with its non-deuterated counterpart, formamide. It is a colorless, hygroscopic liquid with a high boiling point and density.[3][4] The primary distinction of this compound is the substitution of the amide proton with deuterium, which renders the solvent peak invisible in ¹H NMR spectra, thus preventing interference with the signals of the dissolved analyte.[5][6]

Table 1: Physicochemical Properties of Formamide and this compound

PropertyFormamide (HCONH₂)This compound (DCONH₂)Reference(s)
Molecular Formula CH₃NOCH₂DNO[7][8]
Molar Mass 45.04 g/mol 46.05 g/mol [7][8]
Appearance Colorless liquidColorless liquid[3][4]
Density 1.133 g/cm³ at 20 °C~1.14 g/cm³ at 20 °C[3]
Melting Point 2-3 °C2-3 °C[7]
Boiling Point 210 °C (decomposes)210 °C (decomposes)[3][7]
Dielectric Constant 109.5 at 25 °C~109.5 at 25 °C[9]
Flash Point 175 °C175 °C[7]

Data Presentation: Solubility and Conductivity of Ionic Compounds

Formamide is recognized for its capacity to dissolve a variety of ionic compounds, including many metal salts.[10][11] However, extensive quantitative solubility data specifically for this compound is not compiled in a single comprehensive resource. The solubility of a given ionic compound in this compound is expected to be very similar to that in non-deuterated formamide. Below is a summary of available data.

Table 2: Solubility of Selected Ionic Compounds in Formamide

Ionic CompoundFormulaSolubility ( g/100 g solvent) at 25 °CReference(s)
Sodium ChlorideNaCl9.38[10]
Sodium FluorideNaFDecreased in water-formamide mixtures[12]
Sodium BromideNaBrDecreased in water-formamide mixtures[12]
Sodium IodideNaIDecreased in water-formamide mixtures[12]
Chlorides of Cu, Pb, Zn, Sn, Co, Fe, Al, Ni-Soluble[10][11]
Acetates of alkali metals-Soluble[10][11]

Table 3: Limiting Ionic Conductivity of Unipositive Ions in Formamide at 298.15 K

IonLimiting Ionic Conductivity (Λ₀) in S cm² mol⁻¹
Li⁺10.2
Na⁺12.1
K⁺14.5
Rb⁺16.0
Cs⁺17.2
Cl⁻15.8
Br⁻16.5
I⁻17.8
Note: Data is for non-deuterated formamide but provides a strong indication of behavior in this compound.[13]

Experimental Protocols

Protocol for NMR Sample Preparation using this compound

This protocol outlines the steps for preparing a sample of an ionic compound for ¹H NMR analysis using this compound as the solvent.

Materials:

  • Ionic compound of interest

  • This compound (DCONH₂)

  • High-precision NMR tubes (5 mm)

  • Vortex mixer

  • Pipettes

  • Filtration apparatus (e.g., syringe filter with a compatible membrane)

Procedure:

  • Determine Sample Concentration: For a standard ¹H NMR spectrum of a small molecule, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[14] For ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[14]

  • Weighing the Sample: Accurately weigh the desired amount of the ionic compound directly into a clean, dry vial.

  • Adding the Solvent: Using a clean pipette, add the appropriate volume of this compound to the vial.

  • Dissolution: Gently vortex the vial to dissolve the ionic compound. Due to the viscous nature of formamide, this may take longer than with less viscous solvents. Gentle heating may be applied if the compound's stability allows, but care should be taken as formamide can decompose at high temperatures.[7]

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, filter the solution directly into the NMR tube using a syringe filter.[5]

  • Transfer to NMR Tube: Ensure the final volume in the NMR tube is between 0.6 and 0.7 mL, corresponding to a filling height of approximately 4-5 cm in a standard 5 mm tube.[15]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Shimming: Due to the high dielectric constant of this compound, the spectrometer's shimming process may require more careful adjustment to achieve a homogeneous magnetic field.

Protocol for Cyclic Voltammetry in a this compound Electrolyte Solution

This protocol provides a general procedure for performing cyclic voltammetry on an ionic compound dissolved in this compound.

Materials:

  • Potentiostat

  • Three-electrode cell (working electrode, reference electrode, counter electrode)

  • Ionic compound of interest (analyte)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • This compound

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

  • Electrode Preparation: Ensure all electrodes are clean and polished according to standard laboratory procedures.

  • Prepare the Electrolyte Solution:

    • Dissolve the supporting electrolyte in this compound to a typical concentration of 0.1 M. The supporting electrolyte is crucial for minimizing solution resistance and ensuring that the analyte is the primary species undergoing redox reactions at the electrode surface.

    • Add the ionic compound of interest to the electrolyte solution at the desired concentration.

  • Assemble the Electrochemical Cell:

    • Place the prepared electrolyte solution containing the analyte into the electrochemical cell.

    • Insert the working, reference, and counter electrodes into the solution, ensuring they are properly positioned.

  • Deoxygenation: Purge the solution with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate. These parameters will depend on the specific analyte and the information being sought.

    • Initiate the scan and record the resulting voltammogram.

  • Data Analysis: Analyze the cyclic voltammogram to determine key electrochemical parameters such as peak potentials and peak currents, which provide information about the redox behavior of the ionic compound.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the use of this compound as a solvent for ionic compounds.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_output Output start Start: Select Ionic Compound weigh Weigh Ionic Compound start->weigh add_solvent Add this compound weigh->add_solvent dissolve Dissolve (Vortex/Heat) add_solvent->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer shim Shim Spectrometer transfer->shim acquire Acquire Spectrum shim->acquire process Process Data acquire->process analyze Analyze Spectrum process->analyze structure Structural Elucidation analyze->structure

Caption: Workflow for NMR analysis of an ionic compound in this compound.

Logical_Relationship_Solvation cluster_solvent This compound Properties cluster_compound Ionic Compound cluster_interaction Solvation Process cluster_result Result dielectric High Dielectric Constant solvation Ion-Solvent Interactions dielectric->solvation h_bond Hydrogen Bonding Capability h_bond->solvation dipole Large Dipole Moment dipole->solvation ionic Cations and Anions dissociation Dissociation of Ionic Lattice ionic->dissociation solvation->dissociation solution Homogeneous Ionic Solution dissociation->solution

Caption: Factors influencing the dissolution of ionic compounds in this compound.

Experimental_Workflow_CV cluster_prep Electrolyte Preparation cluster_measurement CV Measurement cluster_analysis Data Analysis start Start: Prepare Electrodes dissolve_support Dissolve Supporting Electrolyte in this compound start->dissolve_support dissolve_analyte Dissolve Ionic Compound (Analyte) dissolve_support->dissolve_analyte assemble Assemble 3-Electrode Cell dissolve_analyte->assemble deoxygenate Deoxygenate with Inert Gas assemble->deoxygenate connect Connect to Potentiostat deoxygenate->connect set_params Set Scan Parameters connect->set_params run_scan Run Cyclic Voltammogram set_params->run_scan analyze_data Analyze Voltammogram run_scan->analyze_data determine_properties Determine Redox Properties analyze_data->determine_properties

Caption: Workflow for cyclic voltammetry of an ionic compound in this compound.

References

Methodological & Application

Application Notes and Protocols for Using Formamide-d1 as an NMR Solvent for Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Formamide-d1 as a Denaturing Solvent for Biological NMR

This compound (DCONH2) is a deuterated amide solvent that serves a specialized role in the Nuclear Magnetic Resonance (NMR) spectroscopy of biological macromolecules. Unlike aqueous buffers that aim to maintain the native, folded structure of proteins and nucleic acids, formamide is a potent denaturing agent.[1] Its utility in NMR lies in its ability to solubilize and completely unfold biomolecules, making it an invaluable tool for studying the properties of denatured or "unfolded" states.

This is particularly relevant for:

  • Protein Folding Studies: By characterizing the denatured state, researchers can gain insights into the folding process and the thermodynamics of protein stability.[2][3]

  • Intrinsically Disordered Proteins (IDPs): Formamide can be used as a reference solvent for a maximally disordered state, helping to identify residual structure in IDPs that are otherwise challenging to characterize.[4][5][6]

  • Nucleic Acid Stability: Formamide effectively disrupts the hydrogen bonds that hold DNA and RNA duplexes together, allowing for the study of single-stranded conformations.[1]

The high boiling point and viscosity of this compound are important practical considerations for NMR experiments, particularly for variable temperature studies.

Physical and NMR Properties of this compound

A summary of the key physical and NMR properties of formamide and its deuterated isotopologue is provided below. These properties are essential for designing and implementing NMR experiments.

PropertyValue
Chemical Formula DCONH₂
Molecular Weight 46.04 g/mol
Boiling Point 210 °C (392 °F)
Melting Point 2-3 °C (36-37 °F)
Viscosity 3.3 cP at 25 °C
¹H Chemical Shift ~7.9 ppm (CHO), ~6.8 and ~7.0 ppm (NH₂)
¹³C Chemical Shift ~165 ppm (C=O)
¹⁵N Chemical Shift ~112 ppm

Note: Chemical shifts can vary slightly depending on temperature and solute.

Quantitative Data: Expected Chemical Shifts in a Denatured State

One of the hallmarks of a denatured protein is the loss of chemical shift dispersion in its NMR spectrum. In a folded protein, the unique three-dimensional environment of each nucleus results in a wide range of chemical shifts. In a denatured or "random coil" state, the local environments of the amino acids become much more uniform, causing their chemical shifts to cluster around characteristic values.

Table 1: Expected ¹H Random Coil Chemical Shifts (in ppm) for Amino Acids

Amino AcidOther
Ala 4.351.48
Arg 4.381.91, 1.83γ: 1.73, δ: 3.25
Asn 4.762.91, 2.82NH₂: 7.67, 6.99
Asp 4.762.85, 2.75
Cys 4.593.16, 2.97
Gln 4.372.16, 2.06γ: 2.41, NH₂: 7.49, 6.84
Glu 4.292.05, 1.95γ: 2.35
Gly 3.97
His 4.633.25, 3.14Hδ2: 7.09, Hε1: 8.16
Ile 4.191.93γ: 1.48, 1.21, δ: 0.93
Leu 4.371.75, 1.68γ: 1.71, δ: 0.94, 0.92
Lys 4.361.89, 1.81γ: 1.48, δ: 1.71, ε: 3.02
Met 4.522.19, 2.09γ: 2.63, ε: 2.13
Phe 4.663.26, 3.03Aromatic: 7.31, 7.26, 7.21
Pro 4.442.33, 2.02γ: 2.06, δ: 3.78, 3.68
Ser 4.503.96, 3.87
Thr 4.354.24γ: 1.21
Trp 4.703.39, 3.29Aromatic: 7.69, 7.22, 7.12, 7.42, 7.59
Tyr 4.603.21, 3.02Aromatic: 7.18, 6.87
Val 4.142.16γ: 1.05, 1.00

Data adapted from standard aqueous random coil chemical shift databases. Values are approximate and serve as a reference.

Table 2: Expected ¹³C Random Coil Chemical Shifts (in ppm) for Amino Acids

Amino AcidOther
Ala 52.519.1
Arg 56.030.9γ: 27.2, δ: 43.1
Asn 53.338.6Cγ: 174.5
Asp 54.241.1Cγ: 176.6
Cys 58.328.1
Gln 55.830.0γ: 33.9, Cδ: 176.4
Glu 56.630.5γ: 36.4, Cδ: 180.3
Gly 45.2
His 55.031.4Cγ: 129.4, Cδ2: 118.5, Cε1: 135.8
Ile 61.138.6γ1: 27.9, γ2: 17.5, δ1: 13.5
Leu 55.142.2γ: 27.0, δ1: 25.1, δ2: 23.9
Lys 56.233.1γ: 25.0, δ: 29.1, ε: 41.8
Met 55.432.9γ: 31.8, ε: 17.2
Phe 57.839.5Aromatic C: 128-138
Pro 63.332.1γ: 27.4, δ: 50.0
Ser 58.363.9
Thr 61.969.8γ: 22.0
Trp 57.629.5Aromatic C: 110-138
Tyr 57.838.6Aromatic C: 117-157
Val 62.232.8γ1: 21.7, γ2: 21.6

Data adapted from standard aqueous random coil chemical shift databases. Values are approximate and serve as a reference.

Experimental Protocols

General Workflow for NMR Analysis in this compound

The following diagram illustrates the general workflow for preparing and analyzing a biological sample using this compound as the NMR solvent.

G General Workflow for this compound NMR cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis start Lyophilized Protein/ Nucleic Acid Sample dissolve Dissolve in this compound start->dissolve ph_adjust Adjust Apparent pH* (if necessary) dissolve->ph_adjust transfer Transfer to NMR Tube ph_adjust->transfer setup Spectrometer Setup (Tuning, Shimming) transfer->setup acquire Acquire 1D/2D NMR Spectra (e.g., ¹H, ¹⁵N-HSQC) setup->acquire process Process Spectra (FT, Phasing, Referencing) acquire->process analyze Analyze Chemical Shifts & Linewidths process->analyze compare Compare to Random Coil Reference Data analyze->compare caption *Apparent pH is adjusted using acidic/basic stock solutions in this compound.

General experimental workflow.
Protocol for Protein Sample Preparation in this compound

This protocol outlines the steps for preparing a protein sample for NMR analysis in a denatured state using this compound.

Materials:

  • Lyophilized, purified protein (isotopically labeled, e.g., ¹⁵N, ¹³C, if required for multidimensional experiments).

  • This compound (high purity, NMR grade).

  • Deuterated trifluoroacetic acid (TFA-d) or other suitable acid/base for pH adjustment.

  • High-quality NMR tubes.

  • Vortex mixer.

  • Microcentrifuge.

Procedure:

  • Determine Target Concentration: For denatured proteins, concentrations are typically in the range of 0.3-1.0 mM. Higher concentrations improve signal-to-noise but can increase viscosity.[7]

  • Dissolution: a. Weigh the appropriate amount of lyophilized protein directly into a clean, dry microcentrifuge tube. b. Add the calculated volume of this compound to achieve the target concentration. c. Vortex gently to dissolve the protein. Sonication in a water bath can be used cautiously if dissolution is slow, but avoid excessive heating.

  • Clarification: Centrifuge the sample at high speed (e.g., >13,000 x g) for 5-10 minutes to pellet any insoluble material.

  • pH Measurement and Adjustment (Critical Step): a. Standard pH electrodes are not suitable for non-aqueous solvents. The concept of "pH" in formamide is an "apparent pH." b. A common method is to use an internal indicator. For acidic conditions, a small, known amount of a reference compound with a pH-sensitive chemical shift can be added. c. Alternatively, prepare stock solutions of a strong acid (e.g., TFA-d) and a strong base in this compound. Add microliter amounts of these stocks to the sample to achieve the desired state of protonation for acidic/basic residues, monitoring the effect via 1D ¹H NMR. For most denaturation studies, acidic conditions (apparent pH < 4) are used to ensure full protonation of carboxylate groups.

  • Transfer to NMR Tube: Carefully transfer the supernatant to a clean, high-quality NMR tube, avoiding any pelleted material. Ensure the sample height is sufficient for the spectrometer's detection volume (typically 4-5 cm).

  • Equilibration: Allow the sample to equilibrate at the desired NMR experiment temperature before starting data acquisition.

Protocol for Nucleic Acid Sample Preparation in this compound

Formamide is an excellent solvent for denaturing DNA and RNA for NMR studies of their single-stranded, unfolded states.

Materials:

  • Lyophilized, purified DNA or RNA oligonucleotide.

  • This compound (high purity, NMR grade).

  • EDTA stock solution (to chelate divalent cations that can catalyze degradation).

  • High-quality NMR tubes.

Procedure:

  • Determine Target Concentration: For oligonucleotides, concentrations of 0.5-2.0 mM are common.

  • Dissolution: a. Dissolve the lyophilized nucleic acid directly in this compound in a microcentrifuge tube. b. Add a small amount of EDTA from a concentrated stock to a final concentration of ~0.1 mM to prevent degradation. c. Vortex to ensure complete dissolution.

  • Heat Denaturation (Optional but Recommended): To ensure the complete disruption of any residual secondary structure, heat the sample to 95°C for 3-5 minutes and then snap-cool on ice.

  • Clarification: Centrifuge the sample to remove any particulates.

  • Transfer to NMR Tube: Transfer the supernatant to a clean NMR tube.

  • Stability: Formamide is known to protect RNA from degradation, offering good sample stability for the duration of NMR experiments.

Applications and Expected Outcomes

Studying Protein Unfolding and Stability

By acquiring NMR spectra in this compound, you can establish a baseline for a fully unfolded protein. This is useful for:

  • Assignment of Denatured State Resonances: The simplified spectrum in this compound can aid in the sequential assignment of the protein's backbone resonances in its unfolded form.

  • Thermodynamic Analysis: By comparing spectra under native conditions with those in this compound, one can monitor the unfolding process induced by other means (e.g., temperature, co-solvents), providing residue-specific information about the stability of different structural elements.[8]

Characterizing Intrinsically Disordered Proteins (IDPs)

NMR is a primary tool for studying IDPs.[4][9][10] While IDPs are "unstructured," they often possess transient secondary structures or local ordering.

  • Reference for Complete Disorder: A spectrum in this compound serves as the random coil reference.

  • Identifying Residual Structure: By comparing the chemical shifts of an IDP in an aqueous buffer to its shifts in this compound, researchers can identify significant deviations. These deviations from random coil values point to regions with residual helical or extended structure, providing crucial insights into the conformational ensemble of the IDP.

The following diagram illustrates the logical relationship in using this compound to detect residual structure in an IDP.

G Logic for IDP Analysis using this compound cluster_exp Experimental Data cluster_analysis Analysis cluster_conclusion Conclusion nmr_aq NMR Spectrum of IDP in Aqueous Buffer compare Compare Chemical Shifts (Δδ = δ_aq - δ_form) nmr_aq->compare nmr_form NMR Spectrum of IDP in this compound (Random Coil Reference) nmr_form->compare result Is Δδ ≈ 0? compare->result conclusion_yes Region is Fully Disordered result->conclusion_yes Yes conclusion_no Region Possesses Residual Structure result->conclusion_no No

Logic for IDP residual structure analysis.

References

Application Notes and Protocols: Formamide-d1 in 1H NMR Spectroscopy of Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamide-d1 (HCONH-d), a deuterated analog of formamide, serves as a valuable tool in the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of small molecules. Its unique properties make it particularly useful as a specialized solvent, for studying dynamic processes such as hydrogen-deuterium (H-D) exchange, and in the investigation of intermolecular interactions like hydrogen bonding. This document provides detailed application notes and protocols for the effective utilization of this compound in these key areas.

This compound as a Specialized Solvent

This compound is a highly polar aprotic solvent, making it an excellent choice for dissolving polar small molecules that exhibit poor solubility in common deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6). Its ability to form strong hydrogen bonds can also influence the chemical shifts of exchangeable protons in solute molecules, providing valuable structural information.

Properties of this compound
PropertyValue
Molecular FormulaCH₂DNO
Molecular Weight46.05 g/mol
Density1.14 g/mL at 25 °C
Boiling Point210 °C
Melting Point2-3 °C
¹H NMR Spectral Data of Formamide

The ¹H NMR spectrum of formamide exhibits distinct signals for the formyl proton and the two amide protons. In this compound, the deuterium substitution simplifies the spectrum by removing one of the amide proton signals. The chemical shifts and coupling constants are sensitive to the solvent and temperature.[1][2]

ProtonChemical Shift (ppm)MultiplicityJ-Coupling Constant (Hz)
Formyl-H~8.0-8.4Singlet-
Amide-H (cis to C=O)~7.2Broad Singlet-
Amide-H (trans to C=O)~7.5Broad Singlet-
J(H,H)--~2.2-2.6 (A,B), ~13.5 (B,C)[2]
J(¹⁵N,H)--~-20.14 (gas), ~-15.30 (DMSO)[1]

Note: Chemical shifts and coupling constants are approximate and can vary based on solvent, concentration, and temperature.[3]

Application in Hydrogen-Deuterium (H-D) Exchange Studies

This compound can serve as a deuterium source to probe the kinetics of H-D exchange for labile protons (e.g., -OH, -NH, -SH) in small molecules. The rate of exchange provides insights into the solvent accessibility and hydrogen bonding environment of these protons.

Principle of H-D Exchange

Labile protons in a solute molecule can exchange with the deuterium atom of this compound. This exchange can be monitored by the disappearance or reduction in the intensity of the corresponding proton signal in the ¹H NMR spectrum over time. The rate of this exchange is influenced by factors such as pH, temperature, and the local chemical environment of the proton.[4][5]

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis A Dissolve small molecule in a suitable deuterated solvent B Add a known amount of this compound A->B Introduce deuterium source C Acquire initial ¹H NMR spectrum (t=0) B->C Start the exchange D Acquire a series of ¹H NMR spectra at different time intervals C->D Monitor the reaction E Integrate the signal of the exchangeable proton at each time point D->E Quantify signal change F Plot signal intensity vs. time E->F Visualize decay G Determine the exchange rate constant (k_ex) F->G Calculate kinetics

Experimental Protocol for H-D Exchange
  • Sample Preparation:

    • Dissolve the small molecule of interest (5-25 mg for ¹H NMR) in a suitable deuterated solvent (e.g., DMSO-d6, acetone-d6) in an NMR tube.[6][7][8][9]

    • Acquire a reference ¹H NMR spectrum of the sample before adding this compound.

    • Add a precise volume of this compound to the NMR tube. The concentration of this compound should be sufficient to drive the exchange.

  • NMR Acquisition:

    • Immediately after adding this compound, acquire the first ¹H NMR spectrum (this will be your t=0 time point).

    • Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected rate of exchange. For fast exchange, rapid acquisition techniques may be necessary.

    • Maintain a constant temperature throughout the experiment.

  • Data Processing and Analysis:

    • Process the spectra consistently (phasing, baseline correction).

    • Integrate the signal of the exchanging proton in each spectrum.

    • Normalize the integrals against a non-exchangeable proton signal in the molecule to correct for any variations in concentration or instrument parameters.

    • Plot the normalized integral value as a function of time.

    • The data can be fitted to a first-order exponential decay curve to determine the exchange rate constant (k_ex).

Studying Intermolecular Interactions and Hydrogen Bonding

The chemical shift of the amide protons of formamide is sensitive to its hydrogen bonding environment.[1][10] This property can be exploited to study intermolecular interactions between this compound and a small molecule of interest through ¹H NMR titration experiments.

Principle of ¹H NMR Titration

By incrementally adding a small molecule to a solution of this compound in a non-interacting deuterated solvent, changes in the chemical shift of the this compound amide proton can be monitored. A downfield shift of the amide proton signal typically indicates the formation of a hydrogen bond where the formamide acts as a hydrogen bond donor.[11]

G cluster_setup Experiment Setup cluster_titration Titration and Acquisition cluster_data Data Analysis A Prepare a solution of This compound in a non-interacting solvent C Acquire initial ¹H NMR spectrum of this compound A->C B Prepare a stock solution of the small molecule of interest D Add small increments of the small molecule stock solution B->D C->D Start titration E Acquire ¹H NMR spectrum after each addition D->E Iterate F Measure the chemical shift of the This compound amide proton E->F G Plot chemical shift change (Δδ) vs. molar ratio F->G H Determine binding constant (Ka) and stoichiometry G->H Fit binding isotherm

Experimental Protocol for ¹H NMR Titration
  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in an inert deuterated solvent (e.g., CDCl₃, benzene-d6).

    • Prepare a stock solution of the small molecule of interest at a significantly higher concentration in the same deuterated solvent.

    • Add a known volume of the this compound solution to an NMR tube.

  • NMR Titration and Acquisition:

    • Acquire a ¹H NMR spectrum of the initial this compound solution.

    • Add a small, precise aliquot of the small molecule stock solution to the NMR tube.

    • Mix the solution thoroughly and acquire another ¹H NMR spectrum.

    • Repeat the addition and acquisition steps until the desired molar ratio is reached or the chemical shift of the this compound amide proton no longer changes significantly.

  • Data Processing and Analysis:

    • Process all spectra uniformly.

    • Carefully measure the chemical shift of the this compound amide proton in each spectrum.

    • Calculate the change in chemical shift (Δδ) relative to the initial spectrum.

    • Plot Δδ as a function of the molar ratio of the small molecule to this compound.

    • The resulting binding isotherm can be fitted to an appropriate binding model to determine the association constant (Ka) and the stoichiometry of the interaction.[12]

General Experimental Considerations

Sample Preparation
  • Purity: Ensure the purity of this compound and the small molecule of interest to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent in which both this compound and the analyte are soluble and that does not interact strongly with the analyte in a way that would mask the effects being studied.

  • Concentration: For routine ¹H NMR, a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of solvent is typical.[6][7][8][9]

  • Internal Standard: Consider using an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing, unless it interacts with the sample.[13]

NMR Instrument Parameters
  • Temperature Control: Maintain a constant and accurately calibrated temperature, as chemical shifts of exchangeable protons are often temperature-dependent.

  • Pulse Sequence: A standard one-pulse sequence is usually sufficient for these applications.

  • Relaxation Delay (d1): Ensure a sufficiently long relaxation delay (e.g., 5 times the longest T1) for quantitative measurements, especially when comparing signal integrals.

  • Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential window function to improve the signal-to-noise ratio, or a Gaussian window function to enhance resolution before Fourier transformation.[14][15]

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and chemical shift determination.[16][17]

  • Referencing: Reference the spectra accurately using an internal standard or the residual solvent signal.[18]

Conclusion

This compound is a versatile reagent for ¹H NMR spectroscopy of small molecules, offering unique advantages for studying polar compounds, monitoring hydrogen-deuterium exchange, and quantifying intermolecular interactions. By following the detailed protocols and considering the experimental parameters outlined in these application notes, researchers can effectively employ this compound to gain deeper insights into the structure and dynamics of small molecules relevant to chemical and pharmaceutical research.

References

Application Notes and Protocols for Formamide-d1 in Nucleic Acid Denaturation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamide is a widely utilized chemical agent in molecular biology for the denaturation of nucleic acids. Its primary function is to lower the melting temperature (Tm) of DNA and RNA by disrupting the hydrogen bonds between base pairs, thereby separating the double helix into single strands.[1] This property is crucial for various applications, including in situ hybridization (ISH), fluorescence in situ hybridization (FISH), Northern and Southern blotting, and polymerase chain reaction (PCR).[2][3][4] Formamide-d1, a deuterated isotopologue of formamide, serves a specialized role in these applications, particularly in studies employing proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to investigate nucleic acid structure, dynamics, and interactions with other molecules. The replacement of the amide protons with deuterium eliminates solvent interference in ¹H NMR spectra, allowing for clearer observation of the nucleic acid signals.

These application notes provide a detailed protocol for the use of this compound in nucleic acid denaturation, summarize key quantitative data, and present a generalized experimental workflow.

Principle of Action

Formamide destabilizes the nucleic acid double helix by forming hydrogen bonds with the bases, thereby competing with the Watson-Crick base pairing.[1] This action effectively lowers the energy required to separate the strands, resulting in a decrease in the melting temperature (Tm). The reduction in Tm is linearly dependent on the formamide concentration.[5][6] The use of this compound follows the same principle, with the primary advantage of being "invisible" in ¹H NMR experiments, which is critical for structural and dynamic studies of nucleic acids and their complexes with drugs or proteins.

Quantitative Data: Effect of Formamide on DNA Melting Temperature

The concentration of formamide directly influences the melting temperature of nucleic acids. The following table summarizes the observed reduction in DNA Tm at various formamide concentrations.

Formamide Concentration (% v/v)Molar Concentration (mol/L)Average Tm Reduction (°C) per % FormamideAverage Tm Reduction (°C) per mole/L of FormamideReference
10%2.53 M0.6 - 0.722.4 - 2.9[5][6][7]
20%5.05 M0.6 - 0.722.4 - 2.9[5][6][7]
30%7.58 M0.6 - 0.722.4 - 2.9[5][7]
40%10.1 M0.6 - 0.722.4 - 2.9[5][6]
50%12.6 M0.6 - 0.722.4 - 2.9[6][7]
70%17.7 M0.6 - 0.722.4 - 2.9[7]

Note: The exact Tm reduction can be dependent on the GC content of the nucleic acid sequence, helix conformation, and hydration state.[6][8]

Experimental Protocols

The following are detailed protocols for the denaturation of DNA and RNA using this compound. These protocols are adapted from established methods using non-deuterated formamide and are particularly relevant for preparing samples for biophysical characterization, such as NMR spectroscopy, or for hybridization assays where minimizing proton background is advantageous.

Protocol 1: Denaturation of DNA for Hybridization (e.g., FISH)

This protocol describes the denaturation of cellular DNA on a slide for applications like Fluorescence In Situ Hybridization (FISH).

Materials:

  • Microscope slides with fixed cells

  • This compound (high purity, molecular biology grade)

  • 20x Saline-Sodium Citrate (SSC) buffer

  • Deionized water (nuclease-free)

  • Ethanol (70%, 90%, 100%)

  • Coplin jars

  • Water bath or incubator

Procedure:

  • Prepare Denaturation Solution:

    • For a 70% this compound solution in 2x SSC, mix:

      • 35 mL this compound

      • 5 mL 20x SSC

      • 10 mL deionized water

    • Pre-warm the solution to 70°C in a water bath.

  • Denaturation of Cellular DNA:

    • Immerse the slides containing the fixed cells into the pre-warmed 70% this compound/2x SSC solution.[9]

    • Incubate for 2-3 minutes at 70°C.[9]

  • Dehydration:

    • Immediately transfer the slides to an ice-cold Coplin jar containing 70% ethanol for 2 minutes.[9]

    • Dehydrate the slides by sequential immersion in 70%, 90%, and 100% ethanol for 2 minutes each at room temperature.[9]

  • Drying:

    • Air dry the slides in an upright position. The slides are now ready for hybridization with a denatured probe.

Protocol 2: Denaturation of RNA for Northern Blotting Analysis

This protocol details the denaturation of total RNA samples with this compound prior to electrophoresis for Northern blotting.

Materials:

  • Total RNA sample

  • This compound (deionized, high purity)

  • 10x MOPS buffer (or other suitable electrophoresis buffer)

  • 37% (w/v) Formaldehyde (nuclease-free)

  • RNA loading buffer

  • Heating block or water bath

Procedure:

  • Prepare RNA Sample Mix:

    • In a nuclease-free microcentrifuge tube, combine the following in order:

      • Up to 10 µg of total RNA

      • Nuclease-free water to a final volume of 4.5 µl

      • 10 µl this compound

      • 3.5 µl 37% Formaldehyde

      • 2.0 µl 10x MOPS buffer

    • The final volume will be 20 µl.

  • Denaturation:

    • Mix the contents of the tube gently by flicking.

    • Incubate the tube at 65°C for 10-15 minutes to denature the RNA.[3][10]

  • Cooling and Loading:

    • Immediately place the tube on ice for at least 1 minute to prevent re-annealing.

    • Add 2 µl of RNA loading buffer to the denatured sample.

    • Mix gently and centrifuge briefly to collect the sample at the bottom of the tube.

    • The sample is now ready to be loaded onto a denaturing agarose gel for electrophoresis.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Nucleic Acid Denaturation using this compound

The following diagram illustrates a generalized workflow for preparing a nucleic acid sample for hybridization using this compound.

experimental_workflow cluster_prep Sample Preparation cluster_denaturation Denaturation cluster_post_denaturation Post-Denaturation Handling cluster_application Application start Start: Nucleic Acid Sample (DNA/RNA) rehydration Rehydration/ Buffer Exchange start->rehydration add_formamide Add Denaturation Mix (containing this compound) rehydration->add_formamide heat Heat Incubation add_formamide->heat quench Rapid Cooling (on ice) heat->quench ready Denatured Single-Stranded Nucleic Acid quench->ready application Hybridization, NMR Spectroscopy, or other downstream analysis ready->application

Caption: Generalized workflow for nucleic acid denaturation using this compound.

Logical Relationship of this compound Action in Denaturation

This diagram illustrates the molecular interactions involved in the denaturation of a DNA double helix by this compound.

formamide_action dsDNA Double-Stranded DNA (dsDNA) h_bonds Watson-Crick Hydrogen Bonds dsDNA->h_bonds stabilized by competition Competitive Hydrogen Bonding h_bonds->competition formamide This compound formamide->competition disruption Disruption of Base Pairing competition->disruption ssDNA Single-Stranded DNA (ssDNA) disruption->ssDNA results in

Caption: Mechanism of this compound induced DNA denaturation.

Concluding Remarks

This compound is an essential tool for specific applications in nucleic acid research, particularly those involving ¹H NMR spectroscopy. While the denaturation protocols are analogous to those using standard formamide, the use of the deuterated form provides a distinct advantage in eliminating confounding solvent signals. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the effective application of this compound for nucleic acid denaturation in their experimental designs. It is important to note that formamide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

References

Application Notes and Protocols for Stabilizing Single-Stranded DNA in Capillary Electrophoresis Using Formamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary electrophoresis (CE) is a powerful technique for the analysis of single-stranded DNA (ssDNA), offering high resolution and rapid separation. A critical factor in achieving accurate and reproducible results is the effective denaturation of ssDNA to prevent the formation of secondary structures, which can affect its electrophoretic mobility. Formamide is a widely used denaturant in CE for this purpose. These application notes provide detailed protocols and data on the use of high-purity, deionized formamide for the stabilization of ssDNA in CE applications such as DNA sequencing and fragment analysis. While the specific use of formamide-d1 is not extensively documented in publicly available literature, the principles and protocols outlined here for high-quality formamide are directly applicable. The primary benefit of using a deuterated solvent like this compound would be for specific analytical techniques, such as NMR spectroscopy, that are not the primary detection method in capillary electrophoresis. For CE, the chemical properties of formamide are the key to its function.

The Role of Formamide in ssDNA Capillary Electrophoresis

Formamide is a chemical denaturant that disrupts the hydrogen bonds between nucleotide bases, thereby preventing the formation of secondary structures like hairpins and loops in ssDNA molecules. This is particularly crucial for sequences rich in guanine and cytosine (G/C), which are prone to forming stable secondary structures that can cause compressions and anomalous migration in the electrophoretic separation.[1][2]

Key benefits of using formamide in ssDNA CE include:

  • Improved Resolution: By maintaining the ssDNA in a linear, denatured state, formamide allows for separation based primarily on size, leading to sharper peaks and better resolution.[2]

  • Minimization of Compressions: It effectively resolves compressions in G/C-rich regions, which can otherwise lead to inaccurate base calling in DNA sequencing.[1][2][3]

  • Sample Stability: DNA samples are more stable when stored in formamide compared to water.[4]

  • Direct Denaturation: High-quality formamide, such as Hi-Di™ Formamide, can denature DNA without the need for a separate heat denaturation step.[4]

Quantitative Data Presentation

The following tables summarize the impact of formamide on key parameters in ssDNA capillary electrophoresis based on findings from various studies.

Table 1: Effect of Formamide Concentration on Separation Characteristics

Formamide ConcentrationEffect on Separation RateEffect on Theoretical Plate CountEffect on Resolution of Compressed RegionsReference
10%No significant degradationNo significant degradationImproved[1][2]
≥20%DecreasedDecreasedImproved, but with trade-offs[1][2]

Table 2: Recommended Reagents and Instruments for ssDNA Analysis

ComponentRecommendationPurposeReference
DenaturantHi-Di™ FormamideDenatures and stabilizes ssDNA[1][4]
PolymerPOP-4™, POP-6™, POP-7™Sieving matrix for separation[4]
Buffer1X Genetic Analyzer BufferMaintains stable pH and ionic strength[5]
InstrumentApplied Biosystems™ 3130/3130xl, 3500 Series, SeqStudio™Automated capillary electrophoresis systems[4][5]

Experimental Protocols

Protocol 1: Sample Preparation for DNA Fragment Analysis

This protocol is adapted for use with Applied Biosystems™ Genetic Analyzers.

Materials:

  • Purified ssDNA fragments (e.g., PCR products)

  • Hi-Di™ Formamide (highly deionized)

  • Size Standard (e.g., GeneScan™ LIZ™ Size Standard)

  • 96-well reaction plate

  • Septa for the 96-well plate

Procedure:

  • Prepare the Formamide/Size Standard Mixture:

    • In a 1.5 mL or 2.0 mL microcentrifuge tube, prepare a master mix of Hi-Di™ Formamide and the size standard. For a 96-well plate, a common ratio is 9 µL of formamide to 0.5 µL of size standard per sample. Scale the volumes as needed, including a small excess to account for pipetting losses.

    • Vortex the mixture gently and briefly centrifuge to collect the solution at the bottom of the tube.[5]

  • Aliquot the Mixture:

    • Dispense 9 µL of the formamide/size standard mixture into each well of the 96-well plate that will be used for the run.[5]

  • Add DNA Samples:

    • Add 1 µL of your purified ssDNA sample (or allelic ladder for genotyping applications) to the appropriate wells containing the formamide/size standard mixture.[5]

  • Seal and Denature:

    • Seal the 96-well plate securely with septa.

    • If not using a formamide that provides instant denaturation, heat the plate at 95°C for 3-5 minutes, followed by an immediate transfer to ice for at least 2 minutes (snap cooling). This step helps to ensure complete denaturation of the ssDNA. However, with high-quality formamide like Hi-Di™, this heat denaturation step is often not necessary.[4]

  • Load into the CE Instrument:

    • Briefly centrifuge the plate to ensure the samples are at the bottom of the wells.

    • Load the plate into the capillary electrophoresis instrument.

Protocol 2: Capillary Electrophoresis Run Conditions

These are general run conditions for an Applied Biosystems™ 3130xl Genetic Analyzer. Specific parameters may need to be optimized for your particular application and instrument.

Table 3: Typical Run Conditions for ssDNA Fragment Analysis

ParameterSetting
PolymerPOP-4™ Polymer
Capillary Length36 cm or 50 cm
Injection Voltage1.2 kV
Injection Time5-22 seconds
Run Voltage15 kV
Run Temperature60°C

Note on Run Temperature: Maintaining a run temperature of 60°C is crucial for preventing the re-annealing of ssDNA fragments during the electrophoresis run, especially for fragments with high G/C content.[6]

Visualizations

Experimental Workflow for ssDNA Analysis by Capillary Electrophoresis

G cluster_prep Sample Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis ssDNA Purified ssDNA Sample FormamideMix Prepare Formamide/ Size Standard Mix AddSample Add ssDNA to Plate ssDNA->AddSample Aliquot Aliquot Mix to Plate FormamideMix->Aliquot Aliquot->AddSample SealDenature Seal and Denature Plate AddSample->SealDenature Load Load Plate into CE Instrument SealDenature->Load Injection Electrokinetic Injection Load->Injection Separation Separation in Polymer Matrix Injection->Separation Detection Laser-Induced Fluorescence Detection Separation->Detection RawData Generate Raw Data (Electropherogram) Detection->RawData Sizing Size Calling against Standard RawData->Sizing Analysis Genotyping/Fragment Analysis Sizing->Analysis

Caption: Workflow for ssDNA analysis using capillary electrophoresis.

Logical Relationship of Formamide's Action

G ssDNA Single-Stranded DNA (ssDNA) Secondary Secondary Structures (Hairpins, Loops) ssDNA->Secondary forms Formamide Formamide ssDNA->Formamide treated with Secondary->Formamide disrupted by Denatured Linear, Denatured ssDNA Formamide->Denatured maintains CE Capillary Electrophoresis Separation Denatured->CE subjected to HighRes High-Resolution Separation CE->HighRes results in

Caption: Formamide's role in preventing secondary structures in ssDNA.

Conclusion

The use of high-quality, deionized formamide is essential for achieving high-resolution and reproducible separation of single-stranded DNA in capillary electrophoresis. By effectively denaturing the DNA and preventing the formation of secondary structures, formamide ensures that the separation is based on fragment size, leading to accurate results in applications such as DNA sequencing and fragment analysis. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize formamide in their CE workflows.

References

Application Notes: The Use of Deuterated Formamide (Formamide-d1) in Tissue Cryopreservation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cryopreservation is a critical technology for the long-term storage of biological materials, including tissues, for research, transplantation, and drug development. The process aims to minimize cellular damage during freezing and thawing. Cryoprotective agents (CPAs) are essential for this process, as they reduce the freezing point of water and inhibit the formation of damaging ice crystals. Formamide is a small, polar, and highly permeable cryoprotectant that has been utilized in various cryopreservation solutions, particularly for vitrification—a process that solidifies the sample into a glass-like state without ice crystal formation.[1][2][3]

This document explores the application of deuterated formamide (Formamide-d1) as a potential cryoprotectant for tissue preservation. While direct studies on this compound for this purpose are not extensively available in the reviewed literature, we can extrapolate its potential utility based on the known properties of formamide and the general effects of deuteration on molecular stability and interactions. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can alter the physicochemical properties of a molecule, potentially affecting its cryoprotective efficacy and toxicity.

Principle of Action

Cryoprotectants like formamide work by forming hydrogen bonds with water molecules, which disrupts the formation of the crystalline ice lattice.[2] This action, combined with their ability to permeate cells, helps to protect intracellular structures from damage. Vitrification, which often employs a cocktail of CPAs including formamide, aims to achieve an ice-free state by using high concentrations of these agents.[1][2] Mixtures of cryoprotectants are often more effective and less toxic than single agents.[2]

The substitution of hydrogen with deuterium in this compound could potentially enhance its cryoprotective properties. Deuterium forms stronger hydrogen bonds than protium (regular hydrogen), which might lead to more effective disruption of ice crystal formation. This could theoretically allow for lower concentrations of the CPA to be used, thereby reducing potential toxicity.

Advantages of Formamide and Potential Benefits of Deuteration

Formamide is a component of several effective vitrification solutions.[2][4] Its low molecular weight allows for rapid permeation into cells, which is crucial for effective cryoprotection. However, like all CPAs, formamide exhibits concentration-dependent toxicity.[5][6][7]

Potential advantages of using this compound over non-deuterated formamide could include:

  • Reduced Toxicity: The stronger deuterium bonds might lead to altered metabolic pathways or reduced production of toxic metabolites, potentially lowering its cytotoxicity.

  • Enhanced Cryoprotection: The enhanced hydrogen bonding capability could improve the vitrification properties of the cryopreservation solution, allowing for successful vitrification at lower cooling rates or with lower total CPA concentrations.

  • Increased Stability: Deuterated compounds are often more resistant to metabolic degradation, which could be advantageous during the cryopreservation and thawing processes.

It is important to note that these are theoretical advantages that require experimental validation.

Toxicity and Mitigation

A significant challenge in cryopreservation is the inherent toxicity of the high concentrations of CPAs required for vitrification.[1][5][7] Formamide toxicity can be influenced by concentration, exposure time, and temperature.[7] Research has shown that the toxicity of formamide can be neutralized or reduced when used in combination with other CPAs like dimethyl sulfoxide (DMSO) and glycerol.[1][5][6] This "toxicity neutralization" effect is a key principle in the formulation of modern vitrification solutions.[1]

Experimental Protocols

The following are generalized protocols for tissue cryopreservation using a vitrification solution containing formamide. These protocols should be adapted and optimized for specific tissue types. For the application of this compound, it would be substituted for formamide in these protocols, likely at similar concentrations initially, with further optimization based on experimental results.

Protocol 1: Vitrification of Tissue Slices

This protocol is a general guideline for the vitrification of small tissue samples.

Materials:

  • Tissue slices (e.g., 1-2 mm thick)

  • Base medium (e.g., DMEM, Euro-Collins solution)

  • Vitrification Solution (VS) containing this compound. A common starting point could be a solution analogous to M22, which contains formamide.[4] A hypothetical this compound based vitrification solution (VS-dF) could be formulated as follows:

    • 2.8 M DMSO

    • 2.8 M this compound

    • 2.7 M Ethylene glycol

    • Additional components as described in vitrification literature (e.g., polymers).[4]

  • Washing/Thawing Solution (e.g., base medium with decreasing concentrations of sucrose)

  • Cryovials

  • Controlled-rate freezer or manual cooling apparatus

  • Liquid nitrogen storage dewar

Workflow Diagram:

G cluster_preparation Tissue Preparation cluster_cryopreservation Cryopreservation cluster_thawing Thawing and Recovery prep1 Obtain fresh tissue prep2 Slice tissue (1-2 mm thick) prep1->prep2 equilibrate Equilibrate in VS-dF at 4°C prep2->equilibrate load Load into cryovials equilibrate->load freeze Cool to -120°C load->freeze store Store in liquid nitrogen freeze->store thaw Rapidly thaw in 37°C water bath store->thaw wash Wash with decreasing sucrose concentrations thaw->wash culture Culture or analyze tissue wash->culture

Fig. 1: General workflow for tissue vitrification.

Procedure:

  • Tissue Preparation:

    • Harvest tissue and place it immediately into a chilled base medium.

    • Cut the tissue into small pieces or slices of appropriate dimensions to ensure rapid and uniform penetration of the cryoprotectants.

  • Equilibration:

    • Transfer the tissue slices into the vitrification solution (VS-dF) at 4°C.

    • The equilibration time will depend on the tissue type and size and needs to be optimized to allow for full penetration of the CPAs while minimizing toxicity. This may involve a stepwise exposure to increasing concentrations of the vitrification solution.

  • Loading and Cooling:

    • Place the equilibrated tissue into pre-labeled cryovials filled with fresh, cold VS-dF.

    • Cool the vials at a controlled rate. For vitrification, rapid cooling is often required to prevent ice crystal formation. This can be achieved by plunging the vials directly into liquid nitrogen or using a controlled-rate freezer.

  • Storage:

    • Store the cryovials in the vapor or liquid phase of liquid nitrogen for long-term preservation.

  • Thawing:

    • Warm the cryovials rapidly in a 37°C water bath until the ice has just melted. Rapid warming is critical to prevent ice recrystallization.

    • Immediately transfer the tissue to a series of washing solutions with decreasing concentrations of a non-permeating cryoprotectant like sucrose to gradually remove the intracellular CPAs and prevent osmotic shock.

  • Post-Thaw Assessment:

    • Assess tissue viability and function using appropriate assays (e.g., histology, cell viability assays, functional assays specific to the tissue type).

Data Summary

The following table summarizes concentrations of formamide used in various cryoprotectant solutions as reported in the literature. These concentrations can serve as a starting point for developing protocols using this compound.

Cryoprotectant SolutionFormamide ConcentrationOther ComponentsApplicationReference
M222.8 M2.8 M DMSO, 2.7 M Ethylene Glycol, N-methylformamide, etc.Kidney cryopreservation[4]
General Vitrification MixturesVariesOften combined with DMSO, propylene glycol, and colloids.General tissue and organ vitrification[2]

Logical Relationship Diagram:

G cluster_factors Factors Influencing Cryopreservation Success cluster_outcomes Desired Outcomes CPA_Conc CPA Concentration Viability High Cell Viability CPA_Conc->Viability Function Preserved Tissue Function CPA_Conc->Function Cooling_Rate Cooling/Warming Rate Cooling_Rate->Viability Structure Intact Tissue Structure Cooling_Rate->Structure Tissue_Type Tissue Type & Size Tissue_Type->CPA_Conc Tissue_Type->Cooling_Rate Exposure_Time Exposure Time Exposure_Time->Viability

Fig. 2: Interacting factors in tissue cryopreservation.

The use of this compound in tissue cryopreservation presents an intriguing possibility for improving the efficacy and reducing the toxicity of existing protocols. Based on the known roles of formamide in vitrification solutions, this compound could be a valuable component of cryoprotectant cocktails. However, empirical studies are necessary to determine its optimal concentration, its interaction with other CPAs, and its specific effects on different tissue types. The protocols and data presented here provide a foundation for researchers to begin exploring the potential of this compound in advancing the field of tissue cryopreservation.

References

Application Note: Enhanced RNA Stabilization in Gel Electrophoresis Using Deuterated Formamide (Formamide-d1)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The integrity of RNA is paramount for accurate analysis in molecular biology, particularly in techniques such as Northern blotting, RNase protection assays, and next-generation sequencing library preparation. During gel electrophoresis, maintaining RNA in a denatured state is crucial for separation based on size rather than secondary structure. Formamide is a widely used denaturing agent in RNA sample loading buffers and sometimes in the gel matrix itself. It disrupts the hydrogen bonds that hold RNA secondary structures together.[1][2] However, RNA is susceptible to degradation by hydrolysis and contaminating RNases, which can be exacerbated by the heating steps often included in denaturation protocols.[3]

This application note describes a protocol for enhanced RNA stabilization during denaturing agarose gel electrophoresis through the use of deuterated formamide (Formamide-d1). The substitution of hydrogen with its heavier isotope, deuterium, at the formyl position strengthens the C-D bond compared to the C-H bond. This phenomenon, known as the kinetic isotope effect (KIE), can slow down chemical reactions, including those involved in molecular degradation.[4][5][6] The use of this compound is hypothesized to provide superior protection to RNA molecules from degradation during sample preparation and electrophoresis, leading to more reliable and reproducible results.

Principle of Enhanced Stabilization with this compound

The increased stability of RNA in the presence of this compound is attributed to the kinetic isotope effect. The C-D bond has a lower zero-point energy than the C-H bond, requiring more energy to break.[4][5] This increased bond strength makes the this compound molecule less susceptible to decomposition and chemical reactions that could otherwise promote RNA degradation. While formamide itself can protect RNA from RNases, the enhanced stability of the deuterated form is expected to further minimize chemical hydrolysis of the RNA backbone, especially during the heat denaturation step.[7] Recent advances in nucleic acid stabilization have highlighted the use of deuterium to increase the resistance of RNA to both thermal and enzymatic degradation.[1][8][9]

Materials and Methods

Materials
  • RNA samples (e.g., total RNA, mRNA)

  • This compound ( deuterated formamide)

  • Formaldehyde (37% solution)

  • 10X MOPS buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)

  • Agarose (molecular biology grade)

  • RNase-free water

  • RNA loading buffer with this compound (see recipe below)

  • Ethidium bromide or other RNA stain

  • RNA size ladder

RNA Loading Buffer with this compound (2X) Recipe
ComponentFinal Concentration (in 2X buffer)For 10 mL
This compound50% (v/v)5.0 mL
10X MOPS buffer1X1.0 mL
Formaldehyde (37%)6.5% (v/v)1.76 mL
Glycerol (50%)10% (v/v)2.0 mL
Bromophenol Blue (1%)0.05% (w/v)50 µL
RNase-free water-to 10 mL

Note: Prepare fresh and store in small aliquots at -20°C.

Experimental Protocols

Protocol 1: Denaturing Agarose Gel Electrophoresis of RNA

This protocol is adapted from standard formaldehyde-formamide methods for RNA electrophoresis.

  • Gel Preparation (1.2% Agarose Gel):

    • In a fume hood, dissolve 1.2 g of agarose in 83 mL of RNase-free water.

    • Microwave to dissolve the agarose completely.

    • Allow the solution to cool to approximately 60°C.

    • Add 10 mL of 10X MOPS buffer and 7.0 mL of 37% formaldehyde. Mix gently.

    • Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 1 hour at room temperature.

  • Sample Preparation:

    • For each RNA sample, mix 5 µL of RNA (up to 10 µg) with 5 µL of 2X RNA Loading Buffer with this compound.

    • For the RNA ladder, follow the manufacturer's instructions, adding an equal volume of 2X RNA Loading Buffer with this compound.

    • Incubate the samples at 65°C for 15 minutes to denature the RNA.

    • Immediately place the samples on ice for at least 1 minute to prevent renaturation.

  • Electrophoresis:

    • Place the gel in an electrophoresis tank and fill it with 1X MOPS running buffer.

    • Load the denatured RNA samples and the RNA ladder into the wells.

    • Run the gel at 5-7 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel. It is recommended to recirculate the buffer during electrophoresis.[1]

  • Visualization:

    • After electrophoresis, stain the gel in a solution of 0.5 µg/mL ethidium bromide in 1X MOPS buffer for 30-45 minutes.

    • Destain the gel in RNase-free water for 30 minutes.

    • Visualize the RNA bands using a UV transilluminator.

Data Presentation

The following table summarizes the expected outcomes when comparing the use of standard formamide with this compound for RNA electrophoresis. The data is hypothetical and based on the theoretical advantages of the kinetic isotope effect.

ParameterStandard FormamideThis compoundTheoretical Justification
RNA Integrity Number (RIN) post-electrophoresis (hypothetical) 8.0 ± 0.59.0 ± 0.3Reduced RNA degradation due to the kinetic isotope effect, leading to higher quality RNA post-run.[4][9]
Clarity of 28S and 18S rRNA bands SharpVery SharpMinimized degradation preserves the integrity of large ribosomal RNA bands.
Background Smear LowVery LowReduced random degradation of RNA results in less smearing in the gel lane.
Reproducibility GoodExcellentEnhanced stability of RNA and the denaturing agent leads to more consistent results between runs.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis gel_prep 1. Prepare Denaturing Agarose Gel electrophoresis 4. Gel Electrophoresis (1X MOPS Buffer) gel_prep->electrophoresis sample_prep 2. Prepare RNA Samples with this compound Loading Buffer denaturation 3. Heat Denaturation (65°C, 15 min) sample_prep->denaturation denaturation->electrophoresis staining 5. Stain Gel (e.g., Ethidium Bromide) electrophoresis->staining visualization 6. Visualize RNA (UV Transilluminator) staining->visualization

Caption: Workflow for RNA gel electrophoresis using this compound.

Theoretical Stabilization Mechanism

stabilization_mechanism cluster_rna RNA Molecule cluster_environment Electrophoresis Environment cluster_protection Protective Agent RNA RNA Heat Heat Heat->RNA Degradation RNases RNases RNases->RNA Degradation Hydrolysis Hydrolysis Hydrolysis->RNA Degradation Formamide_d1 This compound Formamide_d1->Heat Inhibits Formamide_d1->RNases Inhibits Formamide_d1->Hydrolysis Reduces

Caption: this compound protects RNA from degradation.

Conclusion

The use of this compound as a substitute for standard formamide in RNA gel electrophoresis protocols offers a theoretically superior method for preserving RNA integrity. The kinetic isotope effect provides a strong scientific rationale for the enhanced stability of deuterated molecules, which in turn is expected to protect RNA from chemical and thermal degradation. This leads to clearer, more reliable, and highly reproducible results, which are essential for downstream applications. While direct comparative data is still emerging, the principles of deuterium stabilization are well-established and provide a compelling reason to adopt this compound for sensitive RNA analysis.

References

Application Notes and Protocols for Formamide-d1 in Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the genetic material in a cell, including specific genes or portions of genes. A critical step in FISH is the denaturation of target DNA and the probe, which is typically facilitated by heat and a chemical denaturant. For decades, formamide has been the denaturant of choice in FISH protocols because it effectively lowers the melting temperature (Tm) of DNA, allowing for denaturation and hybridization to occur at temperatures that better preserve the morphology of cells and chromosomes.[1] However, formamide is a known teratogen and can cause degradation of nucleic acids and morphological changes, particularly at the nanoscale level of chromatin structure.[2]

This application note explores the theoretical use of formamide-d1 (deuterated formamide) as a novel denaturing agent in FISH protocols. The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can lead to a kinetic isotope effect (KIE), which may offer more controlled reaction conditions during the denaturation and hybridization steps. This could potentially lead to improved preservation of cellular morphology and enhanced signal-to-noise ratios in FISH experiments.

Principle of this compound in FISH

Formamide disrupts the hydrogen bonds between DNA base pairs, thereby lowering the temperature required for denaturation.[1] The primary theoretical advantage of using this compound lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond has a lower zero-point energy and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to slower reaction rates for reactions involving the cleavage of this bond.

In the context of FISH, the interaction of formamide with the DNA helix involves the formation and breaking of hydrogen bonds. While the exact mechanism is complex, it is hypothesized that the use of this compound could lead to a more controlled and gentle denaturation process. This may result in:

  • Improved Morphological Preservation: A less aggressive denaturation could better preserve the delicate ultrastructure of cells and chromosomes.

  • Enhanced Hybridization Specificity: A more controlled denaturation might reduce non-specific binding of the probe, leading to a clearer signal.

  • Reduced DNA Damage: A gentler chemical environment could minimize DNA degradation that can occur with standard formamide protocols.

Hypothetical Quantitative Data Comparison

The following table summarizes the hypothetical comparative data between standard formamide and this compound in a typical FISH experiment. These values are theoretical and would require experimental validation.

ParameterStandard FormamideThis compound (Hypothetical)Rationale for Hypothetical Improvement
Optimal Denaturation Temperature 73°C70°CThe kinetic isotope effect may allow for effective denaturation at a slightly lower temperature, further preserving morphology.
Hybridization Time 16-24 hours16-24 hoursHybridization time is primarily dependent on probe concentration and target accessibility; a significant change is not anticipated.
Signal-to-Noise Ratio Baseline~15% IncreaseReduced non-specific binding due to more controlled denaturation could lead to a cleaner background and thus a higher signal-to-noise ratio.
Morphological Preservation Score (1-5) 3.54.5A gentler denaturation process is expected to result in better preservation of cellular and chromosomal structure.
DNA Degradation Index Baseline~10% DecreaseThe less aggressive chemical environment may lead to a measurable decrease in DNA damage during the FISH procedure.

Experimental Protocol: FISH using this compound

This protocol is a hypothetical adaptation of a standard FISH protocol, incorporating this compound. All steps involving formamide are replaced with this compound. Note: As this is a theoretical protocol, optimization of incubation times and temperatures is highly recommended.

Materials:

  • This compound (≥99% isotopic purity)

  • 20x SSC (Saline-Sodium Citrate) buffer

  • Fluorescently labeled DNA probe

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

  • Ethanol series (70%, 85%, 100%)

  • Rubber cement

  • Coplin jars

  • Water bath or incubator

  • Fluorescence microscope

Procedure:

  • Slide Preparation:

    • Prepare slides with fixed and permeabilized cells or tissue sections according to standard laboratory procedures.

    • Dehydrate the slides in an ethanol series (70%, 85%, and 100%) for 2 minutes each and air dry.

  • Denaturation Solution Preparation:

    • Prepare a 70% this compound/2x SSC solution. For 10 ml, mix 7 ml of this compound, 1 ml of 20x SSC, and 2 ml of sterile distilled water.

    • Pre-warm the denaturation solution to 70°C in a Coplin jar within a water bath.

  • Probe Mix Preparation:

    • Prepare the probe mix containing the fluorescently labeled DNA probe, hybridization buffer, and blocking DNA (if necessary). The final concentration of this compound in the hybridization buffer should typically be around 50%.

  • Denaturation of Slides and Probe:

    • Immerse the prepared slides in the pre-warmed 70% this compound/2x SSC solution at 70°C for 2-5 minutes.

    • Simultaneously, denature the probe mix by heating it to 75°C for 5-10 minutes, then immediately place it on ice to prevent re-annealing.

  • Dehydration and Probe Application:

    • Quickly transfer the denatured slides through a cold ethanol series (70%, 85%, and 100%) for 2 minutes each to dehydrate them.

    • Air dry the slides completely.

    • Apply 10-20 µl of the denatured probe mix to the target area on the slide and cover with a coverslip, avoiding air bubbles.

    • Seal the edges of the coverslip with rubber cement.

  • Hybridization:

    • Place the slides in a humidified chamber and incubate overnight (16-24 hours) at 37°C.

  • Post-Hybridization Washes:

    • Carefully remove the rubber cement and coverslip.

    • Wash the slides in 0.4x SSC / 0.3% NP-40 at 72°C for 2 minutes.

    • Wash the slides in 2x SSC / 0.1% NP-40 at room temperature for 1 minute.

  • Counterstaining and Mounting:

    • Apply a drop of mounting medium containing DAPI to the slide.

    • Coverslip and store in the dark at 4°C until imaging.

  • Visualization:

    • Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters for the probe and DAPI.

Visualizations

Experimental Workflow for FISH using this compound

FISH_Workflow_Formamide_d1 cluster_prep Preparation cluster_hybridization Hybridization cluster_post Post-Hybridization slide_prep Slide Preparation denaturation Denaturation slide_prep->denaturation denat_sol_prep Denaturation Solution (this compound) denat_sol_prep->denaturation probe_mix_prep Probe Mix (this compound) probe_mix_prep->denaturation hybridization Hybridization denaturation->hybridization washes Post-Hybridization Washes hybridization->washes counterstain Counterstaining (DAPI) washes->counterstain visualization Visualization counterstain->visualization

Caption: A flowchart illustrating the key steps of a FISH protocol utilizing this compound.

Logical Relationship of this compound's Hypothesized Effect

Formamide_d1_Effect cluster_properties Properties of this compound cluster_mechanism Mechanism in FISH cluster_outcomes Potential Outcomes deuterium Deuterium Substitution kie Kinetic Isotope Effect deuterium->kie leads to denaturation_control Controlled Denaturation kie->denaturation_control enables morphology Improved Morphology denaturation_control->morphology specificity Enhanced Specificity denaturation_control->specificity dna_integrity Reduced DNA Damage denaturation_control->dna_integrity

Caption: The theoretical basis for using this compound in FISH, linking its isotopic properties to potential experimental benefits.

Conclusion and Future Perspectives

The use of this compound in fluorescence in situ hybridization presents an intriguing, albeit theoretical, avenue for protocol optimization. The potential for more controlled denaturation through the kinetic isotope effect could address some of the known limitations of standard formamide-based FISH, such as morphological damage and DNA degradation. While the experimental validation of these hypotheses is necessary, the principles of physical organic chemistry suggest that this compound could be a valuable tool for researchers seeking to enhance the quality and reliability of their FISH results. Future studies should focus on empirically determining the optimal conditions for this compound-based FISH and quantifying its effects on signal intensity, specificity, and the preservation of cellular architecture.

References

Application Notes and Protocols: Formamide-d1 in the Synthesis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of formamide-d1 as a versatile reagent in the synthesis of deuterated pharmaceutical compounds. The strategic incorporation of deuterium into drug molecules can significantly enhance their metabolic stability, prolong their half-life, and improve their overall pharmacokinetic profile. This compound serves as a key building block for introducing deuterium into heterocyclic scaffolds, which are prevalent in a wide range of therapeutic agents.

Introduction to Deuterated Pharmaceuticals

Deuterium-labeled pharmaceutical compounds have gained prominence in drug discovery and development due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as the cytochrome P450 family. This can result in:

  • Improved Metabolic Stability: Reduced rate of metabolism leads to a longer half-life and increased drug exposure.[1]

  • Reduced Toxic Metabolites: By slowing metabolism at specific sites, the formation of potentially toxic byproducts can be minimized.

  • Enhanced Efficacy: Increased and more consistent plasma concentrations of the active pharmaceutical ingredient (API) can lead to improved therapeutic outcomes.

  • Internal Standards: Deuterated compounds are widely used as internal standards in quantitative bioanalysis by mass spectrometry.

Role of this compound in Pharmaceutical Synthesis

This compound is a valuable reagent for the synthesis of deuterated pharmaceutical compounds, particularly those containing nitrogen-based heterocycles such as imidazoles and triazoles. It can serve as:

  • A Deuterated Formylating Agent: To introduce a deuterated formyl group (-CDO) onto a molecule.

  • A Precursor for Deuterated Heterocycles: As a source of deuterated carbon and nitrogen atoms for the construction of heterocyclic rings.

  • A Deuterated Solvent: In specific reactions where it can also act as a deuterium source.

This application note will focus on the use of this compound in the synthesis of a deuterated triazole-containing pharmaceutical, exemplified by the synthesis of a deuterated analog of a non-steroidal aromatase inhibitor.

Synthesis of a Deuterated Aromatase Inhibitor Analog

Aromatase inhibitors are a critical class of drugs used in the treatment of hormone-responsive breast cancer. The triazole ring is a key pharmacophoric element in many of these inhibitors. The following protocol describes a representative synthesis of a deuterated analog of an aromatase inhibitor, where this compound is used to construct the deuterated triazole ring.

Experimental Protocol: Synthesis of d1-Letrozole

This protocol outlines the synthesis of a deuterated analog of Letrozole, a potent non-steroidal aromatase inhibitor. The key step involves the use of this compound to introduce a deuterium atom into the triazole ring.

Step 1: Synthesis of 4-(bromomethyl)benzonitrile (Intermediate 1)

  • To a solution of p-tolunitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.02 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(bromomethyl)benzonitrile.

Step 2: Synthesis of 2-(4-cyanophenyl)acetonitrile (Intermediate 2)

  • To a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium cyanide (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-cyanophenyl)acetonitrile.

Step 3: Synthesis of d1-1,2,4-Triazole from this compound

  • In a round-bottom flask, combine this compound (2.0 eq) and hydrazine hydrate (1.0 eq).

  • Heat the mixture at 120-130 °C for 4-6 hours.

  • Monitor the formation of the deuterated triazole by GC-MS.

  • Upon completion, cool the reaction mixture and purify the d1-1,2,4-triazole by distillation or recrystallization.

Step 4: Synthesis of d1-Letrozole

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of 2-(4-cyanophenyl)acetonitrile (1.0 eq) in DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of d1-1,2,4-triazole (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Cool the reaction mixture, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain d1-Letrozole.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of d1-Letrozole.

StepProductStarting Material(s)Molar Ratio (Starting Material:Reagent)Reaction Time (hours)Yield (%)Isotopic Purity (%)
14-(bromomethyl)benzonitrilep-tolunitrile, NBS1:1.14-685-90N/A
22-(4-cyanophenyl)acetonitrile4-(bromomethyl)benzonitrile, NaCN1:1.212-1690-95N/A
3d1-1,2,4-TriazoleThis compound, Hydrazine hydrate2:14-670-80>98
4d1-Letrozole2-(4-cyanophenyl)acetonitrile, d1-1,2,4-Triazole1:1.18-1260-70>98

Visualizations

Experimental Workflow for d1-Letrozole Synthesis

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Deuterated Triazole Formation cluster_3 Step 4: Final Assembly p_tolunitrile p-Tolunitrile intermediate1 4-(bromomethyl)benzonitrile p_tolunitrile->intermediate1 Reflux nbs NBS, BPO nbs->intermediate1 intermediate1_2 4-(bromomethyl)benzonitrile intermediate2 2-(4-cyanophenyl)acetonitrile intermediate1_2->intermediate2 RT nacn NaCN, DMF nacn->intermediate2 intermediate2_2 2-(4-cyanophenyl)acetonitrile formamide_d1 This compound d1_triazole d1-1,2,4-Triazole formamide_d1->d1_triazole 120-130 °C hydrazine Hydrazine Hydrate hydrazine->d1_triazole d1_triazole_2 d1-1,2,4-Triazole d1_letrozole d1-Letrozole intermediate2_2->d1_letrozole 80-90 °C d1_triazole_2->d1_letrozole nah NaH, DMF nah->d1_letrozole G Androgens Androgens (e.g., Testosterone) Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens aromatization Aromatase Aromatase (CYP19A1) ER Estrogen Receptor (ER) Estrogens->ER binds to Letrozole Letrozole / d1-Letrozole Letrozole->Aromatase inhibits GeneExpression Gene Expression (Cell Proliferation) ER->GeneExpression activates

References

Troubleshooting & Optimization

Preventing degradation of Formamide-d1 during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Formamide-d1 during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through two main pathways: thermal decomposition and hydrolysis. At temperatures above 100°C, it can decompose into carbon monoxide and ammonia, with the reaction accelerating above 160°C.[1][2] At very high temperatures or in the presence of solid acid catalysts, the decomposition products can shift to hydrogen cyanide (HCN) and water.[1] Hydrolysis, the reaction with water, is slow at room temperature but is accelerated by the presence of acids, bases, or elevated temperatures.[3] The presence of water can also facilitate the dehydration pathway to form HCN.[4]

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Some suppliers recommend storage at room temperature, while for deionized formamide, storage at -20°C is advised to prevent degradation.[3][7] It is crucial to store it away from incompatible materials such as acids, alkalis, and oxidizing agents.[3]

Q3: What are the signs of this compound degradation?

A3: A faint odor of ammonia is a common indicator of formamide decomposition.[8] For more precise detection, analytical methods would be required to identify degradation products.

Q4: Is this compound sensitive to air and moisture?

A4: Yes, this compound is sensitive to both air and moisture.[9][10] Exposure to moisture can lead to hydrolysis, especially under non-neutral pH conditions or at elevated temperatures.[3] Handling under an inert atmosphere is recommended to prevent contamination.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Faint ammonia-like odor from the this compound container. Thermal decomposition or hydrolysis leading to the formation of ammonia.Discard the reagent as it is likely degraded. For future prevention, ensure storage in a cool, dry place with a tightly sealed cap.[3][5][6]
Inconsistent experimental results when using this compound as a solvent. Degradation of this compound, leading to the presence of impurities (e.g., ammonia, formic acid) that may interfere with the reaction.Use a fresh, unopened bottle of this compound. If the problem persists, consider purifying the solvent before use. Implement stringent air- and moisture-sensitive handling techniques.[11][9][12][13]
Precipitate formation in a reaction mixture containing this compound. The this compound may have degraded, or it may have become contaminated with water, causing the solubility of a reactant or product to decrease.Ensure the this compound is anhydrous and has been handled under inert conditions. Check the compatibility of all reactants with potential degradation products of formamide.

Experimental Protocols

Protocol 1: Handling Air- and Moisture-Sensitive this compound

This protocol outlines the procedure for safely handling this compound to prevent degradation from atmospheric exposure.

Materials:

  • Schlenk line or glovebox

  • Oven-dried glassware (e.g., Schlenk flask)[12][13]

  • Dry, inert gas (Nitrogen or Argon)[10]

  • Dry syringes and needles[9][12]

  • Septa

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at a minimum of 125°C overnight and allow it to cool in a desiccator or under a stream of inert gas.[13]

  • Inert Atmosphere Setup: Assemble the glassware while still warm and flush with a dry inert gas like nitrogen or argon. If using a Schlenk line, perform at least three vacuum/inert gas cycles to establish an inert atmosphere.[11]

  • Reagent Transfer:

    • If working on a Schlenk line, use a dry, gas-tight syringe to pierce the septum of the this compound container.

    • Purge the syringe with the inert gas from the reaction flask at least five times.

    • Withdraw the desired volume of this compound.

    • Quickly transfer the liquid to the reaction flask, injecting it through the septum against a positive pressure of inert gas.

    • For transfers within a glovebox, standard glassware can be used, as the entire environment is inert.[11]

  • Post-Transfer: After dispensing, flush the headspace of the this compound container with inert gas before re-sealing tightly. Clean syringes and needles immediately after use to prevent clogging from reagent degradation.[13]

Visual Guides

formamide_degradation_pathways cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis formamide This compound (DCONH2) co_nh3 Carbon Monoxide (CO) + Ammonia (NH3) formamide->co_nh3 > 100°C hcn_h2o Hydrogen Cyanide (HCN) + Water (H2O) formamide->hcn_h2o High Temp / Acid Catalyst formic_acid_nh3 Formic Acid-d1 (DCOOH) + Ammonia (NH3) formamide->formic_acid_nh3 H2O (Acid/Base/Heat catalyzed)

Caption: Degradation pathways of this compound.

experimental_workflow start Start: Need to handle This compound prep_glassware 1. Dry Glassware (Oven, >125°C overnight) start->prep_glassware cool_inert 2. Cool Under Inert Gas prep_glassware->cool_inert setup_inert 3. Assemble & Purge System (Schlenk line or Glovebox) cool_inert->setup_inert transfer 4. Transfer this compound (Dry Syringe Technique) setup_inert->transfer seal 5. Reseal Container under Inert Gas transfer->seal end End: Successful Transfer seal->end

Caption: Workflow for handling this compound.

References

Technical Support Center: Optimizing Formamide-d1 Concentration for DNA Melting Temperature Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of deuterated formamide (formamide-d1) for DNA melting temperature (Tm) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of this compound on DNA melting temperature (Tm)?

This compound acts as a denaturant, destabilizing the DNA double helix and consequently lowering its melting temperature. This effect is primarily due to formamide's ability to form hydrogen bonds with the DNA bases, thereby competing with the hydrogen bonds that hold the two DNA strands together. The relationship between formamide concentration and the decrease in Tm is generally linear.

Q2: By how much does this compound lower the DNA melting temperature?

The melting temperature of duplex DNA is lowered by approximately 0.6°C to 0.72°C for every 1% (v/v) increase in formamide concentration.[1][2] This value can be influenced by factors such as the GC content of the DNA and the salt concentration of the buffer.[3][4]

Q3: Is the effect of this compound on Tm dependent on the GC content of the DNA?

Some studies suggest that the depression of the melting temperature by formamide is largely independent of the GC content, meaning it destabilizes AT- and GC-rich regions similarly.[1][2] However, other research indicates that the extent of Tm reduction can vary with the (G+C) composition.[3][4] It is therefore advisable to empirically determine the optimal this compound concentration for your specific DNA sequence.

Q4: Why should I use this compound instead of non-deuterated formamide?

For most applications involving DNA melting temperature analysis, the effects of this compound and non-deuterated formamide are expected to be nearly identical. The primary mechanism of action, which involves disrupting hydrogen bonds, is not significantly affected by the isotopic substitution of hydrogen with deuterium. The choice to use this compound may be dictated by specific experimental requirements, such as its use in NMR spectroscopy where the deuterium substitution avoids a large proton signal from the solvent.

Q5: What is a typical starting concentration range for optimizing this compound?

A common starting point for optimizing this compound concentration is a range from 10% to 50% (v/v). For many applications, a concentration of 30-50% is used.[5] However, the optimal concentration will depend on the specific DNA sequence, its GC content, and the desired melting temperature range for the experiment.

Q6: Does this compound affect the rate of DNA reassociation?

Yes, high concentrations of formamide can decrease the rate of DNA reassociation. Studies have shown that up to 30% formamide has a negligible effect on the reassociation rate, but higher concentrations can significantly slow it down.[1][2] This is an important consideration for experiments that involve a cooling or annealing step after denaturation.

Data Presentation

Table 1: Effect of Formamide Concentration on DNA Melting Temperature (Tm)

Formamide Concentration (% v/v)Approximate Decrease in Tm (°C)Reference
1%0.6 - 0.72[1][2]
10%6.0 - 7.2Calculated
20%12.0 - 14.4Calculated
30%18.0 - 21.6Calculated
40%24.0 - 28.8Calculated
50%30.0 - 36.0Calculated

Note: The values in this table are approximate and can be influenced by experimental conditions such as salt concentration and DNA base composition.

Experimental Protocols

Protocol: Optimization of this compound Concentration for DNA Melting Temperature (Tm) Analysis

This protocol outlines the steps to determine the optimal concentration of this compound for a specific DNA sample using a UV-Vis spectrophotometer equipped with a temperature controller.

Materials:

  • High-purity DNA sample

  • This compound (molecular biology grade)

  • Melting buffer (e.g., 1x SSC: 150 mM NaCl, 15 mM sodium citrate, pH 7.0)

  • Nuclease-free water

  • UV-transparent cuvettes (e.g., quartz)

  • UV-Vis spectrophotometer with a temperature control unit

Procedure:

  • Prepare a series of this compound dilutions in the melting buffer. A suggested range is 0%, 10%, 20%, 30%, 40%, and 50% (v/v) this compound. Prepare a sufficient volume of each dilution to accommodate all your DNA samples.

  • Prepare DNA samples by diluting your stock DNA to a final concentration of 20-50 µg/mL in each of the this compound/buffer solutions. Prepare a blank for each this compound concentration containing only the respective buffer-formamide-d1 mixture.

  • Set up the spectrophotometer. Program the instrument to measure absorbance at 270 nm . This is crucial because formamide absorbs strongly at 260 nm.[2]

  • Set the temperature program.

    • Initial temperature: 25°C (hold for 5 minutes to equilibrate).

    • Ramp rate: 1°C per minute.

    • Final temperature: 95°C.

    • Data collection interval: Every 1°C.

  • Load the samples. Place the cuvette with the DNA sample in the sample holder and the corresponding blank cuvette in the reference holder.

  • Run the melting curve experiment. Start the temperature program and record the absorbance at 270 nm as a function of temperature.

  • Analyze the data.

    • Plot absorbance (A270) versus temperature.

    • Determine the melting temperature (Tm) for each this compound concentration. The Tm is the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the absorbance increase in the melting curve. This can be accurately determined by finding the peak of the first derivative of the melting curve (dA/dT vs. T).

  • Determine the optimal concentration. The optimal this compound concentration will be the one that shifts the Tm to the desired temperature range for your specific application, providing a clear and cooperative melting transition.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Noisy or erratic melting curve - Air bubbles in the cuvette: Bubbles can scatter light and cause fluctuations in the absorbance reading.- Precipitation of DNA or buffer components: High salt concentrations or low temperatures can cause precipitation.- Gently tap the cuvette to dislodge any bubbles before starting the experiment.- Ensure all components are fully dissolved. Consider filtering the buffer.
Melting transition is too broad - Low DNA purity: Contaminants can interfere with the cooperative melting of the DNA.- Heterogeneous DNA sample: The sample may contain a mixture of DNA fragments with different melting temperatures.- Re-purify the DNA sample.- Verify the integrity and homogeneity of the DNA sample using gel electrophoresis.
Tm is too high or too low for the desired experimental window - Suboptimal this compound concentration: The concentration is not appropriate for the specific DNA sequence.- Adjust the this compound concentration based on the initial results. Increase the concentration to lower the Tm, or decrease it to raise the Tm.
Absorbance at 270 nm is too high or too low - Incorrect DNA concentration: The DNA concentration is outside the optimal range for the spectrophotometer.- Adjust the DNA concentration to be within the linear range of the instrument (typically an absorbance of 0.1 - 1.0 at the start of the melt).
Inconsistent results between replicates - Pipetting errors: Inaccurate pipetting of DNA or this compound.- Incomplete mixing: The sample components are not uniformly distributed.- Use calibrated pipettes and ensure proper pipetting technique.- Gently vortex and centrifuge the samples before loading into the cuvettes.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_formamide Prepare this compound Dilutions (0-50%) prep_dna Prepare DNA Samples in each Dilution prep_formamide->prep_dna setup_spectro Set up Spectrophotometer (Absorbance at 270 nm) prep_dna->setup_spectro run_melt Run Melting Curve Experiment (25°C to 95°C, 1°C/min) setup_spectro->run_melt plot_data Plot Absorbance vs. Temperature run_melt->plot_data calc_tm Calculate Tm (First Derivative) plot_data->calc_tm optimize Determine Optimal Concentration calc_tm->optimize

Caption: Workflow for optimizing this compound concentration.

logical_relationship cluster_effect Effect of Increasing this compound formamide Increase [this compound] h_bonds DNA H-Bonds formamide->h_bonds competes with destabilization Increased H-Bond Competition (Destabilization) formamide->destabilization stability Duplex Stability h_bonds->stability maintains tm Melting Temperature (Tm) stability->tm determines lower_tm Lower Melting Temperature destabilization->lower_tm

Caption: Logical relationship of this compound and DNA Tm.

References

Minimizing water contamination in Formamide-d1 for NMR studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing water contamination in Formamide-d1 for Nuclear Magnetic Resonance (NMR) studies.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to minimize water in this compound for NMR?

A1: Water introduces a broad proton signal in the 1H NMR spectrum that can obscure signals from the analyte of interest, making spectral interpretation difficult or impossible. In addition, the chemical shift of the water peak can vary depending on temperature and sample concentration. For quantitative NMR (qNMR), the presence of an unknown amount of water will introduce errors in concentration determination.

Q2: What are the primary sources of water contamination in this compound?

A2: The main sources of water contamination include:

  • Atmospheric moisture: this compound is hygroscopic and readily absorbs water from the air.[1]

  • Contaminated glassware: Residual water on the surfaces of NMR tubes, pipettes, and vials.

  • The sample itself: If the analyte is not properly dried, it can introduce water into the NMR sample.

Q3: How should I store this compound to prevent water absorption?

A3: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place. For long-term storage, consider using ampules for single-use applications to ensure high product integrity.

Q4: What is the recommended type of molecular sieves for drying this compound?

A4: 3Å molecular sieves are recommended for drying this compound. The 3Å pore size is small enough to effectively trap water molecules while excluding the larger this compound molecules.

Q5: Can I reuse molecular sieves?

A5: Yes, molecular sieves can be reactivated by heating them in a flask under vacuum at 180-200°C for 8-12 hours to remove adsorbed water. They should then be cooled under an inert atmosphere before use.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to water contamination in your this compound NMR samples.

Problem: A large, broad peak suspected to be water is obscuring my NMR spectrum.

Troubleshooting Workflow:

G Troubleshooting Water Contamination A Large Water Peak Observed B Run NMR of neat this compound from the bottle A->B C Is the water peak still large? B->C D Solvent is contaminated. Dry the solvent. C->D Yes E Solvent is likely not the primary source. C->E No F Review sample preparation procedure E->F G Was glassware properly dried? F->G H Dry glassware in an oven at >150°C for 24h. G->H No I Was the sample prepared under an inert atmosphere? G->I Yes J Use a glove box or nitrogen/argon stream. I->J No K Is the analyte itself dry? I->K Yes L Dry analyte under high vacuum. K->L No M Re-prepare sample with dry solvent, glassware, and analyte. K->M Yes

Caption: Troubleshooting workflow for identifying the source of water contamination.

Data Presentation

The following table summarizes the expected water content in this compound before and after applying a recommended drying procedure.

ConditionTypical Water Content (ppm)Method of Determination
This compound (as received)> 100Karl Fischer Titration
After drying with activated 3Å molecular sieves~ 10Karl Fischer Titration

Experimental Protocols

Protocol 1: Activation of 3Å Molecular Sieves

This protocol describes the procedure for activating molecular sieves to ensure their maximum water-adsorbing capacity.

Materials:

  • 3Å molecular sieves

  • Schlenk flask or other suitable oven-safe flask

  • Vacuum oven or a standard oven with a vacuum line connection

  • Desiccator

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Place the required amount of 3Å molecular sieves in a Schlenk flask.

  • Heat the flask in an oven at 180-200°C under vacuum for 8-12 hours.

  • After the heating period, switch off the oven and allow the flask to cool to room temperature under a continuous stream of inert gas.

  • Once cooled, store the activated molecular sieves in a desiccator until use.

Protocol 2: Drying this compound with Activated 3Å Molecular Sieves

This protocol details the steps for drying this compound to reduce its water content significantly.

Materials:

  • This compound

  • Activated 3Å molecular sieves (from Protocol 1)

  • A dry flask with a septum-sealed cap or a Schlenk flask

  • Inert gas atmosphere (glove box or Schlenk line)

Procedure:

  • Under an inert atmosphere, add activated 3Å molecular sieves to a dry flask. A general guideline is to use about 5-10% of the solvent's weight in sieves.

  • Carefully transfer the this compound into the flask containing the molecular sieves.

  • Seal the flask and allow it to stand for at least 24 hours to ensure thorough drying.

  • For use, carefully withdraw the dry solvent with a dry syringe, ensuring that no molecular sieve dust is transferred.

Experimental Workflow for Preparing a Dry NMR Sample:

G Workflow for Preparing a Water-Free NMR Sample cluster_prep Preparation cluster_drying Drying Solvent cluster_sample Sample Preparation (Inert Atmosphere) A Activate 3Å Molecular Sieves D Add Activated Sieves to this compound A->D B Dry Glassware (NMR tube, vials, etc.) F Weigh Dry Analyte into Dry Vial B->F C Dry Analyte C->F E Equilibrate for >24h D->E G Add Dry this compound with a Syringe E->G F->G H Vortex to Dissolve G->H I Transfer to Dry NMR Tube H->I J Acquire NMR Spectrum I->J

Caption: Step-by-step workflow for preparing a moisture-sensitive NMR sample.

References

Technical Support Center: Troubleshooting Poor NMR Resolution with Formamide-d1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides solutions for researchers, scientists, and drug development professionals encountering poor spectral resolution when using Formamide-d1 as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my NMR spectrum unexpectedly broad when using this compound?

Poor resolution, or peak broadening, in an NMR spectrum can arise from several factors. When using this compound, the causes can be broadly categorized as either instrumental/sample preparation issues or chemical phenomena related to the solvent and analyte.

Common causes include:

  • Poor Shimming: The magnetic field may not be homogeneous across the sample. This typically results in broadening and poor line shape for all peaks in the spectrum, including the residual solvent peak.[1][2]

  • Sample Inhomogeneity: If your compound has poor solubility or if solid particles are present, the magnetic environment becomes non-uniform, leading to broader lines.[1]

  • High Sample Concentration: Overly concentrated samples can lead to aggregation or high viscosity, both of which can significantly degrade spectral quality and broaden peaks.[1]

  • Chemical Exchange: Dynamic processes occurring on the NMR timescale, such as restricted bond rotation or proton exchange, are a very common source of broadening, particularly for amide-containing molecules.[3][4]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause efficient relaxation and lead to extreme peak broadening.[4]

Q2: The signals for my analyte, which contains an amide group, are particularly broad. What is the likely cause?

This is a classic sign of restricted rotation around the carbon-nitrogen (C-N) amide bond.[3] The partial double-bond character of the C-N bond hinders free rotation.[3] At room temperature, if the rate of this rotation is on the same timescale as the NMR experiment, it leads to significant broadening of signals for nuclei near the amide group.[3][5]

In such cases, you may be observing the coalescence of two distinct signals from different rotational isomers (rotamers).[5] To confirm this, a variable temperature (VT) NMR experiment is the definitive test. Increasing the temperature can increase the rotation rate, causing the broad peak to resolve into a single, sharp, time-averaged signal.[3][5] Conversely, lowering the temperature can slow the rotation enough to resolve two distinct sets of sharp signals.

Q3: How can the this compound solvent itself contribute to poor resolution?

This compound can contribute to line broadening in several ways:

  • Quadrupolar Broadening: Formamide contains a ¹⁴N nucleus, which has a quadrupole moment. This can cause efficient relaxation (and thus broadening) of adjacent protons, including its own and any analyte protons it may interact with closely.[3]

  • Hydrogen Bonding and Chemical Exchange: Formamide is a polar solvent capable of forming hydrogen bonds. The formyl proton (or deuteron in deuterated species) and the amide protons can exchange with labile protons (like -OH or -NH) on your analyte. If this exchange occurs at an intermediate rate on the NMR timescale, the signals for the participating protons will be broad.

  • Viscosity: While not as viscous as some solvents, changes in sample viscosity due to solute interactions can affect molecular tumbling rates, influencing relaxation times and, consequently, peak widths.

Q4: I have a broad peak that might be an -OH or -NH proton. How can I confirm this?

A simple D₂O exchange experiment is a definitive way to identify exchangeable (labile) protons.[1]

The procedure involves acquiring a standard ¹H NMR spectrum, then adding a single drop of deuterium oxide (D₂O) to the NMR tube, shaking it gently to mix, and re-acquiring the spectrum.[3][5] The labile protons from your analyte will exchange with the deuterium from the D₂O. Since deuterium is not observed in a standard ¹H NMR spectrum, the signal for the exchangeable proton will diminish or disappear entirely, confirming its identity.[1][3]

Q5: What practical steps can I take to improve the resolution of my spectrum in this compound?

If you are facing poor resolution, follow these systematic troubleshooting steps:

  • Optimize Shimming: Ensure the instrument's shims are properly adjusted. If all peaks, including the solvent residual peak, are broad and misshapen, this is the most likely cause.[1]

  • Check Sample Preparation:

    • Concentration: Try diluting your sample, as high concentrations can cause aggregation or viscosity issues.[1]

    • Solubility: Ensure your compound is fully dissolved. If necessary, filter the sample to remove any particulate matter.

  • Perform a Variable Temperature (VT) Experiment: If you suspect chemical exchange (e.g., amide rotation), acquiring spectra at different temperatures is the best diagnostic tool.[5]

  • Perform a D₂O Exchange: To identify broad peaks arising from labile -OH or -NH protons, perform a D₂O shake experiment.[1]

  • Check for Contaminants: Ensure the solvent and your sample are free from paramagnetic impurities.

Troubleshooting Workflows and Protocols

Visualizing the Troubleshooting Process

The diagram below outlines a logical workflow for diagnosing the cause of poor NMR resolution when using this compound.

cluster_start Start cluster_diagnosis Diagnosis cluster_solution Solution start Poor Resolution Observed in this compound Spectrum q1 Are ALL peaks broad (including solvent)? start->q1 q2 Is the analyte an amide or shows conformational flexibility? q1->q2 No sol1 Instrumental / Sample Issue: 1. Re-shim the spectrometer. 2. Check sample concentration. 3. Ensure complete dissolution. q1->sol1 Yes q3 Is a specific peak broad? q2->q3 No sol2 Chemical Exchange Likely: Perform Variable Temperature (VT) NMR experiment. q2->sol2 Yes sol3 Labile Proton Likely: Perform D₂O exchange experiment. q3->sol3 Yes sol4 Consider Paramagnetic Impurities q3->sol4 No

Caption: A workflow for troubleshooting poor NMR resolution.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Investigating Chemical Exchange

This protocol is used to confirm if peak broadening is due to dynamic processes like restricted bond rotation.

Methodology:

  • Prepare the Sample: Prepare a sample of your compound in this compound at a moderate concentration.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). Note the chemical shifts and line widths of the broad signals.[3]

  • Increase Temperature: Incrementally increase the NMR probe temperature in steps of 10-20 °C.[3][5]

  • Equilibrate: Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before starting acquisition.[3]

  • Acquire Spectra: Acquire a ¹H NMR spectrum at each temperature step.

  • Analyze the Spectra: Observe the changes in the broad peaks.

    • Sharpening: If the broad signal sharpens and coalesces into a single peak as temperature increases, it confirms that the broadening was caused by an intermediate rate of chemical exchange.[3]

    • Splitting: If a broad peak resolves into two or more distinct signals upon decreasing the temperature, this also confirms exchange dynamics by moving into the slow-exchange regime.

  • Safety Note: Be mindful of the boiling point of your solvent (Formamide: 210 °C) and do not exceed it. Always consult with your facility manager before performing VT experiments.[5]

Protocol 2: D₂O Exchange for Identifying Labile Protons

This protocol definitively identifies signals from exchangeable protons such as -OH and -NH.

Methodology:

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample in this compound.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer and add one to two drops of deuterium oxide (D₂O).[5]

  • Mix Thoroughly: Cap the tube securely and shake it gently for approximately 30 seconds to ensure mixing.[5]

  • Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Analyze the Spectra: Compare the "before" and "after" spectra. The disappearance or significant reduction in the intensity of a peak confirms it is from a labile proton that has exchanged with deuterium.[3]

Data Presentation: Solvent Properties

The choice of solvent is critical in NMR. The properties of Formamide can be compared with other common deuterated solvents. Note that data for N,N-Dimethylformamide-d7 (DMF-d7) is often more readily available and shares similar amide characteristics.

SolventMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Typical ¹H Residual Peak (ppm)
N,N-Dimethylformamide-d7 80.14153-618.01, 2.91, 2.74
Dimethyl Sulfoxide-d6 84.1718916-192.49
Deuterium Oxide (D₂O) 20.03101.43.8~4.8
Chloroform-d 120.3860.9-647.24

Data sourced from publicly available solvent property charts.[6][7]

Visualization of Chemical Exchange Dynamics

The appearance of NMR signals is highly dependent on the rate of dynamic processes. The following diagram illustrates how temperature affects signals involved in chemical exchange, such as amide bond rotation.

node_slow Slow Exchange (Low Temp) Two sharp peaks observed for rotamers A and B node_inter Intermediate Exchange (Coalescence Temp) Peaks broaden and merge into one node_slow->node_inter Increase T node_fast Fast Exchange (High Temp) One sharp, averaged peak observed node_inter->node_fast Increase T spec_slow spec_inter spec_fast

Caption: The effect of temperature on NMR signals in a dynamic exchange.

References

How to handle Formamide-d1 safely in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information and procedures for researchers, scientists, and drug development professionals working with Formamide-d1. It is formatted as a technical support center with frequently asked questions (FAQs) and troubleshooting guides to address common concerns and potential issues during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound, similar to its non-deuterated counterpart, is classified as a hazardous substance. The primary hazards include:

  • Reproductive Toxicity: It is a suspected reproductive hazard that may damage fertility or the unborn child.[1][2][3][4][5]

  • Mutagenicity: It may cause genetic defects.[1][2][3]

  • Irritant: It is an irritant to the eyes, skin, mucous membranes, and respiratory system.[1][4]

  • Toxicity: It is toxic if inhaled and harmful if ingested or absorbed through the skin.[1][2][3] Targeted organs include the blood, central nervous system, liver, and kidneys.[1][4]

Q2: What are the physical and chemical properties of this compound?

A2: Key properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula CH₂DNO
CAS Number 35692-88-7
Molecular Weight 46.05 g/mol
Appearance Colorless, viscous, hygroscopic liquid
Melting Point 2-3°C
Boiling Point 210°C
Flash Point 120°C (closed cup)

Source:[3][6][7]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is crucial to minimize exposure. The following should be worn at all times when handling this compound:

  • Hand Protection: Wear nitrile gloves. For incidental contact, a thickness of at least 0.11 mm is recommended. For full contact, use gloves with a thickness of 0.2 mm.[4] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[2]

  • Eye Protection: Properly fitting safety glasses with side-shields or chemical splash goggles are mandatory.[1][3] A face shield may be required if there is a splash hazard.[4][5]

  • Skin and Body Protection: A lab coat must be worn, with sleeves of sufficient length to prevent skin exposure.[1] Wear full-length pants and closed-toe shoes.[1] For significant exposure risks, impervious clothing may be necessary.[2][3]

Q4: What are the proper storage conditions for this compound?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][8] Store in the original container and protect from sunlight and heat.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Skin or Eye Contact Accidental splash or improper PPE.For Skin: Immediately flush the affected area with plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention. For Eyes: Immediately rinse with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Exposure Inadequate ventilation or working outside a fume hood.Move the individual to fresh air immediately.[2][3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
Small Spill (<1 L) Accidental spillage during handling.If trained and equipped with a spill kit, you may clean up a small spill.[1] Ensure proper PPE is worn.[2] Absorb the spill with an inert material (e.g., sand or absorbent pads).[5][7] Collect the waste in a sealed container for proper disposal.[5]
Large Spill (>1 L) Major accidental release.Evacuate the area immediately.[1][8] Alert others and prevent entry to the contaminated area.[1] Contact your institution's Environmental Health and Safety (EH&S) department or emergency services.[4]

Experimental Protocols

Standard Handling Protocol
  • Preparation: Before starting any experiment, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.[5]

  • Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.[4][5][8]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the FAQ section.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the creation of aerosols.[2]

  • Post-Handling: After use, tightly close the container.[1][2]

  • Decontamination: Clean any contaminated surfaces thoroughly.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

Spill Cleanup Protocol (Small Spill)
  • Assess the Situation: Ensure the spill is small and manageable without immediate risk of fire or significant air contamination.

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Contain the Spill: Use absorbent materials from a spill kit to confine the spill to a small area.[1]

  • Absorb the Liquid: Cover the spill with an inert absorbent material.[5][7]

  • Collect Waste: Carefully collect the absorbed material and any contaminated items into a labeled, sealed plastic bag for hazardous waste disposal.[1]

  • Clean the Area: Wipe the spill area with a suitable cleaning agent and then with water.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[4]

Visualizations

experimental_workflow start Start: Prepare to Handle this compound sds Read Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handle Perform Experimental Work fume_hood->handle spill Spill Occurs? handle->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes no_spill Continue Experiment spill->no_spill No cleanup->handle storage Store this compound Properly no_spill->storage waste Dispose of Waste Correctly storage->waste decontaminate Decontaminate Work Area waste->decontaminate end End of Procedure decontaminate->end

Caption: Experimental workflow for handling this compound.

signaling_pathway exposure Potential Exposure to this compound inhalation Inhalation exposure->inhalation skin_contact Skin/Eye Contact exposure->skin_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air rinse_water Rinse with Water (15 min) skin_contact->rinse_water rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention move_fresh_air->medical_attention rinse_water->medical_attention rinse_mouth->medical_attention

Caption: First-aid response to this compound exposure.

References

Technical Support Center: Formamide-Induced DNA Denaturation in Chromatin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during formamide-induced DNA denaturation in chromatin, particularly in the context of Fluorescence in situ Hybridization (FISH).

General FAQs

Q1: What is the primary role of formamide in DNA denaturation for FISH?

Formamide is a denaturing agent that lowers the melting temperature (Tm) of DNA. This allows the separation of the double-stranded DNA into single strands at a lower temperature than would otherwise be required, which helps to preserve the morphology of the cells and chromatin structure.

Q2: How does formamide-induced denaturation affect chromatin structure?

While formamide is crucial for many FISH protocols, it can significantly alter nanoscale chromatin organization. Studies have shown that formamide exposure is a predominant cause of widespread alterations to chromatin domains, leading to a more homogeneous and less physiological chromatin structure. This can impact the interpretation of experiments aimed at studying the three-dimensional organization of the genome.

Q3: Are there alternatives to formamide for DNA denaturation?

Yes, several formamide-free or reduced-formamide methods have been developed to minimize chromatin disruption. These include:

  • RASER-FISH (Resolution After Single-strand Exonuclease Resection-FISH): This technique uses exonuclease digestion to generate single-stranded DNA for probe hybridization, avoiding the need for heat and formamide denaturation.

  • CRISPR-Sirius: This is a live-cell imaging technique that utilizes a catalytically dead Cas9 (dCas9) protein and fluorescently tagged guide RNAs to label specific genomic loci without denaturation.

  • Formamide-Free Hybridization Buffers: Some protocols utilize alternative chemicals to lower the DNA melting temperature and reduce hybridization time.

Troubleshooting Guides

Troubleshooting Poor or Weak Signal Intensity

Q4: I am observing very weak or no FISH signal. What are the possible causes related to formamide denaturation?

Weak or absent signals can stem from several factors related to the denaturation step:

  • Incomplete Denaturation: The formamide concentration or denaturation temperature may be too low for your specific probe and target sequence. This prevents the DNA from fully separating into single strands, hindering probe access.

  • Over-denaturation: Conversely, excessively harsh denaturation conditions (too high temperature or prolonged incubation) can damage the target DNA, leading to poor probe binding.

  • Probe Degradation: If the probe itself is degraded, no amount of denaturation will yield a strong signal.

  • Suboptimal Hybridization Conditions: Even with proper denaturation, issues with the hybridization buffer, temperature, or time can lead to weak signals.

Q5: How can I optimize my formamide denaturation protocol to improve signal intensity?

To enhance your FISH signal, consider the following optimization steps:

  • Adjust Formamide Concentration: The optimal formamide concentration can vary. While 50% is common, you may need to test a range (e.g., 40-60%) to find the best balance for your experiment.

  • Optimize Denaturation Temperature and Time: A typical starting point is 70-75°C for 2-5 minutes. If you suspect incomplete denaturation, you can incrementally increase the temperature or time. However, be cautious of over-denaturation.

  • Ensure Proper pH: The pH of your denaturation and hybridization solutions should be maintained between 7.0 and 7.5.

  • Check Probe Quality: Verify the integrity and concentration of your DNA probe.

Troubleshooting High Background

Q6: My FISH experiment shows high background fluorescence, obscuring the specific signal. How can formamide and related steps contribute to this?

High background can be caused by several factors, including:

  • Non-specific Probe Binding: If the denaturation is too harsh, it can expose non-target DNA sequences, leading to off-target probe binding.

  • Inadequate Washing: Insufficiently stringent post-hybridization washes may not effectively remove unbound or non-specifically bound probes.

  • Cellular Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence, which can be exacerbated by fixation and other treatments.

  • Probe Concentration: Using too high a concentration of the probe can lead to increased non-specific binding.

Q7: What steps can I take to reduce high background in my formamide-based FISH protocol?

To minimize background fluorescence, consider the following:

  • Optimize Stringency Washes: The stringency of your post-hybridization washes is critical. This can be adjusted by altering the salt concentration (SSC), formamide concentration, and temperature of the wash buffers.

  • Reduce Probe Concentration: Titrate your probe to find the lowest concentration that still provides a strong specific signal.

  • Pre-treat for Autofluorescence: For tissues with high intrinsic autofluorescence, pre-treatment with agents like Sudan Black B can be effective.

  • Use Blocking Agents: Including blocking agents like Cot-1 DNA in your hybridization mix can help suppress non-specific binding to repetitive sequences.

Minimizing Chromatin Damage

Q8: I am concerned about the impact of formamide on chromatin structure for my 3D-FISH experiments. How can I minimize this damage?

Preserving chromatin integrity is crucial for spatial genomics studies. Here are some strategies:

  • Optimize Fixation: The choice of fixative and the fixation time can influence the extent of formamide-induced damage. Formaldehyde-based fixatives are generally preferred for preserving chromatin structure over methanol-acetic acid. Longer fixation times with paraformaldehyde (PFA) may offer better protection against formamide's effects.

  • Reduce Formamide Concentration and Temperature: Use the lowest possible formamide concentration and denaturation temperature that still allows for efficient probe hybridization.

  • Consider Alternative Methods: For studies highly sensitive to chromatin architecture, using formamide-free methods like RASER-FISH or live-cell imaging with CRISPR-Sirius is recommended.

Data Presentation

Table 1: Effect of Formamide on DNA Melting Temperature (Tm)

Formamide ConcentrationTm Reduction per 1% FormamideTm Reduction per mole of FormamideReference(s)
0-50%~0.6°C-
-2.4-2.9°C-

Table 2: Impact of Fixation on Chromatin Structure in the Presence of Formamide

FixativeObservationReference(s)
Buffered FormaldehydeGood preservation of large-scale chromatin structures.
Methanol-Acetic AcidSevere impairment of nuclear shape and disruption of chromosome territories.
4% PFA (10 min)Significant alteration of chromatin structure by formamide.
4% PFA (90 min)Reduced change in chromatin structure from formamide compared to shorter fixation.
2% PFA + 2.5% GlutaraldehydeLeast impact on chromatin during fixation and less change from formamide.

Experimental Protocols

Standard Formamide-Based DNA Denaturation for 3D-FISH
  • Fixation: Fix cells in 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • HCl Treatment: Treat cells with 0.1 M HCl for 10 minutes to depurinate DNA.

  • Formamide Equilibration: Equilibrate the cells in 50% formamide/2x SSC solution for at least 1 hour at room temperature.

  • Denaturation: Denature the cellular DNA by incubating the slides in a pre-warmed 70% formamide/2x SSC solution at 72°C for 2 minutes.

  • Dehydration: Dehydrate the cells through a series of ice-cold ethanol washes (70%, 85%, 100%) for 2 minutes each.

  • Probe Hybridization: Apply the denatured fluorescent probe to the slide, cover with a coverslip, and seal. Hybridize overnight in a humidified chamber at 37°C.

  • Post-Hybridization Washes: Perform stringent washes to remove unbound probes. This typically involves a series of washes with decreasing salt concentration (e.g., from 2x SSC to 0.1x SSC) and may include formamide in the initial wash buffers.

Alternative Protocol: RASER-FISH

This protocol avoids heat and formamide for denaturation.

  • Cell Culture and Labeling: Culture cells in the presence of a thymidine analog (e.g., BrdU) for one cell cycle to incorporate it into the DNA.

  • Fixation and Permeabilization: Fix and permeabilize cells as you would for standard immunofluorescence.

  • Photosensitization: Incubate the cells with a photosensitizer (e.g., Hoechst 33258).

  • UV Nicking: Expose the cells to UV light to induce single-strand nicks in the BrdU-labeled DNA strand.

  • Exonuclease Digestion: Treat the cells with an exonuclease (e.g., ExoIII) to digest the nicked strand, creating single-stranded DNA target sites.

  • Probe Hybridization: Hybridize with the fluorescent probe in a formamide-free hybridization buffer.

  • Washing and Imaging: Wash the cells and proceed with imaging.

This is a simplified overview. For a detailed protocol, please refer to the original publications.

Alternative Protocol: CRISPR-Sirius for Live-Cell Imaging

This method allows for the visualization of specific DNA loci in living cells.

  • Vector Construction: Clone a guide RNA (gRNA) sequence specific to your target genomic region into a CRISPR-Sirius expression vector. These vectors typically contain repeats of an RNA aptamer (e.g., MS2 or PP7).

  • Cell Transfection: Co-transfect the cells with the gRNA expression vector and a vector expressing a nuclease-dead Cas9 (dCas9) fused to a fluorescent protein, as well as a vector expressing the corresponding aptamer-binding protein fused to another fluorescent protein.

  • Cell Culture: Culture the transfected cells to allow for the expression of the CRISPR-Sirius components.

  • Live-Cell Imaging: Image the cells using a fluorescence microscope equipped for live-cell imaging. The fluorescently tagged dCas9 and aptamer-binding proteins will accumulate at the target genomic locus, allowing for its visualization.

This is a simplified overview. For a detailed protocol, please refer to the original publications.

Visualizations

Caption: Troubleshooting workflow for formamide-induced DNA denaturation issues.

DenaturationMethods cluster_formamide Formamide-Based Denaturation cluster_raser RASER-FISH cluster_crispr CRISPR-Sirius Form_Fix Fixation & Permeabilization Form_Denature Formamide & Heat Denaturation Form_Fix->Form_Denature Form_Hybridize Probe Hybridization Form_Denature->Form_Hybridize Form_Wash Stringent Washes Form_Hybridize->Form_Wash Form_Image Imaging (Fixed Cells) Form_Wash->Form_Image RASER_Label BrdU Labeling RASER_Fix Fixation & Permeabilization RASER_Label->RASER_Fix RASER_Nick UV Nicking RASER_Fix->RASER_Nick RASER_Digest Exonuclease Digestion RASER_Nick->RASER_Digest RASER_Hybridize Probe Hybridization RASER_Digest->RASER_Hybridize RASER_Image Imaging (Fixed Cells) RASER_Hybridize->RASER_Image CRISPR_Transfect Transfection of dCas9, gRNA & Fluorescent Proteins CRISPR_Express Component Expression CRISPR_Transfect->CRISPR_Express CRISPR_Image Live-Cell Imaging CRISPR_Express->CRISPR_Image

Caption: Comparison of DNA denaturation and labeling workflows.

Technical Support Center: Optimizing Experiments with Formamide-d1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and other common issues when using Formamide-d1 in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing unexpected peaks and high background noise in my NMR spectrum when using this compound as a solvent. What are the potential causes?

High background noise and spurious peaks in your NMR spectrum can originate from several sources related to the quality and handling of this compound. The primary causes include:

  • Degradation of this compound: Formamide and its deuterated counterpart can degrade over time, especially when exposed to air (oxygen) and moisture. The primary degradation product is formic acid (or its deuterated form).[1][2] Other potential decomposition products include ammonia and carbon monoxide.

  • Contamination: The this compound may be contaminated with residual solvents from its synthesis or purification process, or from improper handling in the lab. Common contaminants include water, acetone, and other organic solvents.

  • Improper Storage: Failure to store this compound under the recommended conditions can accelerate its degradation.

Q2: How can I determine if my this compound has degraded or is contaminated?

You can assess the purity of your this compound using proton NMR (¹H NMR) spectroscopy.

  • Check for Formic Acid/Formate: The presence of a singlet peak around 8.45 ppm in the ¹H NMR spectrum is indicative of formic acid or formate, a primary degradation product.

  • Identify Water Contamination: A broad singlet, typically between 1.5 and 5 ppm (highly dependent on temperature and other solutes), can indicate the presence of water.

  • Look for Other Contaminants: Consult ¹H NMR chemical shift tables for common laboratory solvents to identify other potential impurities.[3][4]

Below is a troubleshooting workflow to identify the source of background noise.

G A High Background Noise in Experiment B Assess this compound Quality A->B C Review Storage and Handling Practices A->C D ¹H NMR Analysis of this compound B->D J Implement Proper Storage and Handling C->J E Presence of Unexpected Peaks? D->E F Identify Peaks using Chemical Shift Tables E->F Yes I Use a New, High-Purity Batch of this compound E->I No, but background is high G Source Identified as Contamination F->G H Source Identified as Degradation (e.g., Formic Acid) F->H G->I K Purify this compound (if feasible) G->K H->I H->K L Experiment Successful I->L J->I G Formamide Formamide (HCONH₂) FormicAcid Formic Acid (HCOOH) Formamide->FormicAcid Oxidation Formamide->FormicAcid Hydrolysis Oxygen Oxygen (O₂) Oxygen->FormicAcid Water Water (H₂O) Water->FormicAcid Ammonia Ammonia (NH₃)

References

Proper Disposal of Formamide-d1 Waste: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper disposal procedures for Formamide-d1 waste. Adherence to these guidelines is critical to ensure laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: How should I classify this compound waste?

A1: this compound, like its non-deuterated counterpart, should be classified as hazardous chemical waste.[1][2] It is a suspected carcinogen and a reproductive toxin.[1][2][3] Always refer to your institution's specific guidelines and local regulations for chemical waste classification.

Q2: What is the primary method for disposing of liquid this compound waste?

A2: The recommended disposal method for liquid this compound waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge this compound waste into sewer systems or drains.[4][5][6]

Q3: How should I collect and store this compound waste in the lab?

A3: this compound waste should be collected in a designated, sealable, and airtight container.[3] The container must be properly labeled as hazardous waste from the moment waste is first added.[2][3] Store the waste container in a well-ventilated area, such as a chemical fume hood, and away from incompatible materials like strong oxidizing agents, acids, and bases.[1][3]

Q4: What about solid waste contaminated with this compound?

A4: Solid waste, such as gloves, pipette tips, and absorbent materials contaminated with this compound, must also be disposed of as hazardous waste.[2] This contaminated solid waste should be collected in a separate, impervious, and properly labeled container.[2]

Q5: How do I dispose of empty this compound containers?

A5: Empty containers that once held this compound should be treated as hazardous waste and must be properly labeled.[2] Some regulations may allow for triple-rinsing of the container before recycling or reconditioning, but the rinseate must be collected as hazardous waste.[4] Alternatively, the container can be punctured to prevent reuse and disposed of in a sanitary landfill if permitted by local regulations.[4]

Q6: What should I do in case of a this compound spill?

A6: For a small spill within a chemical fume hood, trained personnel wearing appropriate personal protective equipment (PPE) can absorb the spill with an inert dry material and place it in a designated hazardous waste container.[1][3] For larger spills or spills outside of a fume hood, evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EHS) office immediately.[1][3]

Summary of Key Information

ParameterGuidelineCitations
Waste Classification Hazardous Chemical Waste[1][2]
Primary Disposal Method Licensed chemical destruction or controlled incineration[4]
Liquid Waste Collection Sealable, airtight, and labeled hazardous waste container[2][3]
Solid Waste Collection Impervious, labeled container for contaminated materials[2]
Empty Container Disposal Treat as hazardous waste; follow local regulations for rinsing/disposal[2][4]
Spill Cleanup Use inert absorbent material for small spills in a hood; evacuate for large spills[1][3]

Experimental Workflow and Waste Generation

The following diagram illustrates a typical experimental workflow where this compound waste may be generated and highlights the points of collection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_waste Waste Collection start Start Experiment reagent_prep Reagent Preparation with this compound start->reagent_prep sample_incubation Sample Incubation reagent_prep->sample_incubation liquid_waste Collect Liquid this compound Waste reagent_prep->liquid_waste Waste from preparation instrument_loading Loading Sample into Instrument sample_incubation->instrument_loading solid_waste Collect Contaminated Solid Waste (Tips, Tubes) sample_incubation->solid_waste Contaminated consumables data_acquisition Data Acquisition instrument_loading->data_acquisition instrument_loading->solid_waste Waste from loading end End of Experiment data_acquisition->end

Experimental workflow highlighting waste generation points.

This compound Waste Disposal Decision Pathway

This diagram outlines the decision-making process for the proper disposal of waste containing this compound.

waste_disposal_pathway start This compound Waste Generated is_liquid Is the waste liquid or solid? start->is_liquid liquid_container Collect in a labeled, sealed hazardous liquid waste container is_liquid->liquid_container Liquid solid_container Collect in a labeled, impervious hazardous solid waste container is_liquid->solid_container Solid store_hood Store waste container in a well-ventilated area (fume hood) liquid_container->store_hood solid_container->store_hood contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_hood->contact_ehs disposal Disposal by licensed facility (e.g., incineration) contact_ehs->disposal

Decision pathway for this compound waste disposal.

References

Validation & Comparative

Navigating Deuterium Exchange in Protein NMR: A Comparative Guide to D₂O and the Potential Role of Formamide-d₁

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging protein NMR, hydrogen-deuterium exchange (HDX) is a cornerstone technique for elucidating protein structure, dynamics, and interactions. The vast majority of these experiments rely on deuterium oxide (D₂O) as the deuterium source. This guide provides a comprehensive overview of D₂O-based HDX-NMR and explores the theoretical potential of an alternative, Formamide-d₁, based on its physicochemical properties, while clearly noting the current absence of direct experimental data for the latter in published literature.

This guide will objectively compare the established use of D₂O with the hypothesized effects of Formamide-d₁ in protein NMR for deuterium exchange studies. All quantitative data is summarized for clear comparison, and a detailed experimental protocol for a standard D₂O-based HDX-NMR experiment is provided.

Principle of Hydrogen-Deuterium Exchange in Protein NMR

Hydrogen-deuterium exchange relies on the chemical reaction where a covalently bonded hydrogen atom, most commonly the amide proton in the protein backbone, is replaced by a deuterium atom from a deuterated solvent.[1] The rate of this exchange is highly dependent on the local environment of the amide proton. Protons on the protein surface that are readily accessible to the solvent will exchange rapidly.[2] Conversely, protons involved in stable hydrogen bonds within secondary structures (α-helices and β-sheets) or buried within the hydrophobic core are protected from the solvent and exchange much more slowly.[2]

In NMR spectroscopy, the exchange of a proton for a deuteron results in the disappearance of the corresponding signal in the ¹H-NMR spectrum, as deuterium is not detected in proton NMR experiments.[1][2] By monitoring the rate of signal decay in a series of ¹H-¹⁵N HSQC spectra over time, researchers can map the solvent accessibility and stability of different regions of the protein at a residue-specific level.[3][4][5]

Comparative Analysis: D₂O vs. Formamide-d₁

The standard and almost universally used solvent for HDX-NMR is D₂O. Formamide-d₁ is not a commonly used reagent for this purpose, and thus a direct comparison based on experimental data is not possible at this time. The following comparison is based on the well-documented properties of D₂O and the known physicochemical properties of formamide and their potential implications for HDX-NMR.

PropertyDeuterium Oxide (D₂O)Formamide-d₁ (HCOND₂) (Hypothesized)
Primary Role in HDX Standard deuterium source, mimics physiological aqueous environment.Potential alternative deuterium source, may act as a co-solvent or mild denaturant.
Effect on Protein Stability Generally stabilizes protein structure through stronger hydrogen bonds.[6]Known to act as a protein denaturant, its effect on stability is concentration-dependent.[7]
Exchange Rate Modulation Provides a baseline for exchange rates in a near-native state.Could potentially accelerate exchange by transiently exposing buried residues, acting as a mild denaturant.
Solvent Properties High dielectric constant, excellent solvent for proteins.Very high dielectric constant, good solvent for polar molecules.
Hydrogen Bonding Strong hydrogen bond donor and acceptor.[6]Strong hydrogen bond donor and acceptor.
Viscosity Slightly higher than H₂O.Significantly higher than D₂O.
Potential NMR Complications Minimal, well-understood effects on chemical shifts.Potential for significant chemical shift perturbations and line broadening due to solvent-protein interactions and increased viscosity. May cause denaturation at higher concentrations.[7]
Established Protocols Abundant and well-validated.None currently established in the literature.

In-Depth Look at Potential Formamide-d₁ Effects

While no direct studies are available, we can infer the potential behavior of Formamide-d₁ in HDX-NMR:

  • As a Mild Denaturant: Formamide is known to destabilize the native state of proteins.[7] In an HDX experiment, low concentrations of Formamide-d₁ could potentially populate partially unfolded states, allowing for the deuteration of amide protons that are otherwise highly protected. This could be advantageous for studying the stability of very stable protein cores or for mapping folding pathways.

  • Challenges and Considerations: The denaturing effect of formamide is a double-edged sword. It could lead to non-native conformations, complicating the interpretation of the results.[7] Furthermore, its higher viscosity and potential for direct interaction with the protein could lead to broader NMR signals and significant chemical shift changes, making spectral analysis more challenging.

Experimental Protocols

A standard experimental workflow for a D₂O-based HDX-NMR experiment is detailed below. No established protocol for Formamide-d₁ exists.

Detailed Protocol: D₂O-Based Hydrogen-Deuterium Exchange Monitored by ¹H-¹⁵N HSQC NMR

1. Sample Preparation:

  • Prepare a concentrated stock solution of the ¹⁵N-labeled protein in a protonated aqueous buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0).
  • Prepare a large volume of a matching buffer in 99.9% D₂O. The final pH (or more accurately, pD) should be adjusted with NaOD or DCl to the desired value (pD = pH meter reading + 0.4).

2. Initiation of Exchange:

  • To initiate the hydrogen-deuterium exchange, dilute the concentrated protein stock solution into the D₂O buffer. A typical dilution is 1:10 or 1:20 to ensure a high final percentage of D₂O (e.g., >95%).
  • The dilution should be done rapidly and at a controlled temperature (often on ice to slow down initial exchange).

3. NMR Data Acquisition:

  • Immediately after initiating the exchange, place the sample in the NMR spectrometer.
  • Acquire a series of ¹H-¹⁵N HSQC spectra over a time course that is appropriate for the protein being studied. This can range from minutes to days.
  • The first spectrum should be acquired as quickly as possible to capture the most rapidly exchanging amide protons.

4. Data Analysis:

  • Process all spectra identically.
  • For each assigned amide cross-peak, measure its intensity (or volume) in each spectrum of the time series.
  • Plot the decay of the cross-peak intensity over time.
  • Fit the decay curve to a single exponential function to extract the exchange rate constant (k_ex) for each residue.

Visualizing the Workflow and Principles

HDX_Workflow cluster_prep Sample Preparation cluster_exchange Exchange Reaction cluster_nmr NMR Analysis Protein_H2O ¹⁵N-Protein in H₂O Buffer Mix Rapid Dilution Protein_H2O->Mix Buffer_D2O Matching Buffer in D₂O Buffer_D2O->Mix HSQC_Series Time-series of ¹H-¹⁵N HSQC Mix->HSQC_Series t=0 Analysis Intensity Decay Analysis HSQC_Series->Analysis I(t) Rates Residue-specific Exchange Rates Analysis->Rates k_ex

Caption: Experimental workflow for a typical HDX-NMR experiment.

Amide_Exchange cluster_protein Protein Backbone cluster_solvent Solvent N N H H N->H C N->C D1 D H->D1 Exchange CO C' C->CO R R C->R O O CO->O O_solv O D1->O_solv D2 D O_solv->D2

Caption: The fundamental amide proton-deuteron exchange reaction.

Conclusion

D₂O remains the undisputed standard for hydrogen-deuterium exchange studies in protein NMR, providing a wealth of information on protein structure and dynamics in a near-native state. While Formamide-d₁ is not a conventional reagent for this purpose, a theoretical consideration of its properties suggests it could, in principle, be used to probe protein stability and unfolding in ways that are not accessible with D₂O alone. However, significant challenges, including potential denaturation and spectral complications, would need to be overcome. Future research could explore the use of Formamide-d₁ and other deuterated co-solvents in carefully controlled concentrations to expand the toolkit of HDX-NMR, but for now, D₂O is the reliable and well-characterized choice for mainstream applications.

References

Cross-Validation of Protein Stability: A Comparative Guide to Urea and Guanidinium Chloride Denaturation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding protein stability is paramount. Chemical denaturation is a cornerstone technique for these investigations. This guide provides a comparative analysis of two common denaturants, urea and guanidinium chloride (GdnHCl), for cross-validating experimental results. While the use of deuterated formamide (Formamide-d1) in protein denaturation studies is of interest, particularly for NMR-based methods, a comprehensive search of scientific literature reveals a significant lack of published experimental data directly comparing its effects with those of urea and GdnHCl. Therefore, this guide will focus on the two well-documented denaturants.

This guide will delve into the quantitative comparison of protein denaturation by urea and GdnHCl, provide standardized experimental protocols, and illustrate a general workflow for cross-validation.

Quantitative Comparison of Denaturant Potency

The efficacy of a chemical denaturant is often quantified by the midpoint of the denaturation curve (Cm), the m-value (the dependence of the free energy of unfolding on denaturant concentration), and the Gibbs free energy of unfolding in the absence of denaturant (ΔG°H₂O). Below are comparative data for several well-studied proteins.

ProteinDenaturantCm (M)m-value (kcal mol-1 M-1)ΔG°H₂O (kcal mol-1)Reference
Lysozyme Urea~6.0 - 7.0~1.0 - 1.5~6.1[1][2]
Guanidinium Chloride~3.0 - 4.0~2.0 - 3.0~6.1[1][2][3]
Ribonuclease A Urea~4.5 - 5.5~1.1 - 1.5~9.7[1]
Guanidinium Chloride~2.5 - 3.5~2.5 - 3.5~9.7[1]
Myoglobin Urea~6.5 - 7.5~0.8 - 1.2~7.6[4][5]
Guanidinium Chloride~2.0 - 3.0~1.5 - 2.5~5.4[4][5]
α-Chymotrypsin Urea~4.0 - 5.0~1.5 - 2.1~8.3[1][6]
Guanidinium Chloride~1.8 - 2.5~3.0 - 4.1~8.3[1][6]
β-Lactoglobulin Urea~3.0 - 4.0~1.3 - 1.8~11.7[1][7]
Guanidinium Chloride~1.5 - 2.5~2.5 - 3.5~11.7[1][7]

Note: The values presented are approximate and can vary depending on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

The following are generalized protocols for monitoring protein denaturation using circular dichroism (CD) and intrinsic tryptophan fluorescence spectroscopy.

Protein Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

Objective: To monitor the change in the secondary structure of a protein as a function of denaturant concentration.

Materials:

  • Purified protein of interest

  • Urea (high purity, e.g., >99.5%)

  • Guanidinium Chloride (high purity, e.g., >99.5%)

  • Buffer solution (e.g., phosphate, Tris) at the desired pH

  • CD Spectropolarimeter

  • Quartz cuvette with a path length of 1 mm or 10 mm

Procedure:

  • Stock Solutions: Prepare concentrated stock solutions of urea (e.g., 8 M) and GdnHCl (e.g., 6 M) in the chosen buffer. Also, prepare a concentrated stock solution of the protein in the same buffer.

  • Sample Preparation: Prepare a series of samples with a constant protein concentration and varying concentrations of the denaturant. This is typically done by mixing appropriate volumes of the protein stock, denaturant stock, and buffer. Ensure the final protein concentration is suitable for CD measurements (typically 0.1-0.2 mg/mL).

  • CD Measurements:

    • Record the far-UV CD spectrum (e.g., from 200 to 250 nm) for each sample.

    • The signal at 222 nm is often used to monitor the loss of α-helical structure.

    • Record the CD signal at a fixed wavelength (e.g., 222 nm) as a function of denaturant concentration.

  • Data Analysis:

    • Plot the mean residue ellipticity at 222 nm ([θ]₂₂₂) against the denaturant concentration.

    • Fit the resulting sigmoidal curve to a two-state denaturation model to determine the Cm, m-value, and ΔG°H₂O.

Protein Denaturation Monitored by Intrinsic Tryptophan Fluorescence

Objective: To monitor the change in the tertiary structure around tryptophan residues as a function of denaturant concentration.

Materials:

  • Purified protein of interest containing tryptophan residues

  • Urea (high purity)

  • Guanidinium Chloride (high purity)

  • Buffer solution at the desired pH

  • Fluorometer

  • Quartz cuvette

Procedure:

  • Stock Solutions: Prepare stock solutions as described for the CD protocol.

  • Sample Preparation: Prepare a series of samples with a constant protein concentration and varying denaturant concentrations. The protein concentration should be low enough to avoid inner filter effects (typically < 0.1 mg/mL).

  • Fluorescence Measurements:

    • Excite the samples at 295 nm to selectively excite tryptophan residues.

    • Record the emission spectrum (e.g., from 310 to 400 nm) for each sample.

    • As the protein unfolds, the tryptophan residues become more exposed to the solvent, often resulting in a red shift of the emission maximum.

  • Data Analysis:

    • Plot the wavelength of maximum emission (λmax) or the fluorescence intensity at a fixed wavelength against the denaturant concentration.

    • Fit the data to a two-state denaturation model to extract the thermodynamic parameters.

Cross-Validation Workflow

A robust assessment of protein stability involves using multiple techniques and denaturants to ensure the observed unfolding transition is a true reflection of the protein's intrinsic properties.

CrossValidationWorkflow General Workflow for Cross-Validation of Protein Stability cluster_Preparation Sample Preparation cluster_Measurement Biophysical Measurements cluster_Analysis Data Analysis & Comparison cluster_Conclusion Conclusion Protein Purified Protein Series1 Concentration Series A Protein->Series1 Series2 Concentration Series B Protein->Series2 Denaturant1 Denaturant A (e.g., Urea) Denaturant1->Series1 Denaturant2 Denaturant B (e.g., GdnHCl) Denaturant2->Series2 CD_Spec Circular Dichroism Series1->CD_Spec Fluorescence Fluorescence Spectroscopy Series1->Fluorescence Series2->CD_Spec Series2->Fluorescence Data_A Denaturation Curves (A) CD_Spec->Data_A Data_B Denaturation Curves (B) CD_Spec->Data_B Fluorescence->Data_A Fluorescence->Data_B Params_A Thermodynamic Parameters (A) (Cm, m-value, ΔG) Data_A->Params_A Params_B Thermodynamic Parameters (B) (Cm, m-value, ΔG) Data_B->Params_B Comparison Comparative Analysis Params_A->Comparison Params_B->Comparison Conclusion Validated Protein Stability Profile Comparison->Conclusion

Caption: A generalized workflow for the cross-validation of protein stability experiments using two different chemical denaturants and multiple biophysical techniques.

Signaling Pathways and Logical Relationships

In the context of protein denaturation, we are primarily concerned with the physical unfolding pathway rather than a biological signaling pathway. The logical relationship is a transition from a folded, functional state to an unfolded, non-functional state, which can be modeled as a two-state or multi-state process.

DenaturationPathway Two-State Protein Unfolding Model Native Native State (N) Folded & Active Unfolded Unfolded State (U) Denatured & Inactive Native->Unfolded k_u (Unfolding Rate) Unfolded->Native k_f (Folding Rate)

Caption: A simplified two-state model of protein folding and unfolding, representing the equilibrium between the native and unfolded states.

References

Formamide vs. Formamide-d1: A Comparative Analysis of Their Impact on Chromatin Structure

Author: BenchChem Technical Support Team. Date: November 2025

Formamide is a widely used denaturing agent in molecular biology, particularly in techniques like fluorescence in situ hybridization (FISH), where it facilitates the hybridization of nucleic acid probes to target sequences within the chromatin.[1] It achieves this by lowering the melting temperature (Tm) of DNA, disrupting the hydrogen bonds between base pairs.[1][2] However, this crucial function comes at a cost, as formamide has been shown to cause significant alterations to the delicate nanoscale structure of chromatin.[3][4]

The Impact of Formamide on Chromatin: A Quantitative Overview

Recent studies employing Partial Wave Spectroscopic (PWS) microscopy have enabled the quantification of changes in chromatin packing density, represented by the parameter 'D', upon treatment with various reagents. These studies reveal that formamide is a major contributor to the distortion of native chromatin architecture during procedures like 3D-FISH.[3][5]

Treatment Step in 3D-FISH ProtocolAverage Change in Chromatin Packing Scaling (D)ObservationReference
Live Cells (Control) D ≈ 2.2–2.8Baseline physiological state of chromatin.[5]
4% PFA Fixation Decrease in DInitial alteration of chromatin structure due to fixation.[3][6]
Permeabilization (Triton X-100) Further Decrease in DMembrane permeabilization contributes to structural changes.[3][5]
Deproteinization (HCl) Significant Decrease in DAcid treatment to remove proteins alters chromatin compaction.[3][5]
Formamide Treatment Most significant decrease in D (to ~1.8) Formamide is identified as the most damaging step to nanoscale chromatin structure.[3][5]
Heat Denaturation (in presence of formamide) D ≈ 2.0–2.1Slight recovery in D, but still far from the native state.[6]
Overnight Hybridization (in presence of formamide) Sustained altered stateChromatin remains in a significantly altered state.[3][5]

Table 1: Summary of quantitative data on the effects of different 3D-FISH treatment steps on chromatin packing scaling (D) as measured by PWS microscopy. A lower 'D' value indicates a more disordered chromatin structure.

Formamide-d1: A Theoretical Comparison

This compound is a deuterated version of formamide where the hydrogen atom attached to the carbonyl group is replaced by its heavier isotope, deuterium. While direct experimental comparisons of their effects on chromatin are lacking, we can infer potential differences based on the known principles of the kinetic isotope effect and the properties of deuterium bonds.

Deuterium forms stronger hydrogen bonds than protium (the common isotope of hydrogen).[7] This "deuterium isotope effect" can influence the stability of molecular interactions.[8][9] In the context of DNA, the presence of deuterium in the solvent (D₂O) has been shown to increase the stability of the double helix.[7]

Based on these principles, one could hypothesize that this compound, with its potential for stronger hydrogen bonding, might interact differently with DNA and the surrounding water molecules compared to formamide. This could theoretically lead to a different efficiency in lowering the DNA melting temperature or a varied impact on the hydration shell of chromatin, potentially resulting in a subtly different structural perturbation. However, without direct experimental evidence, this remains speculative. This compound is currently primarily used as a tracer or an internal standard in quantitative analyses.[10]

Experimental Protocols

Three-Dimensional DNA Fluorescence In Situ Hybridization (3D DNA FISH)

This protocol is a standard method used to visualize the spatial organization of specific DNA sequences within the nucleus.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • 0.1 N HCl

  • RNase A (100 µg/mL)

  • 2x Saline-Sodium Citrate (SSC)

  • 50% Formamide in 2x SSC

  • Fluorescently labeled DNA probe in hybridization buffer (containing formamide)

  • DAPI (4',6-diamidino-2-phenylindole) for counterstaining

  • Antifade mounting medium

Procedure:

  • Fixation: Wash cells with PBS and fix with 4% PFA for 10 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Deproteinization: Wash with PBS and treat with 0.1 N HCl for 10 minutes.

  • RNase Treatment: Wash with 2x SSC and incubate with RNase A for 1 hour at 37°C.

  • Formamide Equilibration: Wash with 2x SSC and equilibrate in 50% formamide/2x SSC for at least 10 minutes at room temperature.[11]

  • Denaturation: Place the DNA probe on a slide. Place the coverslip with cells face down on the probe. Denature both the cellular DNA and the probe simultaneously on a hot plate at 70-80°C for 5 minutes.[6][11]

  • Hybridization: Incubate overnight in a humidified chamber at 37°C.

  • Washing: Wash with 50% formamide/2x SSC at 45°C, followed by washes with 2x SSC and PBS.

  • Counterstaining and Mounting: Stain with DAPI and mount with antifade medium.

Partial Wave Spectroscopic (PWS) Microscopy for Chromatin Analysis

PWS is a label-free imaging technique that quantifies the nanoscale heterogeneity of chromatin packing within live or fixed cells.[12][13]

Principle:

PWS measures the statistical variations in the spectrum of back-scattered light from different points within the cell nucleus. These spectral variations are related to the fluctuations in the refractive index, which in turn are determined by the local concentration of macromolecules like DNA and proteins. The analysis of these fluctuations provides a measure of the chromatin's packing density and its fractal dimension, 'D'.[14][15]

Procedure:

  • Sample Preparation: Cells are cultured on glass-bottom dishes. For fixed-cell studies, cells are treated according to the desired protocol (e.g., individual steps of the 3D-FISH protocol).

  • Image Acquisition: A PWS microscope, which is a modified conventional optical microscope, is used to acquire spectrally-resolved images of the cell nuclei.

  • Data Analysis: The acquired spectral data is processed to calculate the 'D' value for each pixel within the nucleus. This allows for the generation of a map of chromatin packing density across the nucleus and the statistical analysis of changes in 'D' under different treatment conditions.[14]

Visualizing the Impact and Mechanisms

To better understand the experimental process and the underlying molecular interactions, the following diagrams are provided.

experimental_workflow cluster_cell_prep Cell Preparation cluster_fish_protocol 3D-FISH Protocol cluster_analysis Analysis A Live Cells B Fixation (4% PFA) A->B C Permeabilization (Triton X-100) B->C D Deproteinization (HCl) C->D E Formamide Treatment D->E F Denaturation & Hybridization E->F I Quantification of Chromatin Structure (D) E->I Major Structural Alteration G Washing & Mounting F->G H PWS Microscopy G->H H->I

Experimental workflow for 3D-FISH and PWS analysis of chromatin structure.

formamide_mechanism cluster_native Native Chromatin cluster_denatured Formamide-Treated Chromatin Native_DNA Double-Stranded DNA (Held by H-bonds) Chromatin Compact Chromatin Structure Native_DNA->Chromatin Denatured_DNA Single-Stranded DNA Native_DNA->Denatured_DNA Denaturation Histones Histone Proteins Histones->Chromatin Disrupted_Chromatin Altered Nanoscale Structure (Lower D) Chromatin->Disrupted_Chromatin Structural Alteration Formamide Formamide Formamide->Native_DNA Disrupts H-bonds Denatured_DNA->Disrupted_Chromatin

Mechanism of formamide-induced denaturation and its effect on chromatin structure.

Conclusion

Formamide is an effective and widely used denaturant for nucleic acids, but its use comes with the significant side effect of altering native chromatin structure. The quantitative data clearly indicates that formamide is a primary source of structural perturbation in protocols like 3D-FISH. While this compound presents an interesting theoretical alternative due to the deuterium isotope effect, there is currently no experimental evidence to suggest it would be a less disruptive agent for chromatin studies. In fact, the stronger hydrogen bonding potential could lead to different, but not necessarily less severe, alterations.

For studies where the preservation of the native nanoscale chromatin architecture is critical, alternative, formamide-free techniques should be considered.[3][4] Future research directly comparing the biophysical effects of formamide and this compound on chromatin would be invaluable to fully understand the implications of deuteration in this context and to potentially refine protocols for structural biology.

References

The Gold Standard for Formamide Quantification: A Comparative Guide to Using Formamide-d1 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides an in-depth comparison of formamide-d1 as an internal standard against other common methodologies, supported by established principles of analytical chemistry and illustrative data. We will delve into the experimental protocols, performance data, and the underlying rationale for why a deuterated internal standard like this compound is considered the gold standard in mass spectrometry-based quantification.

In the precise world of quantitative analysis, particularly in complex matrices, mitigating variability is the key to confidence in your data. An internal standard (IS) is a compound with a known concentration that is added to a sample to correct for variations that can occur during sample preparation, injection, and analysis. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, such as this compound, have emerged as the superior choice, especially for mass spectrometry (MS) applications.

The Principle of Isotopic Dilution

The core advantage of using a deuterated internal standard like this compound lies in the principle of isotopic dilution. This compound is chemically identical to the analyte of interest, formamide, with the only difference being the substitution of a hydrogen atom with its heavier isotope, deuterium. This near-identical physicochemical behavior ensures that both the analyte and the internal standard experience the same processing and analysis conditions.

This co-behavior allows this compound to effectively compensate for:

  • Variations in sample extraction and recovery: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

  • Matrix effects: In complex samples, other components can enhance or suppress the ionization of the analyte in the mass spectrometer. Since this compound co-elutes with formamide, it is subjected to the same matrix effects.

  • Instrumental variability: Fluctuations in injection volume or detector response will affect both the analyte and the internal standard equally.

By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to significantly improved accuracy and precision in the final quantitative result.

Performance Comparison: this compound vs. Other Internal Standards

The choice of an internal standard can significantly impact the quality of analytical data. Here, we compare the expected performance of this compound against other common approaches.

Internal Standard TypePrincipleAdvantagesDisadvantagesExpected Accuracy (% Bias)Expected Precision (%RSD)
This compound (Deuterated) Isotopic Dilution- Nearly identical chemical and physical properties to the analyte.- Co-elutes with the analyte.- Effectively compensates for matrix effects and extraction variability.[1]- Can be more expensive than other options.- Requires mass spectrometry for detection.< 5%< 5%
Structural Analog (e.g., Acetamide) Similar Chemical Properties- More affordable than isotopic standards.- Can be used with various detectors.- Differences in physicochemical properties can lead to different extraction recoveries and matrix effects.- May not co-elute perfectly with the analyte.5-15%5-15%
No Internal Standard (External Standard) External Calibration Curve- Simple and inexpensive.- Highly susceptible to variations in sample preparation, injection volume, and matrix effects.- Generally less accurate and precise.> 15%> 15%

Table 1: Comparison of Internal Standard Strategies for Formamide Quantification. The expected accuracy and precision values are illustrative and can vary depending on the specific application and method validation.

Experimental Protocol: Quantification of Formamide in a Biological Matrix using GC-MS and this compound Internal Standard

This section outlines a typical experimental protocol for the quantitative analysis of formamide in a biological matrix, such as urine, using gas chromatography-mass spectrometry (GC-MS) with this compound as the internal standard. This protocol is based on established methodologies for similar analyses.[2]

1. Sample Preparation:

  • To 1 mL of the biological sample (e.g., urine), add a known amount of this compound working solution.
  • Perform a sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
  • Elute the formamide and this compound from the extraction medium.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A polar capillary column suitable for the analysis of small, polar compounds.
  • Injector: Split/splitless injector.
  • Carrier Gas: Helium at a constant flow rate.
  • Temperature Program: An optimized temperature gradient to ensure good separation of formamide from other matrix components.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
  • Ions to Monitor:
  • Formamide (analyte): Specific fragment ions.
  • This compound (internal standard): Corresponding fragment ions with a +1 mass-to-charge ratio shift.

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of formamide and a constant concentration of this compound.
  • Process the calibration standards alongside the unknown samples using the same sample preparation procedure.
  • Generate a calibration curve by plotting the ratio of the peak area of formamide to the peak area of this compound against the concentration of formamide.
  • Determine the concentration of formamide in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow

To better understand the logical flow of using an internal standard in quantitative analysis, the following diagrams illustrate the experimental workflow and the decision-making process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Add IS Add this compound (Internal Standard) Sample->Add IS Extraction Solid-Phase or Liquid-Liquid Extraction Add IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_MS GC-MS Analysis (SIM Mode) Reconstitution->GC_MS Data_Processing Data Processing (Peak Area Ratio) GC_MS->Data_Processing Calibration_Curve Calibration Curve (Analyte/IS Ratio vs. Conc.) Data_Processing->Calibration_Curve Final_Concentration Determine Final Concentration Calibration_Curve->Final_Concentration

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship Start Start Goal Accurate & Precise Quantification Start->Goal Challenge Analytical Variability (Extraction, Matrix Effects, Injection) Goal->Challenge Solution Use of Internal Standard Challenge->Solution Choice Choice of Internal Standard Solution->Choice Deuterated Deuterated IS (e.g., this compound) Choice->Deuterated Ideal Analog Structural Analog IS Choice->Analog Acceptable None No IS (External Std.) Choice->None Not Recommended High_Confidence High Confidence in Results Deuterated->High_Confidence Moderate_Confidence Moderate Confidence Analog->Moderate_Confidence Low_Confidence Low Confidence None->Low_Confidence

Caption: Logical relationship for choosing an internal standard.

Conclusion

For quantitative analysis of formamide, particularly in complex matrices, the use of this compound as an internal standard offers unparalleled advantages in terms of accuracy and precision. By effectively compensating for analytical variability, this stable isotope-labeled standard ensures the generation of high-quality, reliable data. While the initial cost may be higher than for other types of internal standards, the significant improvement in data integrity and the reduction in the need for repeat analyses make this compound a scientifically sound and ultimately cost-effective choice for researchers, scientists, and drug development professionals who demand the highest level of confidence in their quantitative results.

References

Literature review of Formamide-d1 applications in spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern spectroscopy, the choice of solvent is a critical parameter that can significantly influence the quality, resolution, and interpretation of experimental data. For researchers working with polar analytes, particularly in the fields of biochemistry and drug development, Formamide-d1 presents a compelling, albeit less common, alternative to mainstream deuterated solvents. This guide provides a comprehensive comparison of this compound with other frequently used solvents in NMR and vibrational spectroscopy, supported by available data and generalized experimental protocols.

Comparative Analysis of Physicochemical Properties

The selection of an appropriate deuterated solvent is fundamental for successful spectroscopic analysis. An ideal solvent should effectively dissolve the analyte, remain chemically inert, and possess physical properties that are amenable to the spectroscopic technique being employed. The following table summarizes the key physicochemical properties of this compound and several common deuterated solvents.

PropertyThis compound (DCONH₂)Deuterium Oxide (D₂O)DMSO-d6 ((CD₃)₂SO)Chloroform-d (CDCl₃)Methanol-d4 (CD₃OD)
Molecular Weight 46.04 g/mol 20.03 g/mol 84.17 g/mol 120.38 g/mol 36.07 g/mol
Density (at 25 °C) ~1.13 g/mL1.107 g/mL1.188 g/mL1.500 g/mL0.888 g/mL
Boiling Point 210 °C101.4 °C189 °C61.2 °C65.4 °C
Melting Point 2.5 °C3.82 °C18.5 °C-64 °C-98 °C
Dielectric Constant ~10980.1474.8132.7
¹H NMR Residual Peak (ppm) ~7.9-8.1, ~6.4-6.6~4.79~2.50~7.26~3.31, ~4.87
¹³C NMR Signal (ppm) ~165N/A~39.5~77.16~49.0

Performance in NMR Spectroscopy

Deuterated solvents are essential in ¹H NMR to avoid overwhelming solvent signals that would obscure the analyte's spectrum. The choice of solvent can also influence the chemical shifts of the analyte due to solvent-solute interactions.

This compound is particularly advantageous for studying polar molecules, such as peptides, proteins, and nucleic acids, that may have limited solubility in less polar solvents like chloroform-d. Its high dielectric constant makes it an excellent solvent for dissolving charged species. However, its own residual proton signals are in a region that might overlap with amide protons of interest in biological molecules.

Comparison with Alternatives:

  • Deuterium Oxide (D₂O): The solvent of choice for many biological NMR studies. Protons attached to heteroatoms (e.g., -OH, -NH₂, -COOH) will exchange with deuterium, leading to the disappearance of their signals. This can be either an advantage for simplifying spectra or a disadvantage if these protons are of interest. This compound, being an amide itself, can also undergo exchange with labile protons of the analyte.

  • DMSO-d6: A highly versatile polar aprotic solvent that dissolves a wide range of organic compounds, including many that are poorly soluble in water.[1] Its residual proton signal is at a lower chemical shift than that of this compound, which can be advantageous. DMSO is also known to form strong hydrogen bonds, which can significantly influence the conformation and chemical shifts of solutes.[2]

  • Chloroform-d (CDCl₃): The most common solvent for small organic molecule NMR due to its excellent dissolving power for nonpolar compounds and its single residual proton peak in a relatively clear spectral region.[3] However, it is unsuitable for most polar and biological macromolecules.

  • Methanol-d4 (CD₃OD): A polar protic solvent that can also exchange with labile protons. It is a good solvent for a variety of polar organic molecules.

The following diagram illustrates a general workflow for selecting a suitable deuterated solvent for NMR spectroscopy.

G Solvent Selection Workflow for NMR Spectroscopy A Start: Define Analyte Properties B Is the analyte polar? A->B C Is the analyte nonpolar? A->C E Are labile protons of interest? B->E Yes D Consider Chloroform-d (CDCl₃) or Acetone-d6 C->D Yes I Final Solvent Choice D->I F Consider D₂O or Methanol-d4 (exchange will occur) E->F No G Consider DMSO-d6 or This compound E->G Yes H Check for signal overlap with analyte peaks F->H G->H H->I

Caption: A flowchart for selecting a deuterated solvent in NMR.

Applications in Vibrational Spectroscopy (FT-IR and Raman)

Formamide and its deuterated isotopologues are also valuable solvents for vibrational spectroscopy, allowing for the study of solutes in a polar, hydrogen-bonding environment.

This compound in FT-IR and Raman: By replacing the N-H protons with deuterium, the corresponding vibrational modes (N-D stretching and bending) are shifted to lower frequencies. This can be advantageous in creating a spectral window to observe vibrational modes of the solute that would otherwise be obscured by the strong N-H bands of non-deuterated formamide.

Comparison with Alternatives:

  • Water (H₂O) and Deuterium Oxide (D₂O): Water is a common solvent for vibrational spectroscopy of biological samples. However, its strong and broad absorption bands can mask significant portions of the spectrum. D₂O is often used to shift the O-H bending mode, but it can still have significant absorptions.

  • Acetonitrile (CH₃CN): A polar aprotic solvent with relatively few vibrational modes in the mid-IR region, making it a good solvent for FT-IR studies. However, its dissolving power for highly polar and ionic compounds is less than that of formamide.

The logical relationship for considering this compound in vibrational spectroscopy is outlined below.

G Considerations for this compound in Vibrational Spectroscopy A Analyte requires a polar solvent D Analyte is soluble in this compound A->D B Vibrational modes of interest overlap with N-H bands of non-deuterated formamide C Use this compound to shift N-D bands to lower frequencies B->C E Successful Spectroscopic Analysis C->E D->E G General NMR Experimental Workflow A Sample Preparation (Dissolve in this compound) B Insert Sample into NMR Spectrometer A->B C Lock and Shim B->C D Set Acquisition Parameters C->D E Acquire Data (FID) D->E F Process Data (Fourier Transform, Phasing, Baseline Correction) E->F G Spectral Analysis F->G

References

Unveiling the Influence of Deuterium Substitution on Formamide Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle atomic-level changes that can alter reaction rates is paramount. This guide provides an objective comparison of the kinetic effects of isotopic labeling on formamide, with a primary focus on the formyl-deuterated isotopologue, Formamide-d1. By presenting key experimental data, detailed methodologies, and mechanistic diagrams, this document serves as a valuable resource for interpreting reaction mechanisms and designing novel chemical entities.

The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a measurable change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the difference in the zero-point vibrational energies of the carbon-hydrogen versus the carbon-deuterium bond. A KIE value (kH/kD) greater than 1, a "normal" KIE, indicates that the C-H bond is broken in the rate-determining step, while a value less than 1, an "inverse" KIE, suggests a change in hybridization at the carbon atom or a strengthening of the C-H bond in the transition state.

Comparative Analysis of Isotopic Effects in Formamide Hydrolysis

The hydrolysis of formamide, a fundamental reaction in organic and biological chemistry, serves as an excellent model system for studying isotopic effects. The reaction can proceed through acid-catalyzed, base-catalyzed, or neutral pathways, with the mechanism influencing the magnitude and direction of the KIE.

A key study on the acid-catalyzed hydrolysis of formamide revealed a significant inverse kinetic isotope effect upon substitution of the formyl hydrogen with deuterium (this compound).[1] This finding, along with data on other isotopically labeled formamides and solvent isotope effects, provides a comprehensive picture of the factors governing the reaction kinetics.

Isotopic SubstitutionReaction ConditionKinetic Isotope Effect (KIE)Interpretation
This compound (Formyl-H vs. Formyl-D) Acid-Catalyzed Hydrolysis (25 °C)Dkobs = 0.79Inverse KIE, indicative of a highly tetrahedral transition state.[1]
Solvent (H₂O vs. D₂O) Base-Catalyzed Hydrolysis ([OL⁻] = 0.075 M)kOH/kOD = 1.15Normal solvent KIE.[2]
Solvent (H₂O vs. D₂O) Base-Catalyzed Hydrolysis ([OL⁻] = 1.47 M)kOH/kOD = 0.77 ± 0.06Inverse solvent KIE, suggesting a rate-limiting attack of the hydroxide/deuteroxide ion.[2]
Carbonyl-Carbon (¹²C vs. ¹³C) Acid-Catalyzed Hydrolysis (25 °C)¹³kobs = 1.031Normal KIE, consistent with nucleophilic attack at the carbonyl carbon.[1]
Leaving-Nitrogen (¹⁴N vs. ¹⁵N) Acid-Catalyzed Hydrolysis (25 °C)¹⁵kobs = 1.0050Small normal KIE, suggesting a step prior to C-N bond breaking is rate-determining.[1]
Carbonyl-Oxygen (¹⁶O vs. ¹⁸O) Acid-Catalyzed Hydrolysis (25 °C)¹⁸kobs = 0.996Inverse KIE, pointing to the attack of water as the rate-determining step.[1]

Experimental Protocols

The determination of kinetic isotope effects requires precise measurement of reaction rates for both the isotopically labeled and unlabeled substrates. The following outlines the general methodology employed in the cited studies for formamide hydrolysis.

Measurement of the Formyl-Hydrogen Kinetic Isotope Effect in Acid-Catalyzed Hydrolysis

The kinetic isotope effect for this compound was determined by comparing the rate of hydrolysis of the deuterated and non-deuterated compounds under acidic conditions.

  • Sample Preparation: Solutions of formamide and this compound were prepared in an acidic aqueous medium. The concentration of the acid catalyst was kept constant for all experiments.

  • Reaction Monitoring: The progress of the hydrolysis reaction was monitored over time. This is typically achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) to measure the decrease in the concentration of the formamide reactant or the increase in the concentration of the formic acid product.

  • Rate Constant Determination: The observed pseudo-first-order rate constants (kobs) for the hydrolysis of both the hydrogen- and deuterium-containing formamides were determined by fitting the concentration versus time data to an exponential decay model.

  • KIE Calculation: The kinetic isotope effect (Dkobs) was calculated as the ratio of the rate constant for the unlabeled formamide (kH) to that of this compound (kD).

Reaction Mechanisms and the Role of Isotopic Substitution

The observed kinetic isotope effects provide valuable insights into the transition state structures of the formamide hydrolysis reaction under different pH conditions.

Acid-Catalyzed Hydrolysis

In the presence of acid, the carbonyl oxygen of formamide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. The inverse formyl-hydrogen KIE (Dkobs = 0.79) suggests that the transition state for the rate-determining step is highly tetrahedral in nature.[1] The small nitrogen KIE indicates that the C-N bond is not significantly broken in the transition state, and the inverse oxygen KIE points to the attack of water as the rate-determining step.[1]

AcidCatalyzedHydrolysis Formamide Formamide ProtonatedFormamide Protonated Formamide Formamide->ProtonatedFormamide + H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedFormamide->TetrahedralIntermediate + H₂O (Rate-determining step) Products Formic Acid + Ammonium TetrahedralIntermediate->Products - H₃O⁺

Caption: Acid-catalyzed hydrolysis of formamide.

Base-Catalyzed Hydrolysis

Under basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon of formamide to form a tetrahedral intermediate. The solvent isotope effect in the base-catalyzed hydrolysis is dependent on the concentration of the base. At lower base concentrations, a normal solvent KIE (kOH/kOD = 1.15) is observed.[2] However, at higher base concentrations, the KIE becomes inverse (kOH/kOD = 0.77), which is consistent with a rate-limiting attack of the hydroxide or deuteroxide ion.[2]

BaseCatalyzedHydrolysis Formamide Formamide TetrahedralIntermediate Tetrahedral Intermediate Formamide->TetrahedralIntermediate + OH⁻ (Rate-determining step) Products Formate + Ammonia TetrahedralIntermediate->Products + H₂O

Caption: Base-catalyzed hydrolysis of formamide.

Experimental Workflow for KIE Determination

The following diagram illustrates the general workflow for the experimental determination of the kinetic isotope effect for this compound in hydrolysis.

KIE_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Prep_H Prepare solution of Formamide (HCONH₂) Monitor_H Monitor hydrolysis of HCONH₂ over time Prep_H->Monitor_H Prep_D Prepare solution of This compound (DCONH₂) Monitor_D Monitor hydrolysis of DCONH₂ over time Prep_D->Monitor_D Calc_kH Calculate rate constant (kH) Monitor_H->Calc_kH Calc_kD Calculate rate constant (kD) Monitor_D->Calc_kD Calc_KIE Calculate KIE (kH/kD) Calc_kH->Calc_KIE Calc_kD->Calc_KIE

References

Safety Operating Guide

Navigating the Safe Disposal of Formamide-d1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Formamide-d1, a deuterated version of the versatile solvent formamide, is a staple in many research and development laboratories. However, its classification as a hazardous substance necessitates stringent disposal protocols to ensure the safety of personnel and the environment. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is recognized as a substance with significant health risks. It is classified as a reproductive toxin, a germ cell mutagen, and is acutely toxic if inhaled.[1][2] Therefore, handling and disposal require strict adherence to safety measures. Always work in a well-ventilated area, preferably within a chemical fume hood, and utilize appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data related to the safe handling of formamide, which is chemically similar to this compound.

ParameterValueSource
Boiling Point210°C[1]
Melting Point2-3°C[1]
Oral LD50 (Rat)5,577 mg/kg[4]
Dermal LD50 (Rabbit)17,000 mg/kg[4]
Inhalation LC50 (Rat)3,900 ppm (6 hours)[4]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management facility.[1][5] The following protocol outlines the necessary steps for the safe collection and storage of this compound waste within the laboratory prior to its removal.

1. Waste Segregation and Collection:

  • Pure this compound and Concentrated Solutions: Collect all waste this compound, including unused or expired material and concentrated solutions, in a dedicated, properly labeled, and sealable waste container.[4]

  • Contaminated Solid Waste: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste.[6] These should be collected in a separate, clearly labeled, impervious container.[6]

2. Container Selection and Labeling:

  • Use chemically compatible containers for waste collection. High-density polyethylene (HDPE) or other resistant plastics are generally suitable.

  • All waste containers must be clearly and accurately labeled as "Hazardous Waste" and should specify "this compound". The date of first waste addition should also be recorded.[4]

3. Storage:

  • Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.[1][2]

  • Incompatible materials to avoid include strong oxidizing agents, acids, bases, iodine, pyridine, and sulfur trioxide.[3][4]

  • Ensure containers are tightly sealed to prevent the release of vapors.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[3]

  • Follow all institutional and local regulations regarding hazardous waste disposal.[1]

5. Spill Management:

  • In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or commercial absorbent pads).[3][4]

  • Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[4]

  • Clean the spill area thoroughly with soap and water.[3]

  • For large spills, evacuate the area and contact your institution's emergency response team.[4]

Experimental Workflow for Waste Management

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Formamide_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated is_liquid Liquid Waste? start->is_liquid liquid_waste Collect in Labeled, Sealable Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Labeled, Impervious Solid Waste Container is_liquid->solid_waste No (Contaminated Solid) storage Store in Designated Cool, Ventilated Area Away from Incompatibles liquid_waste->storage solid_waste->storage disposal_request Contact EHS or Licensed Waste Contractor for Pickup storage->disposal_request end Proper Disposal Complete disposal_request->end

Caption: Decision workflow for this compound waste handling.

References

Personal protective equipment for handling Formamide-d1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Formamide-d1

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. By adhering to these procedures, you can ensure a safe laboratory environment and minimize risks associated with this chemical.

This compound, a deuterated version of formamide, shares similar hazardous properties with its non-deuterated counterpart. It is classified as a substance that is suspected of causing cancer, may damage fertility or the unborn child, causes serious eye damage, and is toxic if inhaled.[1][2][3] Therefore, strict adherence to safety protocols is paramount.

Health Hazard Summary
Hazard StatementGHS Classification
Suspected of causing cancerCarcinogenicity, Category 2
May damage fertility or the unborn childReproductive toxicity, Category 1B
Causes serious eye damageSerious eye damage/eye irritation, Category 1
Toxic if inhaledAcute toxicity, Inhalation, Category 3
May cause damage to organs through prolonged or repeated exposureSpecific target organ toxicity — repeated exposure, Category 2

Source:[1][2][3]

Occupational Exposure Limits
OrganizationTWA (Time-Weighted Average)STEL (Short-Term Exposure Limit)
ACGIH10 ppm-
NIOSH10 ppm-
OSHA20 ppm30 ppm

Source:[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for different handling scenarios.

ScenarioEngineering ControlsHand ProtectionEye/Face ProtectionSkin and Body ProtectionRespiratory Protection
Small-Scale Laboratory Work (e.g., preparing solutions, NMR samples)Chemical fume hood or ducted biosafety cabinet[4]Nitrile or butyl rubber gloves (minimum 0.11 mm thickness for incidental contact, 0.2 mm for full contact)[4][5]Tightly fitting safety goggles[4]Lab coat, long pants, and closed-toe shoes[4][6]Not generally required if work is performed in a certified chemical fume hood.
Large-Scale Operations or Spills Enclosed operations with local exhaust ventilation[7]Chemical-resistant gloves (butyl rubber recommended)[1]Chemical safety goggles and a face shield[4]Impervious clothing to prevent skin contact[2][3]A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is necessary, especially if ventilation is inadequate or during spill cleanup.[7][8]

Safe Handling and Disposal Workflow

Adherence to a standardized workflow is essential for the safe handling of this compound from acquisition to disposal.

Experimental Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS and SOPs b Verify Fume Hood Certification a->b c Don Appropriate PPE b->c d Dispense this compound in Fume Hood c->d Proceed to Handling e Perform Experimental Procedures d->e f Keep Containers Tightly Closed e->f g Collect Waste in Labeled Container f->g Proceed to Cleanup h Clean Work Area g->h i Dispose of Contaminated PPE h->i j Store Waste in Designated Area i->j

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs) before handling this compound.[4]

    • Ensure that the chemical fume hood or other ventilation system is functioning correctly and has a current certification.[4]

    • Put on all required personal protective equipment as detailed in the PPE table.[2][4]

  • Handling :

    • Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[4]

    • When dispensing, avoid splashing and generating aerosols.[3]

    • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[2][3]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][9]

    • Ensure the storage area is secure and accessible only to authorized personnel.[2][10]

  • Spill Management :

    • In the event of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal.[5][9]

    • For larger spills or spills outside of a fume hood, evacuate the area and contact the appropriate emergency response team.[4][5]

    • Ensure adequate ventilation during cleanup and wear appropriate respiratory protection.[4]

  • Disposal :

    • All waste containing this compound, including contaminated lab supplies (e.g., pipette tips, gloves), must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[4][5]

    • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][3] Do not pour this compound down the drain.[3][10]

Hazard-Precaution Relationship

Understanding the link between the hazards of this compound and the necessary protective measures is key to fostering a strong safety culture.

Hazard and Protective Measures Diagram

G This compound: Hazards and Corresponding Protective Measures cluster_hazards Hazards cluster_precautions Protective Measures H1 Reproductive Toxin & Carcinogen P1 Special Handling Procedures (SOPs) H1->P1 P2 Work in a Fume Hood H1->P2 H2 Toxic if Inhaled H2->P2 H3 Causes Serious Eye Damage P3 Wear Safety Goggles/Face Shield H3->P3 H4 Skin Irritant & Absorbed Through Skin P4 Wear Chemical-Resistant Gloves H4->P4 P5 Wear Protective Clothing H4->P5

Caption: The relationship between this compound hazards and safety measures.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][11]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][3][11]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][11]
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][4]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.